molecular formula C30H47N3O15 B608818 Mal-amido-PEG8-NHS ester CAS No. 756525-93-6

Mal-amido-PEG8-NHS ester

Número de catálogo: B608818
Número CAS: 756525-93-6
Peso molecular: 689.7 g/mol
Clave InChI: MTPWCXBUZLEBDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mal-amido-PEG8-NHS is a PEG derivative containing a maleimide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPWCXBUZLEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-93-6
Record name 1-Maleinimido-3-oxo-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Mal-amido-PEG8-NHS ester is a pivotal heterobifunctional crosslinker. Its unique architecture, featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, bridged by an 8-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile tool for the precise covalent conjugation of biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on practical experimental methodologies.

Core Properties and Structure

This compound is designed for two-step conjugation strategies, enabling the linkage of amine-containing molecules to thiol-containing molecules. The hydrophilic PEG8 spacer not only enhances the solubility of the crosslinker and the resulting conjugate in aqueous media but also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.[1][2][3]

The NHS ester moiety reacts specifically with primary amines (-NH2), commonly found on lysine (B10760008) residues and the N-terminus of proteins, at a pH range of 7-9 to form stable amide bonds.[4][5] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl groups (-SH), present in cysteine residues, within a pH range of 6.5-7.5, resulting in a stable thioether linkage.[6][] This orthogonal reactivity allows for controlled and efficient bioconjugation.

Quantitative Data Summary
PropertyValueReferences
Chemical Formula C30H47N3O15[2][6]
Molecular Weight 689.71 g/mol [2][6][8]
CAS Number 756525-93-6[2]
Purity Typically >90-95%[2][6]
Spacer Arm Length PEG8 (8 polyethylene glycol units)[1]
Solubility Soluble in DMSO and DMF[9]
Storage Store at -20°C, desiccated[2][4]
Chemical Structure

The structure of this compound is depicted below, highlighting its key functional components.

Caption: Chemical structure of this compound.

Experimental Protocols

The use of this compound typically follows a two-step conjugation protocol to ensure specificity and efficiency. The following sections detail the methodologies for a general protein-protein conjugation.

Step 1: Reaction of NHS Ester with Primary Amines

This initial step involves the reaction of the NHS ester end of the crosslinker with a protein or other molecule containing primary amines.

Materials:

  • Amine-containing protein (Protein-NH2)

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the amine-free buffer at a concentration of 1-10 mg/mL.[4]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.[4]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS at pH 6.5-7.5 for the subsequent maleimide reaction).[4]

G cluster_step1 Step 1: NHS Ester Reaction Start Prepare Protein-NH2 in Amine-Free Buffer Prepare_Linker Dissolve Mal-amido-PEG8-NHS in DMSO/DMF React Mix Protein-NH2 and Linker (10-50x molar excess of linker) Start->React Prepare_Linker->React Incubate Incubate: 30-60 min at RT or 2 hours at 4°C React->Incubate Purify Purify via Desalting Column (Buffer pH 6.5-7.5) Incubate->Purify End Maleimide-Activated Protein Purify->End

Caption: Workflow for NHS ester reaction with an amine-containing protein.

Step 2: Reaction of Maleimide with Thiols

The maleimide-activated protein from the first step is now ready to react with a second molecule containing a free sulfhydryl group.

Materials:

  • Maleimide-activated protein (from Step 1)

  • Thiol-containing molecule (Molecule-SH)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if the thiol is in a disulfide bond.

Procedure:

  • Thiol-Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 20-30 minutes at room temperature.[8]

  • Conjugation: Combine the maleimide-activated protein and the thiol-containing molecule in a desired molar ratio.

  • Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol, such as glutathione (B108866) or mercaptoethanol, to consume any unreacted maleimide groups.[10]

  • Final Purification: Purify the final conjugate using methods like size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.[8]

G cluster_step2 Step 2: Maleimide-Thiol Reaction Start_Step2 Maleimide-Activated Protein (from Step 1) Conjugate Combine Activated Protein and Thiol-Molecule Start_Step2->Conjugate Prepare_Thiol Prepare Thiol-Molecule (Reduce disulfides if needed) Prepare_Thiol->Conjugate Incubate_Step2 Incubate: 2 hours at RT or overnight at 4°C Conjugate->Incubate_Step2 Quench Optional: Quench with low MW thiol Incubate_Step2->Quench Final_Purify Purify Final Conjugate (e.g., SEC, Dialysis) Quench->Final_Purify Final_Product Final Bioconjugate Final_Purify->Final_Product

Caption: Workflow for maleimide reaction with a thiol-containing molecule.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of advanced drug development.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this crosslinker can be used to attach a cytotoxic drug to an antibody. The NHS ester end reacts with lysine residues on the antibody, and the maleimide end conjugates to a thiol group on the drug or a small molecule linker attached to the drug. The PEG8 spacer helps to improve the pharmacokinetic properties of the ADC.[11]

PROTACs (Proteolysis-Targeting Chimeras)

This compound is also utilized as a linker in the synthesis of PROTACs.[2][9] These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is crucial for connecting the target protein-binding ligand and the E3 ligase-binding ligand, and the PEG8 chain provides the necessary length and flexibility for the formation of a productive ternary complex.

The logical relationship in a typical bioconjugation using this crosslinker is illustrated below.

G MoleculeA Molecule A + Primary Amine (-NH2) Intermediate Intermediate Conjugate Molecule A -- Amide -- PEG8 -- Maleimide MoleculeA->Intermediate NHS Ester Reaction (pH 7-9) Crosslinker This compound NHS Ester -- PEG8 -- Maleimide Crosslinker->Intermediate MoleculeB Molecule B + Sulfhydryl (-SH) FinalConjugate Final Conjugate Molecule A -- Amide -- PEG8 -- Thioether -- Molecule B MoleculeB->FinalConjugate Intermediate->FinalConjugate Maleimide Reaction (pH 6.5-7.5)

Caption: Logical flow of a two-step bioconjugation reaction.

References

An In-depth Technical Guide to Mal-amido-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG8-NHS ester, a versatile heterobifunctional crosslinking reagent. We will delve into its chemical properties, reaction mechanisms, and key applications in bioconjugation, with a focus on its role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this powerful tool for their specific needs.

Core Concepts: Introduction to this compound

This compound is a chemical compound that facilitates the covalent linkage of two different molecules. It is termed "heterobifunctional" because it possesses two distinct reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. These reactive moieties are a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester.[1][2][3]

The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides.[4] The NHS ester, on the other hand, reacts efficiently with primary amine groups, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein.[4][5] The polyethylene glycol (PEG) spacer, consisting of eight repeating ethylene (B1197577) glycol units, is hydrophilic and flexible. This PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][4]

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following tables summarize key quantitative data for this crosslinker.

Property Value Reference
Molecular Weight 689.71 g/mol [4]
Molecular Formula C₃₀H₄₇N₃O₁₅[4]
CAS Number 756525-93-6[4]
Purity > 98%[4]
Appearance Viscous Liquid[6]
Spacer Arm Length 39.2 Å (34 atoms)[4]
Solubility & Storage Details Reference
Solubility Soluble in DMSO (≥ 100 mg/mL), DMF, Methylene Chloride, Acetonitrile.[4][6] Limited solubility in aqueous buffers (approx. 10 mM), decreases with increasing salt concentration.[5]
Storage (Pure Form) -20°C for up to 3 years. Moisture-sensitive; store with desiccant.[1][5]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Do not store in solution.[6]
In Vivo Formulation Example 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (2 mg/mL).[1]

Reaction Mechanism and Experimental Considerations

The utility of this compound lies in the orthogonal reactivity of its two functional groups, allowing for a controlled, two-step conjugation process.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. This reaction is pH-dependent and is most efficient in the pH range of 7.2 to 8.5.[] At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction.[4]

Maleimide Reaction with Sulfhydryls

The maleimide group reacts with sulfhydryl groups through a Michael addition reaction to form a stable thioether bond. This reaction is highly specific and proceeds optimally at a pH range of 6.5 to 7.5.[4][5] At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards sulfhydryls. Furthermore, at higher pH, primary amines can also react with the maleimide group, leading to non-specific conjugation.[4]

Logical Workflow for Bioconjugation

A typical experimental workflow for using this compound involves a two-step sequential conjugation. This approach minimizes the formation of unwanted homodimers of the molecule containing the more reactive group. Due to the higher susceptibility of the NHS ester to hydrolysis in aqueous buffers, it is generally recommended to perform the reaction with the amine-containing molecule first.[4]

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Amine_Molecule Amine-containing Molecule (e.g., Antibody, Ligand) Activated_Molecule Amine-Molecule-Linker Conjugate Amine_Molecule->Activated_Molecule pH 7.2-8.5 Linker This compound Linker->Activated_Molecule Final_Conjugate Final Bioconjugate Activated_Molecule->Final_Conjugate pH 6.5-7.5 Purification1 Purification (e.g., Desalting Column) Activated_Molecule->Purification1 Thiol_Molecule Thiol-containing Molecule (e.g., Drug, Peptide, Ligand) Thiol_Molecule->Final_Conjugate Purification1->Thiol_Molecule Add to

Figure 1. A logical workflow for a two-step bioconjugation reaction using this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

General Protocol for Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • This compound

  • Protein-NH₂ (e.g., antibody)

  • Protein-SH (e.g., enzyme with a free cysteine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with this compound

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Dissolve Protein-NH₂ in Conjugation Buffer at a concentration of 2-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Activated Protein-NH₂ to Protein-SH

  • Immediately add the purified, activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized based on the desired final conjugate.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to cap any unreacted maleimide groups.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the desired conjugate from unreacted proteins.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation P1 Dissolve Protein-NH2 in Conjugation Buffer A1 Add Linker to Protein-NH2 (10-20x molar excess) P1->A1 P2 Prepare 10 mg/mL Linker in DMSO P2->A1 A2 Incubate 1-2h RT or 2-4h 4°C A1->A2 A3 Purify via Desalting Column A2->A3 C1 Add Activated Protein-NH2 to Protein-SH A3->C1 C2 Incubate 1-2h RT or 2-4h 4°C C1->C2 C3 Optional: Quench with Tris C2->C3 C4 Purify Final Conjugate C3->C4

Figure 2. Experimental workflow for a two-step protein-protein conjugation.

Conceptual Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for conjugating a thiol-containing cytotoxic drug to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Thiol-containing cytotoxic drug

  • This compound

  • Reducing agent (e.g., TCEP)

  • Reaction and purification buffers as described in Protocol 4.1.

Procedure:

  • Antibody Reduction (if necessary): If the antibody does not have free sulfhydryl groups, reduce the interchain disulfide bonds by incubating with a controlled amount of a reducing agent like TCEP. Purify the reduced antibody using a desalting column.

  • Activation of the Drug: In a separate reaction, if the drug has a primary amine, it can be reacted with the NHS ester of the linker. However, it is more common to activate the antibody first.

  • Activation of the Antibody: React the antibody with a molar excess of this compound as described in Step 1 of Protocol 4.1.

  • Conjugation: Add the thiol-containing drug to the activated antibody solution and incubate as described in Step 2 of Protocol 4.1.

  • Purification: Purify the ADC using methods like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody and free drug.

Conceptual Protocol for PROTAC Synthesis

This protocol provides a general workflow for synthesizing a PROTAC by linking a target protein ligand (with a primary amine) to an E3 ligase ligand (with a sulfhydryl).

Materials:

  • Target protein ligand with a primary amine handle

  • E3 ligase ligand with a sulfhydryl handle

  • This compound

  • Anhydrous organic solvents (e.g., DMF, DMSO)

  • Reaction and purification reagents as required for organic synthesis.

Procedure:

  • Reaction of Ligand-NH₂ with Linker: Dissolve the amine-containing target protein ligand and a slight molar excess of this compound in an anhydrous organic solvent. Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Purification: Purify the ligand-linker intermediate using column chromatography.

  • Reaction with Ligand-SH: Dissolve the purified intermediate and the sulfhydryl-containing E3 ligase ligand in an appropriate solvent. Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathways and Logical Relationships

Mechanism of Action of a PROTAC

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

G PROTAC PROTAC (Ligand-Linker-Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination E2 E2 Ubiquitin- conjugating Enzyme Ub Ubiquitin Ub->Ternary Transfer Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

References

An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the heterobifunctional crosslinker, Mal-amido-PEG8-NHS ester. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein-protein conjugation, and surface functionalization. This document will delve into the specific chemistries of its reactive moieties, provide quantitative data on reaction kinetics, and detail experimental protocols for its use.

Core Principles of this compound Functionality

This compound is comprised of three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight units, and an N-hydroxysuccinimide (NHS) ester. This trifunctional architecture allows for a controlled, sequential conjugation strategy, targeting sulfhydryl (thiol) and primary amine groups, respectively.

  • Maleimide Group: This moiety specifically and efficiently reacts with free sulfhydryl groups, commonly found in the side chains of cysteine residues in proteins and peptides.

  • NHS Ester Group: This is a highly reactive group that targets primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form stable amide bonds.

  • PEG8 Spacer: The eight-unit polyethylene glycol linker provides several advantages. It increases the aqueous solubility of the crosslinker and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can minimize the potential for aggregation.[1][2][3]

Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in its ability to facilitate two distinct and highly selective chemical reactions. The order of these reactions can be controlled by adjusting the reaction conditions, particularly the pH.

Amine Acylation via the NHS Ester

The conjugation process typically begins with the reaction of the NHS ester with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[4]

This reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to be reactive. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5.[5] However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH. This hydrolysis reaction renders the linker unreactive towards amines. A balance must be struck to maximize the rate of amidation while minimizing hydrolysis.[6]

Thiol-Maleimide Michael Addition

Following the amine reaction, or in a sequential step, the maleimide group is reacted with a sulfhydryl group. This reaction is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide double bond. This forms a stable, covalent thioether bond.[][8]

The thiol-maleimide reaction is highly selective for thiols over a pH range of 6.5 to 7.5.[4] Above pH 7.5, the maleimide group can also react with primary amines, and the maleimide ring itself becomes more susceptible to hydrolysis, which would render it inactive.[4]

Quantitative Data for Reaction Optimization

Successful bioconjugation with this compound requires careful consideration of reaction parameters. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Stability of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[5][6]
8.0Room Temperature210 minutes[6][9]
8.5Room Temperature180 minutes[6][9]
8.6410 minutes[5][6]
9.0Room Temperature125 minutes[9]

This data highlights the critical impact of pH on the stability of the NHS ester. Higher pH values significantly accelerate hydrolysis, reducing the time window for efficient conjugation.

Table 2: Kinetics of NHS Ester Reactions at Room Temperature
pHAmidation Half-life (t₁/₂)Hydrolysis Half-life (t₁/₂)Reference
8.080 minutes210 minutes[9]
8.520 minutes180 minutes[9]
9.010 minutes125 minutes[9]

This table demonstrates that while hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugate at the optimal pH range of 8.0-8.5.

Table 3: Stability of Maleimide Group in Aqueous Solution
pHTemperature (°C)Half-life of Maleimide GroupReference
7.437~27 hours (N-alkyl thiosuccinimide)[10]
7.4Room Temperature17.9 minutes (Dibromomaleimide)[11][12]
7.02011 days[13]
7.0432 days[13]

The stability of the maleimide group is generally higher than that of the NHS ester, but it is still susceptible to hydrolysis, especially at higher pH. The nature of the substituent on the maleimide nitrogen can also influence its stability.

Detailed Experimental Protocols

The following provides a generalized, two-step protocol for the conjugation of two proteins (Protein-NH₂ and Protein-SH) using this compound.

Materials
  • Protein-NH₂ (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein-SH (containing a free sulfhydryl) in a suitable buffer

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Desalting columns or dialysis equipment

Experimental Workflow

Step-by-Step Procedure
  • Preparation of the Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.[1][4]

  • Reaction with the Amine-Containing Protein (Protein-NH₂):

    • Ensure the Protein-NH₂ is in an amine-free buffer at a pH of 7.2-7.5. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[4]

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[4][15] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[4][14]

  • Removal of Excess Linker:

    • Remove the unreacted crosslinker using a desalting column or through dialysis against the reaction buffer. This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing protein in the next step.[4]

  • Reaction with the Sulfhydryl-Containing Protein (Protein-SH):

    • Ensure that the Protein-SH has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[]

    • Add the maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio will depend on the desired final conjugate.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][15]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) or a free thiol (e.g., cysteine) can be added to react with any remaining active groups.[]

  • Purification of the Final Conjugate:

    • Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography.[]

Conclusion

This compound is a versatile and powerful tool for bioconjugation. A thorough understanding of the underlying mechanisms of its amine- and thiol-reactive groups, coupled with careful control of reaction conditions, is paramount to achieving high-yield, specific, and stable conjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the design and execution of their bioconjugation strategies, ultimately advancing the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to Maleimide and NHS Ester Reactive Groups in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two of the most widely used reactive groups in bioconjugation: maleimides and N-hydroxysuccinimide (NHS) esters. Understanding the distinct chemistries, reaction conditions, and stability of the linkages formed by these groups is critical for the successful design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics and research tools. This document details their reaction mechanisms, provides structured data for easy comparison, outlines detailed experimental protocols, and presents visual workflows to guide researchers in their bioconjugation strategies.

Core Principles of Maleimide (B117702) and NHS Ester Chemistry

Maleimides and NHS esters are electrophilic reagents that react with specific nucleophilic functional groups on biomolecules to form stable covalent bonds. The primary targets for these reactive groups are the side chains of amino acid residues in proteins.

Maleimides are highly selective for sulfhydryl (thiol) groups, which are found on cysteine residues.[1][2][3] The reaction, a Michael addition, proceeds rapidly at or near neutral pH to form a stable thioether bond.[1][3] This specificity makes maleimides ideal for site-specific modification of proteins, as cysteine residues are relatively rare compared to other amino acids like lysine (B10760008).[2]

NHS esters react primarily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[4][5][6] The reaction is an acylation that results in a stable amide bond and the release of N-hydroxysuccinimide.[4][5] Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry often results in a heterogeneous population of conjugates with varying numbers of modifications at different locations.[7]

Comparative Data of Reactive Groups

The choice between a maleimide and an NHS ester depends on several factors, including the desired site of conjugation, the stability of the target biomolecule, and the intended application of the final conjugate. The following tables summarize key quantitative parameters to aid in this selection process.

ParameterMaleimideNHS EsterReferences
Target Functional Group Sulfhydryl (-SH)Primary Amine (-NH₂)[2][8],[4][5]
Primary Target Residue CysteineLysine, N-terminus[2],[4][6]
Resulting Linkage ThioetherAmide[9],[4]
Linkage Stability Generally stable, but can undergo retro-Michael reaction in the presence of other thiols.Highly stable.[10],[11]
ParameterMaleimideNHS EsterReferences
Optimal Reaction pH 6.5 - 7.57.2 - 8.5[12][13],[4][14]
Reaction Speed RapidRapid[3],[11]
Common Buffers Phosphate, HEPES (thiol-free)Phosphate, Borate, Bicarbonate (amine-free)[2],[4][15]
Common Solvents for Stock Solutions DMSO, DMFDMSO, DMF[2],[14][15]
Competing Reactions Reaction with primary amines at pH > 7.5; Hydrolysis of the maleimide ring at higher pH.Hydrolysis, especially at higher pH.[10][12][16],[4][12]

Reaction Mechanisms and Logical Workflows

Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing bioconjugation protocols. The following diagrams, generated using Graphviz, illustrate the core concepts.

Maleimide_Reaction_Mechanism Thiol Thiol (from Cysteine) R-SH Thioether Stable Thioether Adduct R-S-Adduct Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide R'-Maleimide Maleimide->Thioether

Maleimide Reaction Mechanism

NHS_Ester_Reaction_Mechanism Amine Primary Amine (from Lysine) R-NH₂ Amide Stable Amide Bond R-NH-CO-R' Amine->Amide Acylation (pH 7.2-8.5) NHSEster NHS Ester R'-NHS NHSEster->Amide NHS_byproduct N-Hydroxysuccinimide NHSEster->NHS_byproduct Leaving Group

NHS Ester Reaction Mechanism

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule (e.g., Protein in appropriate buffer) conjugation Conjugation Reaction (Incubate at specified temp and time) prep_biomolecule->conjugation prep_reagent Prepare Reactive Reagent (e.g., Maleimide or NHS Ester in DMSO/DMF) prep_reagent->conjugation purification Purify Conjugate (e.g., Desalting, Chromatography) conjugation->purification analysis Characterize Conjugate (e.g., Spectroscopy, Mass Spec, SDS-PAGE) purification->analysis

General Bioconjugation Workflow

Reactive_Group_Decision_Tree start Start: Choose a Reactive Group site_specific Is site-specific conjugation required? start->site_specific has_cysteine Does the protein have accessible cysteine residues? site_specific->has_cysteine Yes random_labeling Is random labeling acceptable? site_specific->random_labeling No use_maleimide Use Maleimide has_cysteine->use_maleimide Yes consider_engineering Consider protein engineering to introduce Cys has_cysteine->consider_engineering No use_nhs_ester Use NHS Ester random_labeling->use_nhs_ester Yes

Decision Tree for Reactive Group Selection

Experimental Protocols

The following are generalized protocols for labeling proteins with maleimide and NHS ester reagents. It is important to note that these are starting points, and optimization is often necessary for specific applications.

Protocol 1: Maleimide-Mediated Labeling of a Thiol-Containing Protein

This protocol is designed for the conjugation of a maleimide-activated molecule to cysteine residues on a protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.[2] Avoid buffers containing thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.[11]

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[2]

  • Desalting column or dialysis cassette for purification.[12]

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10- to 20-fold molar excess of TCEP or DTT in the reaction buffer for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[9] The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the reagent is fluorescent.[11]

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide.[11]

  • Purification: Remove unreacted reagent and byproducts by dialysis or with a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[9][12]

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy, mass spectrometry, or other appropriate analytical techniques.

Protocol 2: NHS Ester-Mediated Labeling of an Amine-Containing Protein

This protocol is for the conjugation of an NHS ester-activated molecule to primary amines (lysine residues) on a protein.

Materials:

  • Amine-containing protein (1-10 mg/mL)

  • NHS ester-functionalized reagent

  • Reaction Buffer: Phosphate, borate, or bicarbonate buffer, pH 7.2-8.5.[4][15] Avoid buffers containing primary amines like Tris or glycine (B1666218).[12]

  • Quenching Reagent (optional): Tris-HCl or glycine.[17]

  • Anhydrous DMSO or DMF for dissolving the NHS ester reagent.[14][15]

  • Desalting column or dialysis cassette for purification.[18]

Procedure:

  • Protein Preparation: Exchange the protein into the appropriate amine-free reaction buffer at a concentration of 2-10 mg/mL.

  • Reagent Preparation: NHS esters are moisture-sensitive.[12] Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[15][17]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[11] The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4][17]

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[11][17]

  • Purification: Purify the conjugate from excess reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.[15][18]

  • Characterization: Determine the degree of labeling using methods such as UV-Vis spectroscopy.[17]

Conclusion

Maleimide and NHS ester chemistries are powerful and versatile tools in the field of bioconjugation. The choice between them hinges on the specific goals of the research or drug development project. Maleimides offer a high degree of selectivity for cysteine residues, enabling site-specific modifications that can lead to more homogeneous and well-defined conjugates.[3] In contrast, NHS esters provide a robust method for labeling the more abundant lysine residues, which is often suitable for applications where a high degree of labeling is desired and site-specificity is not a primary concern.[7] By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to design and execute successful bioconjugation strategies, ultimately advancing the development of novel therapeutics and research reagents.

References

The Strategic Role of the PEG8 Spacer in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the polyethylene (B3416737) glycol 8 (PEG8) spacer, a critical component in modern bioconjugation. We will delve into its fundamental properties, diverse applications, and the experimental considerations for its successful implementation, with a focus on its role in optimizing the performance of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers are among the most widely utilized spacers in bioconjugation. Their structure, consisting of repeating ethylene (B1197577) glycol units, imparts a unique set of physicochemical properties that are highly advantageous for drug development. The general structure is characterized by -(O-CH2-CH2)n-, where 'n' denotes the number of ethylene glycol units. The PEG8 spacer, with its eight repeating units, represents a popular mid-length option that balances flexibility with a defined spatial separation.

The primary functions of a PEG spacer in a bioconjugate are:

  • Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of hydrophobic payloads or biomolecules, preventing aggregation and improving formulation characteristics.

  • Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from proteolytic enzymes and the immune system, potentially reducing its immunogenicity and increasing its in vivo circulation half-life.

  • Spatial Separation: The spacer provides a defined distance between the conjugated moieties (e.g., an antibody and a cytotoxic drug). This separation can be critical for maintaining the biological activity of each component by minimizing steric hindrance.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer plasma half-life and sustained therapeutic effect.

Physicochemical Properties of the PEG8 Spacer

The PEG8 spacer is a discrete-length PEG (dPEG®), meaning it has a precise, single molecular weight, unlike traditional polydisperse PEG polymers. This uniformity is a significant advantage in the development of therapeutic bioconjugates, as it leads to a homogeneous final product with predictable properties.

PropertyValue/CharacteristicSignificance in Bioconjugation
Molecular Formula C16H34O9Defines the precise chemical composition.
Molecular Weight 370.44 g/mol Ensures batch-to-batch consistency and a homogeneous bioconjugate.
Length ~29.1 Å (Angstroms)Provides a defined and predictable spatial separation between conjugated molecules.
Solubility High in aqueous and many organic solventsFacilitates conjugation reactions in various buffer systems and simplifies purification.
Flexibility High conformational freedomAllows the conjugated payload to orient itself for optimal interaction with its target.
Immunogenicity Generally lowReduces the risk of an adverse immune response against the bioconjugate.

Applications of the PEG8 Spacer

The versatile properties of the PEG8 spacer make it suitable for a wide range of bioconjugation applications.

In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG8 spacer is often incorporated into the linker design to:

  • Enhance the solubility of ADCs carrying hydrophobic drugs.

  • Prevent aggregation, which is a common issue in ADC manufacturing and storage.

  • Provide sufficient distance between the antibody and the drug to ensure that neither molecule's function is compromised.

ADC_Workflow cluster_0 ADC Synthesis cluster_1 Mechanism of Action Antibody Antibody ADC ADC Antibody->ADC Conjugation Linker_PEG8_Payload Linker_PEG8_Payload Linker_PEG8_Payload->ADC Tumor_Cell Tumor_Cell ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload_Release Internalization->Payload_Release Cell_Death Cell_Death Payload_Release->Cell_Death

Fig. 1: Generalized workflow for ADC synthesis and mechanism of action.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. A PEG8 spacer can:

  • Provide the optimal length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Improve the solubility and cell permeability of the PROTAC molecule.

PROTAC_Signaling Target_Protein Target_Protein Ternary_Complex Target-PROTAC-E3 Target_Protein->Ternary_Complex PROTAC Target Ligand-PEG8-E3 Ligand PROTAC->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation

Fig. 2: Signaling pathway of PROTAC-mediated protein degradation.

PEG8 spacers are used to modify peptides and oligonucleotides to improve their pharmacokinetic properties. The attachment of a PEG8 chain can reduce renal clearance and protect against nuclease degradation, thereby extending their therapeutic window.

Experimental Protocols

The following provides a generalized protocol for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or a reduced antibody) to a maleimide-functionalized payload via a PEG8 spacer.

  • Thiol-containing biomolecule (e.g., reduced antibody) in phosphate-buffered saline (PBS), pH 6.5-7.5.

  • Maleimide-PEG8-Payload construct dissolved in a water-miscible organic solvent (e.g., DMSO).

  • Reaction buffer: PBS, pH 7.2.

  • Quenching reagent: N-acetylcysteine or L-cysteine solution.

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Biomolecule Preparation: If necessary, reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups. Purify the reduced antibody to remove excess reducing agent.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG8-Payload in a minimal amount of DMSO.

    • Slowly add the Maleimide-PEG8-Payload solution to the reduced antibody solution with gentle stirring. A typical molar excess of the payload-linker construct is 3-5 fold per thiol group.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching: Add a 2-3 fold molar excess of the quenching reagent (relative to the initial amount of Maleimide-PEG8-Payload) to cap any unreacted maleimide (B117702) groups. Incubate for 20-30 minutes.

  • Purification: Purify the resulting bioconjugate using SEC or TFF to remove unreacted payload-linker, quenching reagent, and any aggregates.

  • Characterization: Characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR), purity, and concentration. Techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly used.

Experimental_Workflow Start Start Antibody_Reduction Antibody Reduction (e.g., TCEP) Start->Antibody_Reduction Purification_1 Purification (e.g., SEC) Antibody_Reduction->Purification_1 Conjugation Conjugation with Maleimide-PEG8-Payload Purification_1->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification_2 Final Purification (e.g., SEC/TFF) Quenching->Purification_2 Characterization Characterization (HIC, MS) Purification_2->Characterization End Final Product Characterization->End

Fig. 3: Experimental workflow for bioconjugation using a PEG8 spacer.

Conclusion

The PEG8 spacer is a powerful tool in the field of bioconjugation, offering a unique combination of hydrophilicity, flexibility, and a precisely defined length. Its ability to improve the solubility, stability, and pharmacokinetic profiles of complex biomolecules has made it an indispensable component in the design of next-generation therapeutics like ADCs and PROTACs. The use of a discrete PEG8 spacer ensures the production of homogeneous bioconjugates, which is a critical requirement for regulatory approval and clinical success. As the demand for highly engineered and precisely defined biotherapeutics continues to grow, the strategic implementation of spacers like PEG8 will remain a cornerstone of innovative drug development.

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the effective use of crosslinking agents is paramount. Mal-amido-PEG8-NHS ester, a heterobifunctional crosslinker, is a powerful tool for conjugating amine- and sulfhydryl-containing molecules. Its polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the resulting conjugates.[1][2] However, understanding its solubility characteristics in aqueous buffers is critical for successful and reproducible bioconjugation. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols, and a summary of key factors influencing its stability and use.

Solubility Characteristics

While the PEG8 spacer imparts hydrophilicity, the solubility of this compound in aqueous buffers is nuanced. It is often described as water-soluble, with a solubility of up to approximately 10mM in water and various aqueous buffers.[3] However, for practical applications, initial dissolution in an organic solvent is a common and recommended practice.[3][4][5][6]

ParameterObservationRecommendation
Aqueous Solubility Approximately 10mM in water and many aqueous buffers.[3]For concentrations around 10mM, direct dissolution in aqueous buffers may be possible, but should be tested empirically.
Organic Solvent Solubility Readily soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[4][5][6]For preparing concentrated stock solutions, dissolve the ester in DMSO or DMF prior to dilution in the final aqueous reaction buffer.[3][6]
Effect of Salt Concentration Solubility decreases with increasing salt concentration.[3]Avoid using buffers with high salt concentrations, such as phosphate-buffered saline (PBS) with a total salt concentration exceeding 50mM, for initial dissolution.[3]
Final Organic Solvent Concentration Most protein reactants remain soluble if the final concentration of the organic solvent is less than 10%.[3]When adding the ester stock solution to your protein solution, ensure the final volume of the organic solvent does not exceed 10%.[6]

Experimental Protocols

Accurate and reproducible results in bioconjugation experiments hinge on proper preparation and handling of reagents. The following protocols provide a detailed methodology for the dissolution and use of this compound.

Preparation of a 10mM this compound Stock Solution
  • Equilibrate the Reagent: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, as the reagent is moisture-sensitive.[3][4][5][6]

  • Weigh the Reagent: Weigh a small amount of the ester and dissolve it immediately before use. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester.[6]

  • Dissolution: Dissolve the weighed ester in anhydrous DMSO or DMF to a final concentration of 10mM.[4][6] For example, add 1mL of DMSO or DMF to approximately 5mg of the ester.[6]

Two-Step Protein Crosslinking Protocol

This protocol is designed for conjugating an amine-containing protein to a sulfhydryl-containing molecule.

  • Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7.0 and 8.0, such as phosphate-buffered saline (PBS; 0.1M phosphate, 0.15M sodium chloride, pH 7.2).[4][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the NHS ester reaction.[4][5][6]

  • Protein Preparation: Dissolve the amine-containing protein in the prepared conjugation buffer at a concentration of 1-10 mg/mL.[6] If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.

  • Reaction with NHS Ester: Add a 10- to 50-fold molar excess of the 10mM this compound stock solution to the protein solution.[3] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3][6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

  • Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column or dialysis equilibrated with an appropriate buffer for the subsequent reaction, such as PBS at pH 6.5-7.5.[3]

  • Reaction with Sulfhydryl Group: Add the sulfhydryl-containing molecule to the maleimide-activated protein. The maleimide (B117702) group reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[1][3]

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.

Factors Influencing Stability and Reactivity

The stability of this compound in aqueous solutions is critical for its conjugation efficiency. Both the NHS ester and the maleimide group are susceptible to hydrolysis.

cluster_NHS NHS Ester Stability cluster_Maleimide Maleimide Stability NHSEster This compound HydrolyzedNHS Inactive Carboxylate NHSEster->HydrolyzedNHS Hydrolysis (competing reaction) Maleimide Maleimide Group pH_High Increased pH (7-9) pH_High->NHSEster promotes hydrolysis HydrolyzedMaleimide Inactive Maleamic Acid Maleimide->HydrolyzedMaleimide Hydrolysis pH_High_Mal pH > 7.5 pH_High_Mal->Maleimide promotes hydrolysis

Factors affecting the stability of this compound.

The NHS ester is prone to hydrolysis, which increases with pH.[1][3][7] This is a competing reaction to the desired amidation. The maleimide group is more stable than the NHS ester but will also hydrolyze at a slower rate, particularly at a pH above 7.5.[1][8] Therefore, careful control of pH during the conjugation reaction is essential.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound in a two-step conjugation reaction.

cluster_prep Reagent Preparation cluster_reaction1 Step 1: NHS Ester Reaction (pH 7-9) cluster_purification Purification cluster_reaction2 Step 2: Maleimide Reaction (pH 6.5-7.5) start Equilibrate Reagent to Room Temperature dissolve Dissolve in DMSO/DMF (e.g., 10mM stock) start->dissolve add_crosslinker Add NHS Ester Stock to Protein Solution dissolve->add_crosslinker protein_prep Prepare Amine-Containing Protein in Buffer protein_prep->add_crosslinker incubate1 Incubate (30-60 min RT or 2h on ice) add_crosslinker->incubate1 purify1 Remove Excess Crosslinker (Desalting/Dialysis) incubate1->purify1 add_thiol Add Sulfhydryl-Containing Molecule purify1->add_thiol incubate2 Incubate add_thiol->incubate2

A typical two-step bioconjugation workflow.

By understanding the solubility and stability of this compound and following meticulous experimental protocols, researchers can effectively utilize this crosslinker to generate high-quality, reliable conjugates for a wide range of applications in drug development and beyond.

References

Technical Guide: Mal-amido-PEG8-NHS Ester (CAS 756525-93-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG8-NHS ester, with CAS number 756525-93-6, is a heterobifunctional crosslinker integral to the advancement of bioconjugation chemistry.[1] This molecule is particularly pivotal in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] Its structure features a maleimide (B117702) group, a terminal N-hydroxysuccinimide (NHS) ester, and a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent and specific linkage of two different biomolecules, typically a protein and a payload molecule.[1][4]

The NHS ester end of the molecule reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[1] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues, forming a stable thioether bond.[1] The intervening PEG8 spacer enhances the aqueous solubility of the entire conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final molecule.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, compiled from various suppliers.

PropertyValueReferences
CAS Number 756525-93-6[2][3][5][6]
Molecular Formula C30H47N3O15[3]
Molecular Weight 689.71 g/mol [3]
Purity >90% or ≥95%[1]
Appearance Viscous Liquid or Solid[3]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, protect from moisture[3]

Core Applications and Reaction Mechanism

This compound is primarily utilized as a linker in the synthesis of ADCs and PROTACs. In the context of ADCs, it facilitates the connection of a monoclonal antibody to a cytotoxic drug. The antibody directs the conjugate to a specific target, such as a cancer cell, and upon internalization, the cytotoxic payload is released, leading to cell death.

The fundamental reaction involves a two-step process:

  • Amine Reaction: The NHS ester reacts with a primary amine on the antibody.

  • Thiol Reaction: The maleimide group reacts with a sulfhydryl group on the drug payload.

cluster_reactants Reactants cluster_products Products Antibody Antibody (with primary amines, e.g., Lysine) Linker This compound Antibody->Linker NHS ester reacts with -NH2 Drug Thiol-containing Drug (e.g., with Cysteine) Linker->Drug Maleimide reacts with -SH ADC Antibody-Drug Conjugate (ADC) cluster_synthesis ADC Synthesis Workflow A 1. Prepare Antibody in Amine-Free Buffer C 3. React Antibody with Linker (NHS ester reaction) A->C B 2. Dissolve this compound in DMSO/DMF B->C D 4. Purify Antibody-Linker Conjugate (Desalting/Dialysis) C->D E 5. React with Thiol-Drug (Maleimide reaction) D->E F 6. Purify Final ADC (e.g., SEC) E->F G 7. Characterize ADC (e.g., DAR, Purity) F->G cluster_moa General ADC Mechanism of Action ADC 1. ADC circulates in bloodstream Binding 2. ADC binds to target antigen on cancer cell surface ADC->Binding Internalization 3. Receptor-mediated endocytosis Binding->Internalization Endosome 4. ADC in endosome Internalization->Endosome Lysosome 5. Fusion with lysosome Endosome->Lysosome Release 6. Linker cleavage and drug release in lysosome Lysosome->Release Action 7. Drug induces cytotoxicity Release->Action Apoptosis 8. Cell Death (Apoptosis) Action->Apoptosis

References

molecular weight of Mal-amido-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mal-amido-PEG8-NHS Ester

For researchers, scientists, and drug development professionals, this compound is a high-purity, heterobifunctional crosslinker essential for the precise covalent conjugation of biomolecules. This guide provides core technical data, experimental protocols, and workflow visualizations for its application in bioconjugation, antibody-drug conjugate (ADC) synthesis, and Proteolysis Targeting Chimera (PROTAC) development.

Core Properties and Specifications

This compound is a PEG derivative featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for sequential or orthogonal conjugation to sulfhydryl and amine groups, respectively.[4][5] The PEG spacer enhances solubility in aqueous media, improves biocompatibility, and reduces steric hindrance between the conjugated molecules.[1][3][4][6]

Quantitative Data Summary

The key specifications for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 689.71 g/mol [1][2][4][7][8]
Molecular Formula C30H47N3O15[1][2][7]
CAS Number 756525-93-6[1][2][4][7]
Purity Typically ≥95%[1][2][4]
Appearance Viscous Liquid or Solid[6]
Storage Store at –20°C, dry and protected from light. Equilibrate to room temperature before opening to prevent moisture condensation.[2][4][5]

Mechanism of Action and Reaction Scheme

The utility of this compound lies in its two reactive terminals:

  • NHS Ester Group: Reacts with primary amines (-NH2) on proteins, peptides, or other molecules at a pH of 7-9 to form stable amide bonds.[5]

  • Maleimide Group: Reacts specifically with sulfhydryl (thiol, -SH) groups at a pH of 6.5-7.5 to form a stable thioether bond.[5]

The hydrophilic PEG8 spacer physically separates the two biomolecules being linked, which is critical for maintaining their biological activity.

Below is a diagram illustrating the logical workflow for a typical bioconjugation reaction using this linker.

G reagent reagent molecule molecule process process product product Linker This compound (in DMSO/DMF) Step1 Step 1: Amination (pH 7.0-9.0) Linker->Step1 ProteinA Molecule 1 (Contains -NH2) ProteinA->Step1 ProteinB Molecule 2 (Contains -SH) Step2 Step 2: Thiolation (pH 6.5-7.5) ProteinB->Step2 Intermediate Intermediate Complex (Maleimide-PEG8-Molecule 1) Step1->Intermediate Forms Amide Bond Purify1 Purification (e.g., Desalting Column) Intermediate->Purify1 Remove excess linker Purify1->Step2 FinalProduct Final Conjugate (Molecule 1-PEG8-Molecule 2) Step2->FinalProduct Forms Thioether Bond Purify2 Final Purification FinalProduct->Purify2

General workflow for a two-step bioconjugation reaction.

Experimental Protocol: Two-Step Protein-Protein Conjugation

This protocol provides a general methodology for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH). Empirical testing is required to optimize conditions for specific applications.[5]

A. Material Preparation

  • Crosslinker Stock Solution: Mal-amido-PEG8-NHS esters are not directly water-soluble.[5] Dissolve the required amount in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) or similar buffer at pH 7.2-7.5. For the sulfhydryl-containing protein, consider adding 1-5 mM EDTA to the buffer to reduce disulfide bond formation.[5]

  • Desalting Columns: Required to remove excess crosslinker and reaction byproducts after the first reaction step.[5]

B. Procedure: Amine-Reactive Step

  • Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer.

  • Add the dissolved this compound to the protein solution. The molar ratio of linker to protein will depend on the number of available amines and the desired degree of labeling; a starting point is often a 10- to 20-fold molar excess of the linker.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

  • Remove the excess, unreacted crosslinker from the protein solution using a desalting column equilibrated with the Conjugation Buffer.[5] The collected solution now contains the maleimide-activated protein intermediate.

C. Procedure: Sulfhydryl-Reactive Step

  • Immediately combine the purified maleimide-activated protein from step B.4 with your sulfhydryl-containing protein (Protein-SH) in Conjugation Buffer.[5] The molar ratio should be consistent with the desired final product.

  • Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[5] The maleimide groups will react with the sulfhydryl groups to form stable thioether bonds.

  • The final conjugate can be purified from unreacted components using methods such as size exclusion chromatography (SEC) or affinity chromatography.

Application in PROTAC Development

This compound is widely used as a PEG-based linker in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9]

The diagram below outlines the logical relationship in a PROTAC's mechanism of action.

G cluster_protac PROTAC Molecule protac protac protein protein complex complex process process outcome outcome TargetLigand Target Protein Ligand Linker Mal-amido-PEG8-NHS (or similar linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetLigand->TernaryComplex recruits E3Ligand E3 Ligase Ligand Linker->TernaryComplex recruits E3Ligand->TernaryComplex recruits TargetProtein Target Protein TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination induces Degradation Proteasomal Degradation Ubiquitination->Degradation leads to Result Target Protein Degraded Degradation->Result

Mechanism of action for a PROTAC utilizing a flexible linker.

References

Stability and Storage of Mal-amido-PEG8-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mal-amido-PEG8-NHS ester is a heterobifunctional crosslinker integral to the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The efficacy and reproducibility of conjugation reactions using this linker are critically dependent on its stability. This technical guide provides an in-depth analysis of the stability of this compound under various storage and handling conditions, offering quantitative data, detailed experimental protocols, and visual aids to ensure optimal use in research and development.

Overview of this compound Chemistry

This compound possesses two distinct reactive functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether linkage. The PEG8 spacer enhances solubility in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][2]

Storage Recommendations

To maintain the integrity of this compound, adherence to appropriate storage conditions is crucial. Both temperature and moisture can significantly impact the stability of the reactive NHS ester and maleimide groups.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Pure Compound (Solid/Viscous Liquid) -20°CUp to 3 years[3]Store in a dry, dark environment.[1] Protect from moisture.[3]
0 - 4°CShort-term (days to weeks)For temporary storage.[4]
In Anhydrous Solvent (e.g., DMSO, DMF) -80°CUp to 1 year[3]Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents to prevent hydrolysis.[1]
-20°CUp to 1 month[5]For shorter-term use.

Stability Profile

The stability of this compound is primarily dictated by the chemical stability of its two reactive ends: the NHS ester and the maleimide.

NHS Ester Stability

The NHS ester is highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amidation. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffers

pHTemperature (°C)Half-lifeReference
7.004 - 5 hours[6]
8.6410 minutes[6]

Higher pH and temperature accelerate the hydrolysis of the NHS ester, leading to the formation of an unreactive carboxylic acid and free N-hydroxysuccinimide (NHS). Therefore, it is imperative to perform conjugation reactions involving the NHS ester in amine-free buffers at a slightly basic pH (7.2-8.5) and to use freshly prepared solutions of the linker.[6]

Maleimide Stability

The maleimide group is generally more stable than the NHS ester in aqueous solutions. However, its stability is also pH-dependent. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[7]

Table 3: pH Effects on Maleimide Group Reactivity and Stability

pH RangeEffect on Maleimide GroupReference
< 6.5Reaction rate with thiols is significantly reduced.
6.5 - 7.5Optimal range for selective and efficient reaction with thiols.[7]
> 7.5Increased rate of hydrolysis of the maleimide ring and potential for side reactions with primary amines.[7]

At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols. Additionally, at alkaline pH, the maleimide group can lose its specificity and react with primary amines, such as lysine residues.

Experimental Protocols

To assess the stability of this compound, the degradation of both the NHS ester and the maleimide functionalities can be monitored.

Protocol for Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be quantified by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic UV absorbance.

Materials:

  • This compound

  • Amine-free buffers of various pH (e.g., phosphate, borate)

  • UV-Vis spectrophotometer or HPLC with a UV detector

Procedure:

  • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Dilute the stock solution into the desired aqueous buffer to a final concentration suitable for UV-Vis analysis.

  • Immediately begin monitoring the absorbance of the solution at 260-280 nm over time.[6] The increase in absorbance corresponds to the release of NHS.

  • Alternatively, inject aliquots of the reaction mixture onto an HPLC system at various time points. The separation of the parent linker from the hydrolyzed product can be achieved using a C18 column with a water/acetonitrile gradient. The amount of hydrolyzed product can be quantified by integrating the peak area.

Protocol for Quantifying Maleimide Stability

The stability of the maleimide group can be assessed by quantifying the remaining maleimide content over time.

Materials:

  • This compound

  • Aqueous buffers of various pH

  • A thiol-containing reagent (e.g., glutathione, cysteine) for quantification

  • Ellman's reagent (DTNB) or a maleimide quantification kit

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the desired aqueous buffer.

  • Incubate the solution under the desired conditions (e.g., specific temperature).

  • At various time points, take an aliquot of the solution and react it with a known excess of a thiol-containing reagent.

  • Quantify the unreacted thiol using Ellman's reagent, which reacts with free thiols to produce a colored product with an absorbance at 412 nm. The amount of maleimide is inversely proportional to the amount of unreacted thiol.

  • Alternatively, the remaining intact this compound can be quantified by HPLC. A C18 column with a suitable gradient can separate the intact linker from its hydrolysis products. The peak area of the intact linker can be integrated and compared to a standard curve. A rudimentary spectrophotometric approach can also be used by measuring the absorbance at 302 nm, although this method is less sensitive.[8]

Visualizing Stability and Reaction Pathways

Diagrams generated using Graphviz (DOT language) can help visualize the chemical processes and experimental workflows related to the stability of this compound.

Degradation Pathways

cluster_NHS NHS Ester End cluster_Mal Maleimide End NHS_Ester R-PEG-NHS Hydrolyzed_NHS R-PEG-COOH + NHS NHS_Ester->Hydrolyzed_NHS H₂O, OH⁻ (pH > 7) Maleimide R'-Maleimide Hydrolyzed_Mal R'-Maleamic Acid Maleimide->Hydrolyzed_Mal H₂O, OH⁻ (pH > 7.5) Mal_amido_PEG8_NHS This compound Mal_amido_PEG8_NHS->NHS_Ester Mal_amido_PEG8_NHS->Maleimide

Caption: Degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_analysis Analysis A Prepare Linker Solution in Aqueous Buffer B Incubate at Desired Temperature A->B C Collect Aliquots at Time Points B->C D1 NHS Ester Hydrolysis: Monitor A₂₆₀₋₂₈₀ (NHS release) C->D1 D2 Maleimide Stability: Quantify remaining maleimide C->D2 E HPLC Analysis: Separate and quantify parent vs. degradation products C->E F Determine Degradation Rate / Half-life D1->F D2->F E->F

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical parameter for its successful application in bioconjugation. Both the NHS ester and maleimide moieties are susceptible to hydrolysis, with the rate of degradation being highly dependent on pH and temperature. By understanding these stability characteristics and adhering to proper storage and handling protocols, researchers can ensure the integrity of the crosslinker, leading to more reliable and reproducible experimental outcomes. The provided experimental frameworks offer a starting point for the quantitative assessment of the stability of this and similar bifunctional reagents.

References

Methodological & Application

Application Notes and Protocols for Mal-amido-PEG8-NHS Ester in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-NHS ester is a heterobifunctional crosslinker integral to the development of next-generation biologics, particularly antibody-drug conjugates (ADCs). This linker features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent bond formation with primary amines, such as the lysine (B10760008) residues on an antibody, while the maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of payloads like cytotoxic drugs or reporter molecules.[1]

The inclusion of a PEG8 spacer offers significant advantages in bioconjugation. It enhances the hydrophilicity of the resulting conjugate, which can mitigate aggregation issues often associated with hydrophobic payloads.[2] Furthermore, the PEG linker can improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life and potentially a wider therapeutic window.[3][4] The precise control over linker chemistry and conjugation site is crucial for producing homogeneous and effective ADCs with a defined drug-to-antibody ratio (DAR).[4]

Principle of Two-Step Conjugation

The conjugation process using this compound typically follows a two-step reaction scheme. This approach provides better control over the conjugation process and helps to prevent undesirable side reactions, such as the formation of antibody-antibody dimers.[1]

  • Antibody Activation: The antibody, in an amine-free buffer, is reacted with the this compound. The NHS ester end of the linker forms a stable amide bond with the primary amine groups of lysine residues on the antibody. This step results in a maleimide-activated antibody.

  • Payload Conjugation: Following the removal of excess linker, the thiol-containing payload (e.g., a cytotoxic drug) is added. The maleimide groups on the activated antibody react with the sulfhydryl group of the payload to form a stable thioether bond, yielding the final antibody conjugate.

Quantitative Data Summary

The length of the PEG linker is a critical parameter that can influence the pharmacokinetic properties and overall efficacy of an antibody-drug conjugate. The following table summarizes data on the impact of PEG linker length on ADC clearance, highlighting the beneficial properties of a PEG8 linker.

Linker MoietyAverage DARClearance Rate (mL/kg/day)In Vivo Performance
Non-PEGylated~8HighSuboptimal due to rapid clearance
Short PEG (e.g., PEG4)~8Moderately HighImproved but still significant clearance
PEG8 ~8 Low Significantly reduced clearance, approaching that of the native antibody
Long PEG (e.g., PEG12, PEG24)~8LowMinimal further improvement in clearance compared to PEG8

This data is synthesized from studies on PEGylated glucuronide-MMAE linkers, demonstrating a clear trend where a PEG length of at least 8 units is sufficient to minimize the accelerated plasma clearance associated with hydrophobic payloads.

Experimental Workflows and Diagrams

The following diagrams illustrate the key workflows in the antibody conjugation process using this compound.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Antibody Antibody Reaction1 NHS Ester Reaction (pH 7.2-8.5) Antibody->Reaction1 Linker This compound Linker->Reaction1 Activated_Ab Maleimide-Activated Antibody Reaction1->Activated_Ab Purification1 Purification (Desalting Column) Activated_Ab->Purification1 Purified_Activated_Ab Purified Maleimide-Activated Antibody Purification1->Purified_Activated_Ab Reaction2 Maleimide Reaction (pH 6.5-7.5) Purified_Activated_Ab->Reaction2 Payload Thiol-Containing Payload Payload->Reaction2 Crude_ADC Crude Antibody-Drug Conjugate Reaction2->Crude_ADC Purification2 Final Purification (e.g., SEC) Crude_ADC->Purification2 Final_ADC Final Antibody-Drug Conjugate Purification2->Final_ADC

Caption: Overall two-step antibody conjugation workflow.

G Start Start: Antibody in Amine-Free Buffer Prep_Linker Prepare Linker Stock Solution (Anhydrous DMSO) Start->Prep_Linker Add_Linker Add Linker to Antibody (Molar Excess) Start->Add_Linker Prep_Linker->Add_Linker Incubate Incubate (e.g., 1-2h at RT or overnight at 4°C) Add_Linker->Incubate Purify Remove Excess Linker (Desalting Column) Incubate->Purify Characterize Characterize Activated Antibody (Optional) Purify->Characterize End Proceed to Payload Conjugation Purify->End Characterize->End

Caption: Detailed workflow for antibody activation.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of a thiol-containing payload to an antibody using this compound. Optimization may be required for specific antibodies and payloads.

Protocol 1: Antibody Preparation and Activation

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column or dialysis. The final antibody concentration should be between 2-10 mg/mL.[5]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[] The linker is moisture-sensitive, so it should be warmed to room temperature before opening the vial to prevent condensation.[1]

  • Reaction Setup: In a reaction tube, add the antibody solution. While gently vortexing, add the required volume of the 10 mM linker stock solution to achieve a 5- to 20-fold molar excess of the linker over the antibody. The optimal molar ratio should be determined empirically for each antibody-payload pair.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Purification of Activated Antibody: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer (pH 7.2-7.5). This step is crucial to prevent the payload from reacting with free linker in the next step.

Protocol 2: Payload Conjugation and Final Purification

Materials:

  • Maleimide-activated antibody from Protocol 1

  • Thiol-containing payload

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5

  • Quenching solution: 1 M N-ethylmaleimide or 1 M L-cysteine in reaction buffer

  • Purification system: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) column

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO) at a known concentration.

  • Conjugation Reaction: Add the payload solution to the purified maleimide-activated antibody. A typical starting point is a 2- to 5-fold molar excess of the payload over the antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent like N-ethylmaleimide or L-cysteine can be added to the reaction mixture and incubated for an additional 30 minutes.

  • Final Purification: Purify the antibody-drug conjugate from unreacted payload and other small molecules using SEC or HIC.[7][8] The choice of method will depend on the properties of the ADC.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.[9][][11] This is typically done using HIC-HPLC, reversed-phase HPLC, and mass spectrometry.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency / Low DAR 1. Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions, especially at higher pH.[12] 2. Inactive antibody/payload: Primary amines on the antibody are inaccessible, or the payload's thiol group is oxidized. 3. Competing nucleophiles: The antibody buffer contains primary amines (e.g., Tris, glycine).[1] 4. Suboptimal molar ratio: Insufficient molar excess of the linker or payload.1. Prepare the linker solution fresh in anhydrous DMSO. Perform the NHS ester reaction at a slightly lower pH (7.2-7.5) or at 4°C to minimize hydrolysis.[12] 2. For the payload, consider a pre-reduction step with a mild reducing agent like TCEP if disulfide bond formation is suspected. 3. Ensure the antibody is in an amine-free buffer like PBS before starting the conjugation. 4. Empirically test a range of linker:antibody and payload:antibody molar ratios to find the optimal conditions.
Antibody Aggregation 1. High DAR: Conjugation of highly hydrophobic payloads can lead to aggregation.[2] 2. Inter-antibody crosslinking: If the payload also contains an amine group, it could potentially react with the NHS ester of another linker-activated antibody. 3. Inappropriate buffer conditions: pH or ionic strength of the buffer may promote aggregation.1. Optimize the linker:antibody molar ratio to achieve a lower, more soluble DAR. The PEG8 linker helps to mitigate this, but it may still be a factor. 2. The two-step protocol is designed to minimize this. Ensure complete removal of the excess linker after the first step. 3. Screen different buffer conditions (pH, excipients) to improve the stability of the conjugate. Analyze aggregation by SEC.
High Polydispersity in Final Product 1. Inconsistent reaction conditions: Variations in temperature, pH, or incubation time. 2. Heterogeneity of the starting antibody: The antibody itself may have post-translational modifications that affect reactivity. 3. Inefficient purification: Failure to completely remove unreacted species.1. Maintain precise control over all reaction parameters. 2. Characterize the starting antibody thoroughly. 3. Optimize the purification steps (e.g., gradient in HIC, column length in SEC) to improve the resolution and separation of different species.

Conclusion

The this compound is a versatile and effective crosslinker for the production of antibody conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the PEG8 spacer enhances the physicochemical properties of the final product. By following detailed protocols and optimizing reaction conditions, researchers can generate well-defined and potent antibody-drug conjugates for a wide range of therapeutic and diagnostic applications. Careful characterization and troubleshooting are essential to ensure the quality, consistency, and efficacy of the resulting bioconjugates.

References

Application Notes and Protocols for Protein-Protein Conjugation using Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein conjugation is a cornerstone technique in modern biotechnology, enabling the creation of novel biomolecules with combined functionalities for applications ranging from therapeutic drug development to advanced diagnostic assays. The Mal-amido-PEG8-NHS ester is a heterobifunctional crosslinker designed for the covalent linkage of two proteins. This linker features a maleimide (B117702) group that reacts specifically with sulfhydryl groups (e.g., from cysteine residues) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus or lysine (B10760008) residues).[1][2][3] The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugate, potentially reducing aggregation and preserving the biological activity of the conjugated proteins.[2][4]

This document provides detailed application notes and experimental protocols for the successful use of this compound in protein-protein conjugation.

Principle of Reaction

The conjugation process using this compound is a two-step reaction. First, the NHS ester end of the linker reacts with primary amines on the first protein (Protein A) to form a stable amide bond.[3][] Subsequently, the maleimide end of the linker on Protein A reacts with a free sulfhydryl group on the second protein (Protein B) to form a stable thioether bond, resulting in a covalently linked protein-protein conjugate.[2][3]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation
ParameterNHS Ester Reaction (Amine-reactive)Maleimide Reaction (Sulfhydryl-reactive)
Target Functional Group Primary amines (-NH2)Sulfhydryl groups (-SH)
Optimal pH Range 7.0 - 9.0[3][6]6.5 - 7.5[2][3]
Recommended pH 7.2 - 8.5[6]7.0 - 7.5[2]
Molar Excess of Linker 10- to 50-fold over Protein A[3]Equimolar to Protein A-linker
Reaction Temperature 4°C to Room Temperature[3][6]Room Temperature[3]
Reaction Time 30 minutes to 2 hours[3][6]30 minutes to 2 hours[3]
Recommended Buffers Phosphate-buffered saline (PBS), Bicarbonate buffer[7][8]Phosphate-buffered saline (PBS) with EDTA[3]
Buffers to Avoid Buffers containing primary amines (e.g., Tris, glycine)[3][8]Buffers with high concentrations of sulfhydryl-containing reagents
Table 2: Troubleshooting Common Issues in Protein-Protein Conjugation
IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Hydrolysis of NHS ester or maleimide group.[2][3] - Suboptimal pH.[2][3] - Presence of competing nucleophiles (e.g., Tris buffer).[3][8] - Insufficient molar excess of the linker.[3] - Inaccessible amine or sulfhydryl groups on proteins.- Prepare linker solution immediately before use.[8] - Ensure the reaction buffer is within the optimal pH range. - Use non-amine, non-sulfhydryl containing buffers. - Empirically determine the optimal linker-to-protein ratio.[3] - Consider protein engineering to introduce accessible reactive sites.
Protein Aggregation/Precipitation - Hydrophobicity of the crosslinker or proteins. - High protein concentration.- The inherent hydrophilicity of the PEG spacer in this compound helps mitigate this.[2] - Optimize protein concentration and consider the use of solubility-enhancing additives.
Non-specific Labeling - Reaction of maleimide with amines at pH > 7.5.[2]- Maintain the maleimide reaction pH at or below 7.5.

Experimental Protocols

Materials and Reagents
  • Protein A (containing accessible primary amines)

  • Protein B (containing at least one accessible free sulfhydryl group)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Reaction Buffer A (for NHS ester reaction): Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate buffer, pH 8.0-9.0.[7][8]

  • Reaction Buffer B (for maleimide reaction): Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA.[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Desalting columns or dialysis cassettes for buffer exchange and purification.[9]

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the sequential reaction of the this compound, first with the amine-containing protein and then with the sulfhydryl-containing protein.

Step 1: Activation of Protein A with this compound

  • Prepare Protein A: Dissolve Protein A in Reaction Buffer A to a final concentration of 5-20 mg/mL.[7] Ensure the buffer does not contain primary amines.[3][8]

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[8]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the Protein A solution.[3] The final concentration of the organic solvent should not exceed 10%.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight at 4°C with gentle stirring.[3][6]

  • Removal of Excess Linker: Remove the unreacted this compound using a desalting column or by dialysis against Reaction Buffer B.[3][9] This step is crucial to prevent the unreacted linker from reacting with Protein B.

Step 2: Conjugation of Activated Protein A with Protein B

  • Prepare Protein B: Ensure Protein B is in Reaction Buffer B. If necessary, perform a buffer exchange. The presence of 1-5 mM EDTA in the buffer can help prevent the oxidation of sulfhydryl groups.[3]

  • Conjugation Reaction: Mix the maleimide-activated Protein A with Protein B in a desired molar ratio (a 1:1 molar ratio is a good starting point).

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.[3]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.

  • Purification of the Conjugate: Purify the resulting protein-protein conjugate from unreacted proteins and byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.[9]

Visualizations

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Maleimide Reaction Protein_A Protein A (-NH2) Activated_Protein_A Activated Protein A Protein_A->Activated_Protein_A + Linker (pH 7.0-9.0) Linker This compound Conjugate Protein A - Protein B Conjugate Activated_Protein_A->Conjugate + Protein B (pH 6.5-7.5) Protein_B Protein B (-SH)

Caption: Two-step protein-protein conjugation workflow.

Caption: NHS ester reaction with a primary amine.

Caption: Maleimide reaction with a sulfhydryl group.

References

Surface Functionalization of Nanoparticles with Mal-amido-PEG8-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using the heterobifunctional linker, Mal-amido-PEG8-NHS ester. This linker is a valuable tool for conjugating targeting moieties, such as peptides or antibodies, to nanoparticles for applications in targeted drug delivery, diagnostics, and bio-imaging. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility while the maleimide (B117702) and N-hydroxysuccinimide (NHS) ester groups allow for sequential and specific covalent attachment to sulfhydryl and amine groups, respectively.

Application Notes

The use of this compound enables the development of sophisticated nanoparticle-based therapeutics and diagnostics. By attaching targeting ligands to the nanoparticle surface, researchers can enhance the delivery of therapeutic payloads to specific cell types, such as cancer cells, thereby increasing efficacy and reducing off-target side effects.

Key Applications:

  • Targeted Drug Delivery: Functionalization with antibodies, antibody fragments (e.g., Fab'), or peptides that recognize specific cell surface receptors (e.g., EGFR, transferrin receptor) can direct nanoparticles to tumor sites.[1][2]

  • Enhanced Cellular Uptake: The targeting ligand can facilitate receptor-mediated endocytosis, leading to improved internalization of the nanoparticle and its cargo.[1]

  • Improved Pharmacokinetics: The PEG spacer helps to reduce opsonization and clearance by the reticuloendothelial system (RES), prolonging the circulation time of the nanoparticles.

  • Theranostics: Co-encapsulation or attachment of imaging agents and therapeutic drugs allows for simultaneous diagnosis and therapy.

Mechanism of Action:

The functionalization process is a two-step reaction:

  • Reaction with Nanoparticle Surface: The NHS ester end of the linker reacts with primary amine groups on the surface of the nanoparticle to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).

  • Conjugation of Targeting Ligand: The maleimide group on the now nanoparticle-bound linker reacts with a free sulfhydryl (thiol) group on the targeting ligand (e.g., a cysteine residue in a peptide or a reduced antibody) to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3]

Quantitative Data Presentation

The following table summarizes typical characterization data for nanoparticles before and after functionalization with a targeting peptide using this compound. The data presented is a representative example based on common findings in the literature.

ParameterBare NanoparticlesNanoparticles + this compoundFunctionalized Nanoparticles (with Peptide)
Hydrodynamic Diameter (nm) 105 ± 3.2115 ± 4.1125 ± 3.8
Polydispersity Index (PDI) 0.15 ± 0.020.17 ± 0.030.18 ± 0.02
Zeta Potential (mV) -25.8 ± 1.5-20.3 ± 1.8-15.1 ± 2.1
Conjugation Efficiency (%) N/AN/A~75%

Note: The specific values will vary depending on the nanoparticle composition, size, and the nature of the targeting ligand.

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes)

  • This compound

  • Thiol-containing targeting ligand (e.g., peptide with a terminal cysteine)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.5

  • EDTA (Ethylenediaminetetraacetic acid)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

  • Characterization instruments (DLS for size and zeta potential, UV-Vis spectrophotometer, etc.)

Protocol 1: Activation of Nanoparticles with this compound

This protocol describes the first step of covalently attaching the linker to the nanoparticle surface.

  • Preparation of Nanoparticles: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Preparation of Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 20-fold molar excess of the this compound solution to the nanoparticle dispersion.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted linker by centrifugation using a centrifugal filter unit. Wash the activated nanoparticles three times with PBS (pH 7.4).

  • Resuspension: Resuspend the maleimide-activated nanoparticles in MES buffer (pH 6.5) containing 10 mM EDTA.

Protocol 2: Conjugation of Targeting Ligand to Activated Nanoparticles

This protocol details the attachment of the thiol-containing targeting ligand to the maleimide-activated nanoparticles.

  • Preparation of Ligand Solution: Dissolve the thiol-containing targeting ligand in MES buffer (pH 6.5) to a final concentration of 1 mg/mL. If the ligand has disulfide bonds, it must be reduced prior to this step.

  • Reaction: Add a 10-fold molar excess of the targeting ligand solution to the maleimide-activated nanoparticle dispersion from Protocol 1.

  • Incubation: Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching solution (e.g., 1 mM L-cysteine) and incubating for 30 minutes at room temperature.

  • Purification: Purify the functionalized nanoparticles by centrifugation using a centrifugal filter unit to remove excess ligand and quenching reagent. Wash the final product three times with PBS (pH 7.4).

  • Storage: Resuspend the purified, functionalized nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Linker Activation cluster_2 Ligand Conjugation cluster_3 Final Characterization np_synthesis Amine-Functionalized Nanoparticle Synthesis np_char1 Characterization 1 (Size, Zeta Potential) np_synthesis->np_char1 reaction1 React Nanoparticles with Linker (pH 7.4, 2h, RT) np_char1->reaction1 linker_prep Dissolve Mal-amido-PEG8-NHS in DMSO linker_prep->reaction1 purification1 Purify Activated Nanoparticles (Centrifugal Filtration) reaction1->purification1 reaction2 React Activated NPs with Ligand (pH 6.5, 4h, RT) purification1->reaction2 ligand_prep Prepare Thiolated Targeting Ligand ligand_prep->reaction2 purification2 Purify Functionalized Nanoparticles (Centrifugal Filtration) reaction2->purification2 np_char2 Characterization 2 (Size, Zeta Potential, Conjugation Efficiency) purification2->np_char2 storage Storage at 4°C np_char2->storage

Caption: Experimental workflow for nanoparticle functionalization.

Signaling Pathway: EGFR Targeted Nanoparticle

The following diagram illustrates the mechanism of a nanoparticle functionalized with an Epidermal Growth Factor Receptor (EGFR) targeting ligand, leading to the inhibition of the PI3K/Akt signaling pathway, a common target in cancer therapy.[2][4]

EGFR_Pathway cluster_cell Cancer Cell cluster_np Targeted Nanoparticle EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes NP Functionalized Nanoparticle Ligand Targeting Ligand NP->Ligand Presents Ligand->EGFR Binds & Blocks

Caption: EGFR signaling pathway and nanoparticle inhibition.

References

Application Notes and Protocols for Mal-amido-PEG8-NHS Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG8-NHS ester is a heterobifunctional crosslinker integral to the targeted delivery of therapeutic agents. This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules, such as reduced antibodies or cysteine-bearing proteins, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, commonly found on the surface of proteins and drug molecules. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Chemical Properties and Reaction Mechanism

This compound facilitates the conjugation of two different molecules through a two-step reaction. The NHS ester reacts with primary amines at a pH range of 7-9 to form a stable amide bond.[4][5] The maleimide group specifically reacts with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond.[4] The hydrophilic PEG8 spacer increases the aqueous solubility of the linker and the final conjugate, which can be beneficial for handling and in vivo applications.[2][3]

Application: Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the synthesis of ADCs. In this context, the linker connects a monoclonal antibody (mAb) to a cytotoxic drug. The following sections detail the protocol for creating an ADC targeting the HER2 receptor, commonly overexpressed in certain types of breast cancer.

Diagram: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols Exposed) mAb->Reduced_mAb Reduction (e.g., TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Drug Cytotoxic Drug (with Primary Amine) Drug_Linker Drug-Linker Intermediate Drug->Drug_Linker Linker This compound Linker->Drug_Linker Drug_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Analysis Characterization (DAR, Purity, etc.) Purified_ADC->Analysis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocol: ADC Synthesis

This protocol outlines a two-step conjugation process. First, the this compound is reacted with the amine-containing drug. Second, the maleimide-activated drug-linker is conjugated to the reduced antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • This compound

  • Amine-containing cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E - MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Quenching solution (e.g., 1 M Tris buffer)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Drug-Linker Intermediate Formation:

    • Dissolve the amine-containing drug and a 1.5-fold molar excess of this compound in DMSO.

    • Add the DMSO solution to the sodium bicarbonate buffer (pH 8.5).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Conjugation of Drug-Linker to Antibody:

    • Add the drug-linker intermediate solution to the reduced antibody solution at a 5 to 10-fold molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching:

    • Add a final concentration of 50 mM N-acetyl cysteine to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using a SEC column to remove unconjugated drug-linker and other small molecules.

    • The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.

Data Presentation: ADC Characterization

The following tables present representative data for an anti-HER2 ADC synthesized using a PEG8 linker.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterValueMethod
Average DAR3.8HIC-HPLC[6]
Conjugation Efficiency>95%SDS-PAGE
Monomer Purity>98%SEC-HPLC[4]

Table 2: In Vitro Cytotoxicity of Anti-HER2-PEG8-MMAE ADC

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3High15.2[7]
BT-474High28.7[3]
MDA-MB-468Low>1000[7]
MCF7Negative>1000

Application: Characterization and Analysis of ADCs

Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to analyze include the drug-to-antibody ratio (DAR), purity, and binding affinity.

Diagram: ADC Characterization Workflow

ADC_Characterization cluster_DAR DAR Determination cluster_Purity Purity Analysis cluster_Binding Binding Affinity Purified_ADC Purified ADC HIC_HPLC HIC-HPLC Purified_ADC->HIC_HPLC LC_MS LC-MS Purified_ADC->LC_MS SEC_HPLC SEC-HPLC (Aggregation) Purified_ADC->SEC_HPLC SDS_PAGE SDS-PAGE (Fragmentation) Purified_ADC->SDS_PAGE SPR Surface Plasmon Resonance (SPR) Purified_ADC->SPR ELISA ELISA Purified_ADC->ELISA

Caption: Methods for the characterization of Antibody-Drug Conjugates.

Experimental Protocol: DAR Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR of cysteine-linked ADCs.[6][8] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drugs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of each species) / 100

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Materials:

  • HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF7) cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Diagram: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cytotoxicity Cytotoxicity (Apoptosis) Drug_Release->Cytotoxicity

Caption: The mechanism of action of an Antibody-Drug Conjugate (ADC).

Application: In Vivo Efficacy Studies

Preclinical in vivo studies are essential to evaluate the anti-tumor activity and tolerability of the ADC in a living organism.

Experimental Protocol: Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • HER2-positive human cancer cells (e.g., NCI-N87)

  • Purified ADC, unconjugated antibody, and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million HER2-positive cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different doses).

  • Dosing: Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined schedule (e.g., once a week for three weeks).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

Data Presentation: In Vivo Anti-Tumor Efficacy

Table 3: Tumor Growth Inhibition in HER2-Positive Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-15000
Unconjugated Antibody10120020
Anti-HER2-PEG8-MMAE ADC145070
Anti-HER2-PEG8-MMAE ADC515090

Note: The data presented in the tables are representative and intended for illustrative purposes. Actual results will vary depending on the specific antibody, drug, and experimental conditions.

Conclusion

This compound is a versatile and effective linker for the development of targeted drug delivery systems, particularly ADCs. The protocols and application notes provided herein offer a comprehensive guide for researchers in this field. The hydrophilic PEG8 spacer contributes to improved solubility and potentially enhanced pharmacokinetic properties of the resulting bioconjugate. Rigorous characterization of the final product is essential to ensure its quality and therapeutic potential.

References

Application Notes and Protocols for Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol chemistry is a cornerstone of bioconjugation, widely employed for the site-specific modification of proteins, peptides, and other biomolecules.[1] This Michael addition reaction involves the covalent bond formation between a maleimide (B117702) group and a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether linkage.[1][] Its popularity in research and drug development, particularly for creating antibody-drug conjugates (ADCs), stems from its high selectivity for thiols, rapid reaction kinetics under mild, near-neutral pH conditions, and the stability of the resulting conjugate.[][3] These application notes provide a comprehensive overview of the critical reaction conditions and detailed protocols to ensure successful and reproducible maleimide-thiol conjugations.

Reaction Mechanism and Key Considerations

The maleimide-thiol conjugation proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[1] This reaction is highly efficient and chemoselective for thiols within a specific pH range.[4]

Thiol [label=<

R-SH Thiol

];

Maleimide [label=<

Maleimide R'N | O=C--C=O | HC=CH

];

Thioether [label=<

Stable Thioether Adduct R'N | O=C--C=O | HC-CH-S-R

];

Thiol -> Maleimide [label="Michael Addition", fontcolor="#34A853"]; Maleimide -> Thioether; } dot Figure 1: General reaction scheme for maleimide-thiol conjugation.

Critical Reaction Parameters

The success of a maleimide-thiol conjugation is highly dependent on several key parameters that must be carefully controlled.

pH

The pH of the reaction buffer is the most critical factor influencing both the rate and selectivity of the conjugation.

  • Optimal Range: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.[5][6] Within this range, the reaction is highly chemoselective for thiol groups over other nucleophilic groups like amines.[4]

  • Reaction Rate: At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[4][7]

  • Below pH 6.5: The reaction rate slows down significantly as the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻).[5][6]

  • Above pH 7.5: The selectivity for thiols decreases as maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[4][8] Additionally, the maleimide group itself becomes more susceptible to hydrolysis, rendering it unreactive.[6][9]

pH RangeReaction RateSelectivity for ThiolsMaleimide StabilityRecommendation
< 6.5SlowHighHighNot recommended due to slow kinetics.
6.5 - 7.5 Optimal High Good Recommended for most applications. [5][6]
> 7.5FastDecreased (amine reactivity)Decreased (hydrolysis)Not recommended due to side reactions and instability.[4]
Stoichiometry and Concentration

The molar ratio of maleimide to thiol is a crucial parameter to optimize for efficient conjugation.

  • Molar Excess: A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[10] For labeling proteins, a 10-20 fold molar excess of a maleimide dye is a common starting point.[5][11]

  • Optimization: The optimal ratio can vary depending on the specific molecules being conjugated. For instance, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for the best results.[12]

  • Reactant Concentration: Higher reactant concentrations generally lead to faster reaction rates. For proteins, a concentration of 1-10 mg/mL is typically recommended.[11][13]

ApplicationTypical Maleimide:Thiol Molar RatioReference
Protein Labeling (e.g., with dyes)10:1 to 20:1[5][11]
Peptide Conjugation (cRGDfK)2:1[12]
Nanobody Conjugation5:1[12]
Temperature and Reaction Time

The reaction temperature and duration are interdependent and should be optimized for the specific biomolecules involved.

  • Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C.[10] Lower temperatures (4°C) are often preferred for sensitive proteins to minimize degradation, though this will require a longer reaction time.[10][14] Incubating at 37°C can accelerate the reaction but may not be suitable for all biomolecules.[10][15]

  • Reaction Time: Reaction times can range from 30 minutes to overnight. At room temperature, the reaction is often complete within 2 hours.[5] For nanoparticle conjugations, reaction times of 30 minutes to 2 hours have been reported to achieve optimal efficiency.[12] Overnight incubations at 4°C are also common.[5]

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins.[10]
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.[10]
37°C~30 minutesCan accelerate the reaction, but may risk protein denaturation.[10]

Experimental Protocols

Protocol 1: General Protein-Maleimide Conjugation

This protocol provides a general framework for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein solution (1-10 mg/mL) in a suitable buffer

  • Maleimide-functionalized reagent (e.g., dye, drug)

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[11][16] It is critical that the buffer is free of thiols.[11]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[5]

  • Quenching Reagent: Cysteine or 2-mercaptoethanol (B42355).[5]

  • Purification column (e.g., size-exclusion chromatography).[5]

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[5]

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) B Optional: Reduce Disulfide Bonds (e.g., with TCEP) A->B D Add Maleimide Solution to Protein (10-20x molar excess) B->D C Prepare Maleimide Stock Solution (in anhydrous DMSO or DMF) C->D E Incubate (2h at RT or overnight at 4°C) D->E F Quench Reaction (add excess cysteine) E->F G Purify Conjugate (e.g., SEC) F->G H Characterize Conjugate G->H

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[11][13]

    • If the buffer contains dissolved oxygen, degas it to prevent re-oxidation of thiols.[5]

    • (Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5][17] If using DTT, it must be removed before adding the maleimide reagent, for example, by using a desalting column.[5][8]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[5][17]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[5]

  • Purification:

    • Remove the unreacted maleimide reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[5]

Protocol 2: Nanoparticle-Peptide Conjugation

This protocol is adapted for the conjugation of a thiol-containing peptide to maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles (NPs)

  • Thiol-containing peptide (e.g., cRGDfK)

  • Reaction Buffer: 10 mM HEPES, pH 7.0[12]

  • Purification method (e.g., centrifugation)

Procedure:

  • Nanoparticle and Peptide Preparation:

    • Resuspend the maleimide-functionalized NPs in the reaction buffer.

    • Dissolve the thiol-containing peptide in the reaction buffer.

  • Conjugation Reaction:

    • Add the peptide solution to the NP suspension to achieve the desired maleimide-to-thiol molar ratio (e.g., 2:1).[12]

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing.[12]

  • Purification:

    • Separate the peptide-conjugated NPs from the unreacted peptide by centrifugation.

    • Wash the NP pellet with fresh buffer to remove any non-covalently bound peptide.

Stability of the Thioether Conjugate and Side Reactions

While the thioether bond formed is generally stable, it can be susceptible to certain reactions, which is a critical consideration for applications like ADCs.

  • Retro-Michael Reaction: The maleimide-thiol linkage can undergo a retro-Michael reaction, leading to deconjugation.[6][18] This is particularly problematic in biological environments with high concentrations of other thiols like glutathione, which can lead to thiol exchange and off-target effects.[6][18]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo hydrolysis, especially at pH values above 7.5.[6] This ring-opening reaction prevents the retro-Michael reaction and can stabilize the conjugate, though it introduces structural heterogeneity.[6][19]

  • Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1] This is more prominent at physiological or higher pH and can be minimized by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal cysteine.[1][5]

Stability_and_Side_Reactions cluster_conjugate Thioether Conjugate cluster_pathways Potential Fates A Stable Thioether Adduct B Retro-Michael Reaction (Reversible Deconjugation) A->B High Thiol Concentration C Hydrolysis (Ring Opening, Stabilization) A->C High pH (>7.5) D Thiazine Rearrangement (N-terminal Cys side reaction) A->D N-terminal Cysteine

Troubleshooting

ProblemPotential CauseSolution
Low or no conjugation Thiol oxidation: Free thiols have oxidized to disulfide bonds.Reduce disulfide bonds with TCEP or DTT prior to conjugation. Degas buffers and add EDTA (1-5 mM) to chelate metal ions that catalyze oxidation.[5]
Incorrect pH: pH is too low, slowing the reaction rate.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[5]
Maleimide hydrolysis: The maleimide reagent has been hydrolyzed.Prepare aqueous solutions of maleimide-containing reagents immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF.[5]
Incorrect stoichiometry: Insufficient maleimide reagent.Increase the molar excess of the maleimide reagent (e.g., 10-20 fold).[5]
Poor selectivity High pH: Reaction pH is above 7.5, leading to reaction with amines.Maintain the reaction pH within the 6.5-7.5 range.[4]
Conjugate instability Retro-Michael reaction: Thiol exchange with other thiols.Consider using next-generation maleimides designed for greater stability or strategies to induce hydrolysis of the succinimide ring post-conjugation.[6]

Conclusion

Maleimide-thiol conjugation is a powerful and versatile tool for bioconjugation. By carefully controlling the reaction conditions, particularly pH, stoichiometry, and temperature, researchers can achieve high efficiency and selectivity. Understanding the potential for side reactions and the stability of the final conjugate is crucial for the successful development of robust and effective bioconjugates for a wide range of applications in research and medicine.

References

Application Notes and Protocols: Dissolving and Utilizing Mal-amido-PEG8-NHS Ester in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the effective dissolution and use of Mal-amido-PEG8-NHS ester in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This compound is a heterobifunctional crosslinker commonly employed in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] The protocols outlined below are designed to ensure the stability and reactivity of this moisture-sensitive reagent, facilitating successful conjugation to primary amines and thiols.

Introduction

This compound is a versatile tool in bioconjugation, featuring a maleimide (B117702) group for selective reaction with sulfhydryl moieties and an N-hydroxysuccinimide (NHS) ester for efficient coupling to primary amines.[1][4] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, making it an ideal linker for connecting biomolecules.[1][2] The choice of solvent is critical for the initial dissolution and subsequent reaction of this reagent. Anhydrous DMSO and DMF are recommended solvents due to their ability to dissolve the ester without promoting hydrolysis of the reactive NHS group.[1][5][6] This document provides a comprehensive guide to handling, dissolving, and using this compound in these solvents.

Signaling Pathway and Reaction Mechanism

The utility of this compound lies in its ability to facilitate a two-step sequential conjugation. First, the NHS ester reacts with a primary amine on a target molecule to form a stable amide bond. Subsequently, the maleimide group reacts with a thiol group on a second molecule to form a stable thioether bond.[6]

cluster_step1 Step 1: Amine Reaction (NHS Ester) cluster_step2 Step 2: Thiol Reaction (Maleimide) Molecule_A Molecule A (with Primary Amine, R¹-NH₂) Intermediate Molecule A - Linker (Amide Bond Formed) Molecule_A->Intermediate NHS Ester Reaction (pH 7.0-9.0) Linker_NHS This compound Linker_NHS->Intermediate Final_Conjugate Molecule A - Linker - Molecule B (Thioether Bond) Intermediate->Final_Conjugate Molecule_B Molecule B (with Thiol, R²-SH) Molecule_B->Final_Conjugate Maleimide Reaction (pH 6.5-7.5)

Caption: Sequential conjugation using this compound.

Materials and Reagents

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[8][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[8][10]

  • Molecule with primary amine(s) (e.g., protein, antibody)

  • Molecule with thiol group(s) (e.g., peptide, small molecule drug)

  • Desalting columns or dialysis equipment[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSolvent/ConditionsSource(s)
Molecular Weight 689.71 g/mol -[7][11]
Purity >90-98%-[5][7][12]
Solubility in DMSO ≥ 100 mg/mL (144.99 mM)Anhydrous DMSO[11]
10 mMDMSO[13]
Solubility in DMF SolubleAnhydrous DMF[5][12][14]
Recommended Storage -20°C, dry, protected from light-[1][15]
NHS Ester Reaction pH 7.0 - 9.0Aqueous Buffer[6][16]
Maleimide Reaction pH 6.5 - 7.5Aqueous Buffer[6]
NHS Ester Half-life in Aqueous Solution ~1 hour at pH 8.0, 25°CAqueous Buffer[17]
~10 minutes at pH 8.6, 4°CAqueous Buffer[17]

Experimental Protocols

Storage and Handling of this compound

This compound is highly sensitive to moisture, which can lead to the hydrolysis of the NHS ester, rendering it inactive.[6][9][18]

  • Storage: Store the reagent at -20°C in a desiccated environment, protected from light.[1]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][18] It is recommended to work in a low-humidity environment.

Protocol for Dissolving this compound

Due to the hydrolytic instability of the NHS ester in aqueous solutions, stock solutions should be prepared fresh in anhydrous DMSO or DMF immediately before use.[9][10][19] Do not prepare and store aqueous stock solutions.[17]

  • Equilibrate: Allow the vial of this compound to warm to room temperature.

  • Weigh: In a dry environment, weigh the desired amount of the ester.

  • Dissolve: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).[9][13] Sonication may be used to aid dissolution.[11][13]

  • Use Immediately: The prepared solution should be used without delay. Discard any unused portion of the solution.[9][17]

start Start: Dry this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount equilibrate->weigh add_solvent Add anhydrous DMSO or DMF weigh->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve use Use immediately in conjugation reaction dissolve->use

Caption: Workflow for dissolving this compound.

Two-Step Bioconjugation Protocol

This protocol describes a general two-step conjugation process, starting with the reaction of the NHS ester with a primary amine, followed by the reaction of the maleimide with a thiol.

Step 1: Reaction with Primary Amines

  • Prepare Amine-Containing Molecule: Dissolve the molecule containing primary amines (e.g., a protein) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.[8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[8][9]

  • Add Dissolved Linker: Add a 5- to 20-fold molar excess of the freshly prepared this compound solution in DMSO or DMF to the protein solution.[9][10] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility and stability.[6]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9] The optimal reaction time may need to be determined empirically.

  • Remove Excess Linker: Remove the unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 6.5-7.5).[6][9] This step is crucial to prevent the quenching of the maleimide group in the subsequent step.

Step 2: Reaction with Thiols

  • Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable buffer at a pH of 6.5-7.5.[6]

  • Combine: Add the thiol-containing molecule to the purified maleimide-activated molecule from Step 1.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.

start Start prepare_amine Prepare amine-containing molecule in amine-free buffer (pH 7.2-8.0) start->prepare_amine prepare_linker Prepare fresh this compound solution in anhydrous DMSO or DMF start->prepare_linker react_amine React amine with linker (30-120 min) prepare_amine->react_amine prepare_linker->react_amine purify_intermediate Purify maleimide-activated molecule (desalting/dialysis) react_amine->purify_intermediate react_thiol React maleimide with thiol (1-2 hours) purify_intermediate->react_thiol prepare_thiol Prepare thiol-containing molecule (pH 6.5-7.5) prepare_thiol->react_thiol purify_final Purify final conjugate react_thiol->purify_final end End: Purified Conjugate purify_final->end

Caption: Two-step bioconjugation experimental workflow.

Discussion and Troubleshooting

  • Solvent Choice (DMSO vs. DMF): Both anhydrous DMSO and DMF are suitable for dissolving this compound.[5] The choice may depend on the solubility of the molecule to be conjugated and downstream purification methods. Ensure that the DMF is of high quality and free of dimethylamine, which can react with the NHS ester.[20]

  • Hydrolysis: The primary challenge when working with NHS esters is hydrolysis. Always use anhydrous solvents, prepare solutions fresh, and work quickly.[6][9][18] The rate of hydrolysis increases with pH.[6][17]

  • Reaction pH: The pH of the reaction buffer is critical for selectivity. The NHS ester reaction is optimal at a slightly basic pH (7.0-9.0), while the maleimide reaction is most efficient at a slightly acidic to neutral pH (6.5-7.5).[6] At pH values above 7.5, the maleimide group can also react with primary amines.[17]

  • Molar Excess: The optimal molar excess of the linker may vary depending on the number of available primary amines on the target molecule and the desired degree of labeling. Empirical optimization is often necessary.

  • Quenching: If the removal of excess NHS ester is not feasible, the reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[10]

Conclusion

The successful use of this compound in bioconjugation hinges on the careful handling of this moisture-sensitive reagent. By utilizing anhydrous DMSO or DMF for dissolution and adhering to the optimized reaction conditions outlined in these protocols, researchers can achieve efficient and reproducible conjugation of amine- and thiol-containing molecules for a wide range of applications in drug development and life sciences research.

References

Application Notes and Protocols for Two-Step Conjugation with Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] This linker features two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins), and a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., cysteine residues).[3] The polyethylene (B3416737) glycol (PEG) spacer, in this case with eight repeating units, enhances the solubility and biocompatibility of the resulting conjugate.[4]

This document provides detailed protocols for a two-step conjugation strategy using this compound, quantitative data for reaction optimization, and visualizations of the experimental workflow and relevant biological pathways.

Key Features of this compound

  • Heterobifunctional: Allows for the sequential conjugation of two different molecules, providing control over the final conjugate structure.[5]

  • Amine-Reactive NHS Ester: Efficiently reacts with primary amines at a physiological to slightly alkaline pH to form stable amide bonds.[3][5]

  • Thiol-Reactive Maleimide: Specifically reacts with sulfhydryl groups at a near-neutral pH to form a stable thioether bond.[]

  • Hydrophilic PEG8 Spacer: The eight-unit polyethylene glycol chain improves the water solubility of the linker and the final conjugate, which can reduce aggregation and improve pharmacokinetic properties.[4]

Applications

The two-step conjugation protocol with this compound is versatile and can be applied to:

  • Antibody-Drug Conjugate (ADC) Synthesis: Linking a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[2]

  • Protein-Protein Conjugation: Creating specific and stable linkages between two different proteins for research or therapeutic purposes.[2]

  • Surface Modification: Functionalizing surfaces of nanoparticles or other materials with proteins or peptides.[2]

  • Development of Diagnostic Reagents: Conjugating enzymes or fluorescent labels to antibodies or other targeting molecules.

Data Presentation

Table 1: Recommended Reaction Conditions for Two-Step Conjugation
ParameterStep 1: NHS Ester Reaction (Amine Modification)Step 2: Maleimide Reaction (Thiol Conjugation)
Target Functional Group Primary Amines (-NH₂)Sulfhydryl Groups (-SH)
pH Range 7.2 - 8.5[7]6.5 - 7.5[3]
Molar Excess of Linker 10- to 50-fold over the amine-containing protein[3]5- to 10-fold of the maleimide-activated molecule over the thiol-containing molecule[8]
Reaction Time 30 minutes - 2 hours[3]1 - 2 hours[8]
Temperature 4°C or Room Temperature[3]Room Temperature[8]
Recommended Buffers Phosphate-Buffered Saline (PBS), Borate BufferPhosphate-Buffered Saline (PBS)
Solvent for Linker Anhydrous DMSO or DMF[3]Anhydrous DMSO or DMF[8]
Table 2: Quantitative Parameters for Antibody-Drug Conjugate (ADC) Synthesis
ParameterTypical Value/RangeSignificance
Drug-to-Antibody Ratio (DAR) 2 - 4[9]A critical parameter influencing ADC potency and pharmacokinetics. Higher DARs can lead to aggregation and faster clearance.[4][9]
Antibody Concentration 1 - 10 mg/mL[10]Affects conjugation efficiency.
Linker-Drug Molar Excess 5 - 10 fold over the antibody[8]Drives the conjugation reaction to completion.
Final Organic Solvent Conc. < 10% (v/v)[8]Maintains antibody stability.
Quenching Agent N-acetylcysteine[8]Stops the maleimide reaction by capping unreacted maleimide groups.

Experimental Protocols

Protocol 1: General Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a protein with a free sulfhydryl group (Protein-SH).

Materials:

  • Protein-NH₂

  • Protein-SH

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with this compound

  • Prepare a solution of Protein-NH₂ in Conjugation Buffer.

  • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[10]

  • Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH₂ solution.[3]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.[3][7]

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Protein-SH

  • Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution. A 1:1 molar ratio of the two proteins is a good starting point, but the optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[8]

  • To quench the reaction, add a quenching buffer containing a thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM to react with any remaining maleimide groups.

  • Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods to remove unreacted proteins and byproducts.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a cytotoxic drug containing a free sulfhydryl group to an antibody.

Materials:

  • Monoclonal Antibody (mAb)

  • Thiol-containing cytotoxic drug

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: PBS, pH 7.4

  • Reduction Buffer: PBS with 10 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: N-acetylcysteine in PBS

  • Desalting columns or tangential flow filtration (TFF) system

Procedure:

Step 1: Preparation of Maleimide-Activated Drug

  • This step is typically performed by reacting the this compound with an amine-containing precursor of the drug. For this protocol, we assume a pre-synthesized maleimide-activated drug is available.

Step 2: Reduction of Antibody Interchain Disulfides

  • Prepare a solution of the mAb in PBS.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

  • Remove the excess TCEP using a desalting column or TFF, exchanging the buffer to Conjugation Buffer.

Step 3: Conjugation of the Drug to the Reduced Antibody

  • Dissolve the maleimide-activated drug in DMSO.

  • Add a 5- to 10-fold molar excess of the drug-linker construct to the reduced antibody solution.[8] Ensure the final DMSO concentration is below 10% (v/v).[8]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[8]

  • Quench the reaction by adding an excess of N-acetylcysteine.[8]

  • Purify the ADC using SEC or TFF to remove unreacted drug-linker and other byproducts.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizations

Two_Step_Conjugation_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Thiol Conjugation Amine_Protein Amine-containing Protein (e.g., Antibody) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Amine_Protein->Reaction1 Linker This compound Linker->Reaction1 Activated_Protein Maleimide-Activated Protein Reaction1->Activated_Protein Purification1 Removal of Excess Linker (Desalting Column) Activated_Protein->Purification1 Reaction2 Maleimide Reaction (pH 6.5-7.5) Purification1->Reaction2 Thiol_Molecule Thiol-containing Molecule (e.g., Drug) Thiol_Molecule->Reaction2 Final_Conjugate Final Bioconjugate (e.g., ADC) Reaction2->Final_Conjugate Purification2 Final Purification (SEC) Final_Conjugate->Purification2

Caption: Workflow of the two-step bioconjugation protocol.

Reaction_Mechanism cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Protein-NH₂ Amide_Bond Stable Amide Bond Protein_NH2->Amide_Bond Linker Mal-amido-PEG8-NHS Linker->Amide_Bond NHS_byproduct NHS (byproduct) Amide_Bond->NHS_byproduct Activated_Protein Maleimide-Activated Protein Amide_Bond->Activated_Protein Thioether_Bond Stable Thioether Bond Activated_Protein->Thioether_Bond Drug_SH Drug-SH Drug_SH->Thioether_Bond

Caption: Chemical reactions in the two-step conjugation.

ADC_Signaling_Pathway cluster_cell Target Cancer Cell Receptor Tumor-Specific Antigen/Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage/ Degradation Cytotoxicity Cytotoxicity & Apoptosis Drug_Release->Cytotoxicity 5. Cellular Effect ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding

Caption: Generalized ADC mechanism of action pathway.

References

Revolutionizing Bioconjugation: A Guide to Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and therapeutic development, the precise and stable covalent linkage of biomolecules is paramount. Heterobifunctional linkers have emerged as indispensable chemical tools, enabling the creation of complex and highly specific bioconjugates. These reagents possess two distinct reactive groups, allowing for a controlled, sequential conjugation of different molecules, thereby minimizing the formation of undesirable homodimers. This targeted approach is the cornerstone of innovations in areas such as antibody-drug conjugates (ADCs), diagnostic assays, and the study of protein-protein interactions.

This document provides detailed application notes and experimental protocols for the use of common heterobifunctional linkers, offering a practical guide for researchers in the field.

Comparative Overview of Common Heterobifunctional Linkers

The choice of a heterobifunctional linker is critical and depends on the functional groups available on the biomolecules to be conjugated, the desired stability of the final conjugate, and the overall application. Below is a summary of the key characteristics of three widely used classes of heterobifunctional linkers.

Linker ClassReactive Group 1 (Target) & Optimal pHReactive Group 2 (Target) & Optimal pHLinkage StabilityKey Features
NHS-Maleimide (e.g., SMCC) N-hydroxysuccinimide (NHS) ester (Primary Amines, e.g., Lysine) pH 7.0-9.0[1][2]Maleimide (B117702) (Sulfhydryls, e.g., Cysteine) pH 6.5-7.5[1][2]Stable Thioether Bond[1]Cyclohexane bridge in SMCC enhances maleimide stability.[1] Widely used for ADC construction.[3]
NHS-Pyridyldithiol (e.g., SPDP) N-hydroxysuccinimide (NHS) ester (Primary Amines, e.g., Lysine) pH 7-8[4]2-Pyridyldithiol (Sulfhydryls, e.g., Cysteine) pH 7-8[4]Cleavable Disulfide Bond[4]The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction.[4] The disulfide bond can be cleaved by reducing agents.[4]
Photoreactive Linkers e.g., NHS ester (Primary Amines)Aryl azide (B81097) or Diazirine (Non-specific C-H, N-H bonds upon UV activation)[5]Stable Covalent BondAllows for conjugation to molecules lacking specific functional groups. The reaction is initiated by UV light, providing temporal control.[5]

Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional linkers.

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody using the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is a common method for the preparation of Antibody-Drug Conjugates (ADCs).[3]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • SMCC linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing drug

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1M Glycine)

  • Desalting columns

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.[6]

  • SMCC Stock Solution Preparation:

    • Immediately before use, dissolve SMCC in anhydrous DMF or DMSO to a concentration of 10 mM.[6]

  • Activation of Antibody with SMCC:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[7]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[7]

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with conjugation buffer.[7]

  • Conjugation of Thiol-containing Drug:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the antibody is typically used.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][8]

  • Quenching of Reaction:

    • (Optional) To quench any unreacted maleimide groups, add a final concentration of 1 mM of a thiol-containing compound like β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[7]

  • Purification of the ADC:

    • Purify the antibody-drug conjugate using a desalting column or dialysis to remove excess drug and quenching reagent.[7] Further purification and characterization can be performed using techniques like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[6]

Protocol 2: Protein-Protein Conjugation using SPDP

This protocol outlines the conjugation of two proteins using the heterobifunctional linker SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), which creates a cleavable disulfide bond between the two proteins.

Materials:

  • Protein A (with available primary amines)

  • Protein B (with available sulfhydryl groups)

  • SPDP linker

  • Anhydrous DMF or DMSO

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Reducing agent (e.g., DTT)

  • Desalting columns

  • Spectrophotometer

Procedure:

  • Preparation of SPDP Stock Solution:

    • Dissolve SPDP in anhydrous DMF or DMSO to a concentration of 20 mM.

  • Modification of Protein A with SPDP:

    • Dissolve Protein A in an amine-free buffer at a concentration of 2-5 mg/mL.

    • Add the SPDP stock solution to the Protein A solution to achieve a desired molar excess.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted SPDP using a desalting column equilibrated with the same buffer.

  • Quantification of SPDP Incorporation (Optional):

    • The degree of SPDP modification can be determined by measuring the concentration of the released pyridine-2-thione upon reduction. Add a reducing agent (e.g., DTT) and measure the absorbance at 343 nm.[4]

  • Conjugation to Protein B:

    • Dissolve Protein B (containing sulfhydryl groups) in a suitable buffer.

    • Mix the SPDP-modified Protein A with Protein B.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Purify the protein-protein conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins.

  • Cleavage of the Disulfide Linkage (Optional):

    • To cleave the disulfide bond, incubate the conjugate with a reducing agent such as 25 mM DTT at pH 4.5.[4]

Visualizations

Visual representations are crucial for understanding the complex processes involved in bioconjugation. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Analysis Biomolecule_A Biomolecule A (e.g., Antibody with -NH2) Linker Heterobifunctional Linker (e.g., SMCC) Biomolecule_A->Linker Reaction 1 (NHS ester chemistry) Activated_Biomolecule_A Activated Biomolecule A (Maleimide-functionalized) Linker->Activated_Biomolecule_A Biomolecule_B Biomolecule B (e.g., Drug with -SH) Activated_Biomolecule_A->Biomolecule_B Reaction 2 (Maleimide chemistry) Conjugate Bioconjugate (e.g., ADC) Biomolecule_B->Conjugate Purification Purification (SEC, HIC) Conjugate->Purification Analysis Characterization (DAR, Stability) Purification->Analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADC Antibody-Drug Conjugate (targeting EGFR) ADC->EGFR Binds & Internalizes Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-amido-PEG8-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-PEG8-NHS ester crosslinkers. The content is structured in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction pH for a two-step conjugation using a this compound?

A1: A two-step conjugation strategy requires distinct optimal pH ranges for each reactive group to ensure high yield and specificity.

  • Step 1 (NHS Ester Reaction): The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2-8.5.[1] At this pH, the primary amines are deprotonated and act as effective nucleophiles.

  • Step 2 (Maleimide Reaction): The maleimide (B117702) group reacts most selectively with sulfhydryl groups at a pH of 6.5-7.5.[2][3] Within this range, the reaction with thiols is significantly faster than with amines, minimizing side reactions.[4]

It is a common and recommended strategy to perform the NHS ester reaction first at pH 7.2-8.0, purify the maleimide-activated intermediate, and then proceed with the maleimide-thiol reaction at pH 6.5-7.5.[4]

Q2: My final conjugate yield is low. What are the most common causes related to the NHS ester reaction?

A2: Low yield in the NHS ester step is often due to hydrolysis of the NHS ester, improper buffer composition, or issues with the amine-containing molecule.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[1] For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[5] To minimize hydrolysis, use the lowest possible pH within the optimal range and consider performing the reaction at 4°C for a longer duration.[5]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for the NHS ester.[1] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.

  • Reagent Quality: Mal-amido-PEG8-NHS esters are moisture-sensitive.[2] Ensure the reagent is stored in a desiccated environment at the recommended temperature (typically -20°C) and allow it to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them in solution.[2]

Q3: I'm observing low efficiency in the maleimide-thiol conjugation step. What should I investigate?

A3: Low efficiency in the second step often points to issues with the sulfhydryl-containing molecule or instability of the maleimide group.

  • Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[6] If your molecule contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[7] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA.

  • Maleimide Hydrolysis: The maleimide group can also undergo hydrolysis, especially at pH values above 7.5, rendering it inactive.[2][4] After the initial NHS ester reaction, it is crucial to purify the maleimide-activated intermediate and proceed with the thiol reaction in a buffer with a pH of 6.5-7.5.[4]

  • Stability of the Maleimide-Activated Intermediate: Once the NHS ester has reacted, the maleimide group on the resulting conjugate is relatively stable if stored correctly. For longer-term storage, desalting into an acidic buffer (around pH 6.0-6.5) and freezing in small aliquots can preserve the maleimide functionality for weeks or even months.[8]

Q4: How can I confirm that my protein has been successfully activated with the maleimide group after the first step?

A4: Quantifying the number of reactive maleimide groups on your protein after the NHS ester reaction is crucial. This can be achieved using a reverse reaction with a known excess of a thiol-containing compound like glutathione (B108866) (GSH), followed by quantifying the remaining unreacted thiol using reagents like 4,4'-dithiodipyridine (4,4'-DTDP) or Ellman's reagent (DTNB).[9]

Q5: What is the recommended molar ratio of the this compound to my molecules?

A5: The optimal molar ratio is highly dependent on the specific molecules being conjugated and should be determined empirically. However, here are some general starting points:

  • NHS Ester to Amine-Containing Molecule: A 10- to 50-fold molar excess of the crosslinker over the amount of the amine-containing protein is a common starting point.[2]

  • Maleimide to Thiol-Containing Molecule: For the subsequent thiol-maleimide reaction, a 10- to 20-fold molar excess of the maleimide-activated molecule to the thiol-containing molecule is often recommended to drive the reaction to completion.[7][10] In some cases, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.[11][12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Final Yield NHS Ester Hydrolysis - Perform the reaction at the lower end of the optimal pH range (7.2-7.5).- Decrease the reaction temperature to 4°C and increase the incubation time.- Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.
Maleimide Hydrolysis - Ensure the pH of the maleimide-thiol reaction is strictly between 6.5 and 7.5.- Minimize the time the maleimide-activated intermediate is in an aqueous solution, especially at pH > 7.5.
Thiol Oxidation - Reduce disulfide bonds in the thiol-containing molecule with TCEP prior to conjugation.- Degas all buffers to remove oxygen.- Include 1-5 mM EDTA in the reaction buffer to chelate metal ions.
Incorrect Buffer Composition - Avoid buffers containing primary amines (e.g., Tris, glycine) for the NHS ester reaction.- Ensure no free thiols are present in the buffers used for the NHS ester reaction.
Poor Reagent Quality - Store the this compound at -20°C with a desiccant.- Allow the reagent vial to equilibrate to room temperature before opening.- Use high-purity, anhydrous DMSO or DMF for stock solutions.
Heterogeneous Product Incomplete Reaction - Optimize the molar ratio of the crosslinker and target molecules.- Increase the reaction time or temperature (while monitoring for side reactions).
Side Reactions - At pH > 7.5, the maleimide group can react with amines. Maintain the pH at 6.5-7.5 for the thiol-maleimide reaction.- The thiosuccinimide linkage formed can undergo a retro-Michael reaction. This can be minimized by subsequent hydrolysis of the succinimide (B58015) ring at a slightly basic pH (8.5-9.0).[4]
Protein Aggregation Increased Hydrophobicity - The PEG spacer in Mal-amido-PEG8-NHS is designed to increase water solubility and reduce aggregation.[13] However, if aggregation is still an issue, consider optimizing the protein concentration and buffer conditions.
Improper Storage - For long-term storage of the final conjugate, consider adding stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%), or storing in 50% glycerol (B35011) at -20°C.[7][14]

Quantitative Data Summary

Table 1: pH and Temperature Effects on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[5]
8.6410 minutes[5]

Table 2: pH and Temperature Effects on Maleimide Hydrolysis

pHTemperature (°C)Observation
5.520-37Very slow hydrolysis[15]
7.420Rate constant: 1.24 x 10⁻⁵ s⁻¹[15]
7.437Rate constant: 6.55 x 10⁻⁵ s⁻¹ (approx. 5 times faster than at 20°C)[15]
9.0Not specifiedFast ring opening[15]

Table 3: Recommended Reaction Conditions

Reaction StepParameterRecommended Range
NHS Ester-Amine pH7.2 - 8.5[1]
Temperature4°C - Room Temperature
Time0.5 - 4 hours[1]
Maleimide-Thiol pH6.5 - 7.5[2]
Temperature4°C - Room Temperature
Time1 - 4 hours

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (Protein-NH₂) to a Thiol-Containing Peptide

Materials:

  • Protein-NH₂ (in amine-free buffer, e.g., PBS pH 7.4)

  • Thiol-containing peptide

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer A: 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5

  • Conjugation Buffer B: 0.1 M phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reducing Agent (optional): TCEP solution

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Activation of Protein-NH₂ with this compound

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dissolve Protein-NH₂ in Conjugation Buffer A to a concentration of 1-10 mg/mL.

  • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B. The maleimide-activated protein is now ready for the next step.

Step 2: Conjugation of Maleimide-Activated Protein to Thiol-Peptide

  • (Optional) If the peptide has disulfide bonds, reduce it by incubating with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.

  • Dissolve the thiol-peptide in Conjugation Buffer B.

  • Add the maleimide-activated protein to the thiol-peptide solution. A 10-20 fold molar excess of the activated protein to the peptide is a good starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide groups.

  • Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted peptide and quenching agent.[7]

Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This protocol is for determining the labeling efficiency of a dye-labeled protein, but the principle can be adapted for other conjugates with distinct UV-Vis absorbance spectra.

Procedure:

  • After purification, dilute the conjugate to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically < 2.0).

  • Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the attached molecule (Aₘₐₓ).

  • Calculate the corrected protein absorbance to account for the absorbance of the attached molecule at 280 nm:

    • A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × Correction Factor)

    • The Correction Factor (CF) is the ratio of the absorbance of the attached molecule at 280 nm to its absorbance at its λₘₐₓ. This value should be determined experimentally for the specific molecule.

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = A₂₈₀_corrected / ε_protein

    • where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the attached molecule:

    • Attached Molecule Concentration (M) = Aₘₐₓ / ε_molecule

    • where ε_molecule is the molar extinction coefficient of the attached molecule at its λₘₐₓ.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Attached Molecule Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 0.5 and 1 for many applications to avoid over-labeling which can affect protein function.[16]

Visualizations

experimental_workflow start Start protein_prep Prepare Protein-NH2 (1-10 mg/mL in PBS, pH 7.4) start->protein_prep crosslinker_prep Prepare Mal-PEG8-NHS (10 mM in anhydrous DMSO) start->crosslinker_prep activation Step 1: Activation (1-2h RT or overnight 4°C) protein_prep->activation crosslinker_prep->activation purification1 Purification 1 (Desalting column, pH 6.5-7.0 buffer) activation->purification1 Remove excess crosslinker conjugation Step 2: Conjugation (2h RT or overnight 4°C) purification1->conjugation peptide_prep Prepare Thiol-Peptide (Reduce with TCEP if needed) peptide_prep->conjugation quenching Quench Reaction (Add excess cysteine) conjugation->quenching Stop reaction purification2 Purification 2 (SEC or Dialysis) quenching->purification2 Remove unreacted peptide & quencher final_product Final Conjugate purification2->final_product

Caption: Workflow for a two-step this compound conjugation.

troubleshooting_logic low_yield Low Conjugate Yield check_step1 Problem in Step 1 (NHS Ester Reaction)? low_yield->check_step1 check_step2 Problem in Step 2 (Maleimide Reaction)? low_yield->check_step2 nhs_hydrolysis NHS Ester Hydrolysis check_step1->nhs_hydrolysis Yes wrong_buffer1 Incorrect Buffer (e.g., Tris) check_step1->wrong_buffer1 Yes bad_reagent Poor Reagent Quality check_step1->bad_reagent Yes mal_hydrolysis Maleimide Hydrolysis check_step2->mal_hydrolysis Yes thiol_oxidation Thiol Oxidation check_step2->thiol_oxidation Yes intermediate_instability Intermediate Instability check_step2->intermediate_instability Yes solution_ph_temp Optimize pH & Temperature nhs_hydrolysis->solution_ph_temp solution_buffer Use Correct Buffers wrong_buffer1->solution_buffer solution_reagent_handling Proper Reagent Handling bad_reagent->solution_reagent_handling mal_hydrolysis->solution_ph_temp solution_reduce_thiol Reduce Thiols (TCEP) thiol_oxidation->solution_reduce_thiol solution_storage Proper Intermediate Storage intermediate_instability->solution_storage

Caption: Troubleshooting logic for low yield in Mal-PEG-NHS reactions.

References

Technical Support Center: Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Mal-amido-PEG8-NHS ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker used to covalently link two molecules.[1][2][3] It contains two reactive groups: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups.[3][4] The polyethylene (B3416737) glycol (PEG8) spacer arm enhances solubility, reduces steric hindrance, and improves the biocompatibility of the resulting conjugate.[1] This linker is commonly used in the development of antibody-drug conjugates (ADCs), protein labeling, and surface modification.[1]

Q2: At what pH does the NHS ester group hydrolyze?

The hydrolysis of the NHS ester is highly dependent on pH. The rate of hydrolysis increases significantly as the pH rises.[5][6][7] For instance, the half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[5][6] To minimize hydrolysis while allowing for efficient reaction with primary amines, a pH range of 7.2-8.5 is generally recommended for the conjugation reaction.[6][8]

Q3: What conditions cause the maleimide group to hydrolyze?

The maleimide group is also susceptible to hydrolysis, particularly at alkaline pH.[9][10] Above pH 7.5, the maleimide ring can open to form a non-reactive maleamic acid, which will no longer react with thiol groups.[9] Therefore, to maintain the reactivity of the maleimide group, it is crucial to perform thiol conjugations in a pH range of 6.5-7.5.[4][11]

Q4: How should I store this compound?

Due to the moisture sensitivity of the NHS ester, this compound should be stored at -20°C or -80°C in a desiccated environment.[1][4][12][13] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4][12] It is strongly advised not to prepare aqueous stock solutions for storage.[9][12]

Q5: Can I prepare a stock solution of the linker?

Stock solutions should be prepared immediately before use in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12][14] These stock solutions are not recommended for long-term storage as the NHS ester can hydrolyze even in the presence of trace amounts of moisture.[12] If a stock solution in DMF is prepared, it can be stored for 1-2 months at -20°C, but aqueous solutions must be used immediately.[15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation to amine-containing molecule Hydrolysis of NHS ester Ensure the reaction pH is within the optimal range of 7.2-8.5.[6][8] Use anhydrous DMSO or DMF to prepare the linker stock solution immediately before use.[12][14] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction.[6][12]
Suboptimal buffer conditions Use a non-amine-containing buffer such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate.[6]
Low or no conjugation to thiol-containing molecule Hydrolysis of maleimide group Maintain the reaction pH between 6.5 and 7.5 to ensure the stability and reactivity of the maleimide group.[9][11]
Oxidation of thiols If conjugating to a protein, ensure that disulfide bonds are reduced to free thiols using a reducing agent like TCEP. Perform the reaction in a degassed buffer to prevent re-oxidation.[17][18]
Non-specific binding or aggregation High concentration of crosslinker Optimize the molar ratio of the crosslinker to your molecule. A 10-20 fold molar excess is a common starting point for protein labeling.[11]
Incorrect reaction order in a two-step conjugation When performing a two-step conjugation, it is common to first react the NHS ester with the amine-containing molecule, purify the product to remove excess linker, and then react the maleimide group with the thiol-containing molecule.[4]
Inconsistent results Improper storage of the linker Always store the solid linker at -20°C or -80°C with a desiccant.[12][13] Allow the vial to warm to room temperature before opening.[4][12]
Moisture contamination Use anhydrous solvents for stock solutions and handle the solid reagent quickly in a low-humidity environment.[19]

Experimental Protocols

Protocol 1: One-Step Conjugation of an Amine- and a Thiol-Containing Protein

This protocol is suitable when the simultaneous reaction of both the NHS ester and maleimide groups is desired.

  • Buffer Preparation: Prepare a phosphate buffer (0.1 M sodium phosphate, 0.15 M NaCl) at pH 7.2-7.5. Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon.

  • Protein Preparation: Dissolve the amine-containing protein and the thiol-containing protein in the reaction buffer at a concentration of 1-10 mg/mL. If the thiol-containing protein has disulfide bonds, pre-treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the protein mixture. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 20-50 mM.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (gel filtration) or dialysis.

Protocol 2: Two-Step Conjugation of an Amine- and a Thiol-Containing Molecule

This is the recommended protocol to maximize specificity and yield.

Step 1: Reaction with Amine-Containing Molecule

  • Buffer Preparation: Prepare a phosphate buffer (0.1 M) at pH 7.5-8.0.

  • Protein Preparation: Dissolve the amine-containing molecule in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution.

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification: Remove excess, unreacted linker immediately by desalting or dialysis into a maleimide-reaction buffer (e.g., phosphate buffer, pH 6.5-7.0).

Step 2: Reaction with Thiol-Containing Molecule

  • Molecule Preparation: Dissolve the thiol-containing molecule in the maleimide-reaction buffer.

  • Conjugation Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing molecule solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Visualizations

Hydrolysis_Pathways cluster_NHS NHS Ester Hydrolysis cluster_Maleimide Maleimide Hydrolysis NHS_Ester This compound NHS_Hydrolyzed Inactive Carboxylate NHS_Ester->NHS_Hydrolyzed H₂O (pH > 7.5) Maleimide This compound Maleimide_Hydrolyzed Inactive Maleamic Acid Maleimide->Maleimide_Hydrolyzed H₂O (pH > 7.5) Conjugation_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction cluster_purification Purification Linker This compound Linker_Activated_Protein Maleimide-Activated Molecule Linker->Linker_Activated_Protein pH 7.2-8.5 Protein_A Molecule with Primary Amine (-NH₂) Protein_A->Linker_Activated_Protein Protein_B Molecule with Thiol (-SH) Linker_Activated_Protein->Protein_B pH 6.5-7.5 Purify1 Remove Excess Linker Linker_Activated_Protein->Purify1 Final_Conjugate Final Conjugate Protein_B->Final_Conjugate Purify2 Purify Final Conjugate Final_Conjugate->Purify2

References

Technical Support Center: Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of maleimide (B117702) reactions with amines, ensuring successful and reproducible bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between a maleimide and an amine?

A1: The primary, desired reaction is a Michael addition. In bioconjugation, maleimides are most often used to target thiol (sulfhydryl) groups from cysteine residues. The reaction between a maleimide and a thiol is highly efficient and chemoselective within a pH range of 6.5 to 7.5, forming a stable thioether bond.[1][2][3] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][4] However, at pH values above 7.5, the selectivity for thiols is lost, and maleimides will react competitively with primary amines, such as the epsilon-amine of lysine (B10760008) residues.[4][5]

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions are:

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, especially at neutral to high pH, the maleimide ring can undergo hydrolysis. This ring-opening reaction forms a maleamic acid, which is unreactive towards thiols and amines, thereby inactivating the maleimide group.[3][6][7] For this reason, aqueous solutions of maleimides should always be prepared immediately before use.[6]

  • Reaction with Amines: As the pH rises above 7.5, the deprotonated primary amines of lysine residues become increasingly nucleophilic and will react with the maleimide group, leading to a loss of specificity.[2][4][5][6]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group, the initial thioether conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[6][8] This side reaction is more pronounced at physiological or higher pH.[5][9]

Q3: My conjugation yield is low. Could maleimide instability be the cause?

A3: Yes, low conjugation efficiency is often due to premature hydrolysis of the maleimide group.[6] Maleimides are sensitive to moisture and have limited stability in aqueous buffers.[6][7] To ensure maximum reactivity, always dissolve maleimide-containing reagents in a dry, anhydrous organic solvent like DMSO or DMF and add them to the aqueous reaction buffer immediately before starting the conjugation.[5][10]

Q4: How does pH critically affect maleimide reactions?

A4: pH is the most critical factor governing the outcome of a maleimide conjugation:

  • pH 6.5 - 7.5: This is the optimal range for selective reaction with thiols.[1][2][4][5] The reaction rate is high, while side reactions like hydrolysis and amine reactivity are minimized.[3]

  • pH < 6.5: The reaction rate with thiols slows down because the thiol group is less likely to be in its reactive thiolate anion form.[5]

  • pH > 7.5: The rate of maleimide ring hydrolysis increases significantly.[2][3] Concurrently, the reaction with primary amines becomes a competitive side reaction.[4][5][11]

Q5: How can I improve the stability of the final conjugate?

A5: The thioether bond formed between a maleimide and a thiol can be reversible via a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[6][7] This can lead to payload migration and off-target effects.[4] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed after the conjugation is complete.[6][12] Adjusting the pH to 8.5-9.0 post-conjugation will open the ring, and the resulting succinamic acid thioether is stable against thiol exchange.[6][12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution & Experimental Protocol
Low or No Conjugation Yield 1. Maleimide Hydrolysis: The maleimide reagent was inactivated by water before reacting with the target molecule.[6]Solution: Prepare maleimide stock solutions in anhydrous DMSO or DMF and use them immediately.[5][10] Protocol: Allow the vial of maleimide reagent to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare a concentrated stock (e.g., 10-20 mM) in anhydrous DMSO. Add the required volume of the stock solution to the reaction buffer containing your protein right at the start of the experiment.
2. Suboptimal pH: The reaction buffer pH is too low (<6.5), slowing the reaction, or too high (>7.5), causing hydrolysis.[5]Solution: Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[2][5] Protocol: Prepare a fresh reaction buffer (e.g., phosphate-buffered saline) and verify its pH immediately before use. Common buffers include phosphate (B84403) buffers free of primary amines.[10]
3. Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent was used.Solution: Increase the molar excess of the maleimide reagent. Protocol: For protein labeling, a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[5][14] This should be optimized for each specific application.[5]
Unexpected Products / Heterogeneity 1. Reaction with Amines: The reaction pH was too high, leading to non-specific labeling of lysine residues.[4][5]Solution: Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols.[5] Protocol: Perform a series of small-scale reactions at different pH values (e.g., 6.5, 7.0, 7.5) and analyze the products by mass spectrometry to identify the pH that minimizes amine adducts.
2. Thiazine Rearrangement: The target molecule is a peptide with an N-terminal cysteine.[8][9]Solution: Perform the conjugation at a more acidic pH to keep the N-terminal amine protonated and less nucleophilic.[5][9] Protocol: Conduct the conjugation reaction at pH 5.0-6.0.[5] Monitor the reaction by HPLC-MS. Note that the conjugate must be stored under acidic conditions to prevent subsequent rearrangement.[9]

Quantitative Data Summary

The stability of the maleimide group is highly dependent on pH. Hydrolysis leads to an inactive, ring-opened product.

Table 1: Effect of pH on Maleimide Stability in Aqueous Buffer

pH Stability / Half-life Key Consideration
6.5 - 7.5 Optimal Recommended range for selective thiol conjugation with minimal hydrolysis.[2][4]
> 7.5 Low Rate of hydrolysis increases significantly, reducing active maleimide concentration.[3]

| > 8.5 | Very Low | Reaction with primary amines is favored, and hydrolysis is rapid.[2] |

Experimental Protocols

Protocol: General Procedure for Protein Conjugation to a Maleimide

This protocol outlines the essential steps for conjugating a thiol-containing protein (or peptide) to a maleimide-functionalized molecule.

1. Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2).

  • Maleimide reagent.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: Amine-free and thiol-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[10]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction.[2]

  • (Optional) Desalting column for buffer exchange or purification.[14]

2. (Optional) Reduction of Protein Disulfide Bonds:

  • If the target cysteine residues are in a disulfide bond, they must first be reduced.

  • Add TCEP to the protein solution to a final concentration of 1-5 mM.[14]

  • Incubate for 30-60 minutes at room temperature.[5]

  • TCEP is a non-thiol reducing agent and typically does not need to be removed before adding the maleimide.[2]

3. Conjugation Reaction:

  • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO immediately before use.[14]

  • Add the maleimide stock solution to the (reduced) protein solution to achieve a 10-20 fold molar excess.[5][14]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][14] Gentle mixing is recommended.

4. Quenching and Purification:

  • (Optional) Quench any excess maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[5]

  • Purify the conjugate from unreacted reagents using a desalting column or size-exclusion chromatography.[5][14]

Visualizations

Reaction Pathways

Reactions cluster_desired Desired Reaction (pH 6.5 - 7.5) cluster_side Side Reactions cluster_hydrolysis Hydrolysis (pH > 7.5) cluster_amine Amine Reaction (pH > 7.5) Maleimide1 Maleimide Thioether Stable Thioether Adduct Maleimide1->Thioether + Thiol Protein-SH (Thiol) Thiol->Thioether Maleimide2 Maleimide Inactive Inactive Maleamic Acid Maleimide2->Inactive + AmineAdduct Amine Adduct Maleimide2->AmineAdduct + Water H₂O Water->Inactive Amine Protein-NH₂ (Amine) Amine->AmineAdduct Troubleshooting start Start: Low Conjugation Yield check_ph Is pH between 6.5 and 7.5? start->check_ph check_maleimide Was maleimide reagent prepared fresh in DMSO? check_ph->check_maleimide Yes adjust_ph Adjust buffer to pH 6.5-7.5. Re-run experiment. check_ph->adjust_ph No check_ratio Is Maleimide:Thiol molar ratio sufficient (e.g., >10:1)? check_maleimide->check_ratio Yes prepare_fresh Prepare fresh maleimide stock. Re-run experiment. check_maleimide->prepare_fresh No increase_ratio Increase molar ratio to 20:1. Re-run experiment. check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes adjust_ph->check_ph prepare_fresh->check_maleimide increase_ratio->success

References

Technical Support Center: Quenching Unreacted Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for researchers using Mal-amido-PEG8-NHS ester in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How do I quench the unreacted NHS ester of this compound?

To quench the unreacted N-hydroxysuccinimide (NHS) ester group, you can add a small molecule containing a primary amine.[1] Common quenching agents include Tris, glycine, lysine, or ethanolamine.[2][3] The primary amine of the quenching agent will react with the NHS ester, forming a stable amide bond and rendering the linker inactive towards your target molecule.

Q2: How do I quench the unreacted maleimide (B117702) group?

Unreacted maleimide groups can be quenched by adding a reagent containing a free sulfhydryl (thiol) group.[4] Common quenching agents for maleimides include L-cysteine, 2-mercaptoethanol (B42355) (BME), or dithiothreitol (B142953) (DTT). The thiol group will react with the maleimide to form a stable thioether bond.[4]

Q3: Can I quench both the NHS ester and maleimide groups simultaneously?

Yes, you can quench both reactive groups simultaneously. After your desired conjugation reaction has completed, you can add a mixture of an amine-containing compound (like Tris or glycine) and a thiol-containing compound (like L-cysteine or DTT) to the reaction mixture.

Q4: What is the optimal pH for quenching the NHS ester?

NHS esters are susceptible to hydrolysis, which increases with higher pH.[1][5][6] To quench the NHS ester via hydrolysis, you can raise the pH of the reaction mixture to above 8.0.[2] At a pH of 8.6, the half-life of an NHS ester is approximately 10 minutes.[1][2][5] However, for targeted quenching with an amine-containing reagent, a pH range of 7.2-8.5 is commonly used.[1]

Q5: At what pH should I perform the maleimide quenching reaction?

The reaction between a maleimide and a thiol is most efficient at a pH range of 6.5-7.5.[4][7][8] At pH values above 7.5, the maleimide group can also react with primary amines, and its hydrolysis rate increases.[4][8]

Troubleshooting Guides

Low Conjugation Yield After NHS Ester Reaction

Problem: You observe a low yield of your desired conjugate after reacting the NHS ester end of the linker with your amine-containing molecule.

Possible Cause Recommended Solution
Hydrolysis of NHS ester Prepare the this compound solution immediately before use.[9] Avoid storing the reagent in solution.[6] Perform the reaction at a pH of 7.2-8.0 to balance reactivity with hydrolysis.[1]
Presence of primary amines in the buffer Ensure your reaction buffer is free of primary amines (e.g., Tris or glycine).[1][6][9] Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate.
Incorrect molar ratio Use a 5- to 20-fold molar excess of the this compound to the amine-containing molecule.[10] The optimal ratio may need to be determined empirically.
Interference with the Maleimide Reaction After NHS Ester Quenching

Problem: After quenching the unreacted NHS ester, you observe poor reactivity of the maleimide group with your thiol-containing molecule.

Possible Cause Recommended Solution
Quenching agent interference If you used an amine-containing quenching agent with a thiol group (e.g., cysteine), it could react with the maleimide. Use a quenching agent without a thiol group, such as Tris or glycine.
pH of the quenching step If you quenched the NHS ester by raising the pH, this may have led to hydrolysis of the maleimide group. After quenching the NHS ester at a higher pH, adjust the pH back to 6.5-7.5 before starting the maleimide reaction.
Instability of the maleimide group The maleimide ring can undergo hydrolysis in aqueous solutions, especially at higher pH.[7] Perform the maleimide conjugation step as soon as possible after the NHS ester reaction and quenching.

Experimental Protocols

Protocol 1: Quenching Unreacted NHS Ester
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, glycine, or ethanolamine, pH 8.0.

  • Add to Reaction: Add the quenching solution to your reaction mixture to a final concentration of 20-50 mM.[2][10]

  • Incubate: Incubate the reaction at room temperature for 15-30 minutes.

  • Purification: Proceed with purification of your conjugate to remove the excess quenching agent and unreacted linker using methods like dialysis or size-exclusion chromatography.[10]

Protocol 2: Quenching Unreacted Maleimide
  • Prepare Quenching Solution: Prepare a 1 M stock solution of L-cysteine or 2-mercaptoethanol.

  • Add to Reaction: Add the quenching solution to your reaction mixture to a final concentration of 10-50 mM.

  • Incubate: Incubate for 15 minutes at room temperature.[8]

  • Purification: Purify the conjugate to remove the excess quenching agent.

Visualizations

Quenching_Workflow cluster_NHS NHS Ester Reaction cluster_Quench_NHS Quench NHS Ester cluster_Maleimide Maleimide Reaction cluster_Quench_Mal Quench Maleimide Start_NHS Start with This compound React_Amine React with Amine-containing Molecule Start_NHS->React_Amine pH 7.2-8.5 Quench_NHS Add Amine Quencher (e.g., Tris, Glycine) React_Amine->Quench_NHS Unreacted Linker React_Thiol React with Thiol-containing Molecule Quench_NHS->React_Thiol pH 6.5-7.5 Quench_Mal Add Thiol Quencher (e.g., L-cysteine) React_Thiol->Quench_Mal Unreacted Maleimide Final_Product Purified Conjugate Quench_Mal->Final_Product

Caption: Experimental workflow for a two-step conjugation using this compound, including quenching steps.

Troubleshooting_Low_Yield Start Low Conjugation Yield? Check_NHS_Hydrolysis Was the NHS ester solution prepared fresh? Start->Check_NHS_Hydrolysis Check_Buffer Does the reaction buffer contain primary amines? Check_NHS_Hydrolysis->Check_Buffer Yes Solution_Fresh Solution: Prepare linker solution immediately before use. Check_NHS_Hydrolysis->Solution_Fresh No Check_Ratio Was the molar ratio of linker to molecule optimal? Check_Buffer->Check_Ratio No Solution_Buffer Solution: Use an amine-free buffer like PBS, HEPES, or Borate. Check_Buffer->Solution_Buffer Yes End Further Investigation Needed Check_Ratio->End Yes Solution_Ratio Solution: Optimize the molar ratio (e.g., 5-20 fold excess of linker). Check_Ratio->Solution_Ratio No

Caption: Troubleshooting guide for low conjugation yield in the NHS ester reaction step.

References

Technical Support Center: Mal-amido-PEG8-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Mal-amido-PEG8-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the NHS ester reaction with a primary amine?

A1: The NHS ester reaction is typically performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours up to overnight.[1][2][3][4] While higher temperatures can increase the reaction rate, they also significantly accelerate the competing hydrolysis reaction, which can reduce conjugation efficiency.[5] For sensitive proteins, starting with a lower temperature (4°C) and a longer incubation time is recommended to minimize degradation and non-specific reactions.

Q2: How does temperature affect the maleimide (B117702) reaction with a thiol group?

A2: The maleimide-thiol reaction is temperature-sensitive.[6] It is commonly carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[2][7] Lowering the temperature will slow down the reaction rate, potentially requiring a longer incubation time to achieve the desired conjugation efficiency.[2][6] In some instances, reactions have been successfully performed at 37°C for 30 minutes, but this may increase the risk of side reactions.[6]

Q3: What are the primary side reactions to be aware of at different temperatures?

A3: For the NHS ester , the primary side reaction is hydrolysis, where the ester reacts with water instead of the target amine. This hydrolysis is significantly accelerated at higher pH and higher temperatures.[1][5][8] For the maleimide group, elevated temperatures can lead to several side reactions. Above pH 7.5, the maleimide group can react with primary amines.[9][10][11] At very high temperatures, maleimide homopolymerization can occur.[12] Additionally, the maleimide ring can undergo hydrolysis at higher pH values, forming an unreactive maleamic acid.[9] The thioether bond formed can also undergo a retro-Michael reaction, leading to dissociation of the conjugate, although this is generally considered more of a long-term stability issue under physiological conditions.[2][7][13][14]

Q4: Can I perform the NHS ester and maleimide reactions simultaneously?

A4: While it is possible to perform the reactions simultaneously, a two-step protocol is generally recommended for better control and to maximize efficiency.[4] The NHS ester is more susceptible to hydrolysis than the maleimide group.[4] Therefore, it is advisable to first react the NHS ester with the amine-containing molecule, purify the product to remove excess crosslinker, and then react the maleimide group with the thiol-containing molecule.

Q5: How does pH interplay with temperature in these reactions?

A5: pH is a critical factor that works in conjunction with temperature.

  • NHS Ester Reaction: The optimal pH is between 7.2 and 8.5.[1][8] Below this range, the amine is protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases dramatically.[1][8] The half-life of an NHS ester can decrease from hours at pH 7 and 0°C to minutes at pH 8.6 and 4°C.[1]

  • Maleimide Reaction: The optimal pH range is 6.5-7.5.[10][15] In this range, the thiol group is sufficiently nucleophilic to react specifically with the maleimide.[15] Above pH 7.5, the maleimide can react with amines, and the rate of maleimide hydrolysis increases.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or the reaction was performed at too high a pH or temperature for too long.[1][5][8]Store the this compound desiccated at -20°C and warm to room temperature before opening.[3][16][17] Use freshly prepared solutions. Optimize the reaction pH to 7.2-8.0 and consider performing the reaction at 4°C overnight.[1][2]
Hydrolysis of maleimide: The reaction pH was too high ( > 7.5).[9][10]Maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol coupling step.[10]
Oxidized thiols: The sulfhydryl groups on the protein have formed disulfide bonds and are unavailable for reaction.[2][13]Pre-treat the thiol-containing protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before the conjugation reaction.[2][13]
Suboptimal temperature: The reaction temperature was too low, leading to a very slow reaction rate.[2][6]If performing the reaction at 4°C, increase the incubation time. Alternatively, conduct the reaction at room temperature for a shorter duration, carefully monitoring for side reactions.[2][6]
Non-Specific Binding or Aggregation Reaction with other nucleophiles: At higher pH and temperature, NHS esters can show reactivity towards other amino acid side chains like serine, threonine, and tyrosine.[8][18]Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5 for the NHS ester reaction).[8] Consider a lower reaction temperature (4°C).
High molar excess of crosslinker: Using a large excess of the PEG linker can lead to modification at multiple sites and potential aggregation.Empirically determine the optimal molar ratio of the crosslinker to the protein. A starting point is often a 10- to 20-fold molar excess.[7][13]
Inconsistent Results Inconsistent reaction times and temperatures: Variations in incubation conditions can lead to different levels of conjugation and side reactions.Standardize incubation times and temperatures for all experiments. Use a temperature-controlled incubator or water bath.
pH drift during reaction: The release of NHS during the reaction can lower the pH of a poorly buffered solution.[8]Use a buffer with sufficient buffering capacity (e.g., 0.1 M phosphate (B84403) buffer) to maintain a stable pH throughout the reaction.[19]

Quantitative Data Summary

Table 1: Impact of pH and Temperature on NHS Ester Stability

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.0251 hour[9]
8.6410 minutes[1][9]

Table 2: Recommended Reaction Conditions

ReactionParameterRecommended RangeNotes
NHS Ester - Amine Coupling pH7.2 - 8.5Higher pH increases reaction rate but also hydrolysis.[1][8]
Temperature4°C - 25°CLower temperature minimizes hydrolysis.[1][2]
Time30 min - overnightLonger time is needed for lower temperatures.[1][2]
Maleimide - Thiol Coupling pH6.5 - 7.5Maintains specificity for thiols.[10]
Temperature4°C - 25°CLower temperature slows the reaction rate.[2][6]
Time1 hour - overnightLonger time is needed for lower temperatures.[2]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (Protein-NH₂) to a Thiol-Containing Peptide

Materials:

  • This compound

  • Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.4)

  • Thiol-containing peptide

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with this compound

  • Equilibrate the vial of this compound to room temperature before opening.

  • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0).

Step 2: Conjugation to Thiol-Containing Peptide

  • Immediately add the maleimide-activated protein to the thiol-containing peptide solution. The pH should be maintained between 6.5 and 7.5.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To quench the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide groups.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

Conjugation_Workflow Two-Step Conjugation Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction p_nh2 Protein-NH₂ reaction1 Incubate (RT, 30-60 min or 4°C, 2-4h) pH 7.2-8.5 p_nh2->reaction1 linker This compound linker->reaction1 p_mal Maleimide-Activated Protein reaction1->p_mal purify1 Purify (Desalting Column) p_mal->purify1 reaction2 Incubate (RT, 1-2h or 4°C, overnight) pH 6.5-7.5 purify1->reaction2 Activated Protein peptide_sh Thiol-Peptide peptide_sh->reaction2 conjugate Final Conjugate reaction2->conjugate purify2 Purify (e.g., SEC) conjugate->purify2

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Temperature_Effects Impact of Temperature on Reactions and Side Reactions cluster_nhs NHS Ester Reaction cluster_mal Maleimide Reaction cluster_recommendation General Recommendation temp_nhs Temperature rate_nhs ↑ Amine Reaction Rate temp_nhs->rate_nhs Increases hydrolysis_nhs ↑↑ Hydrolysis Rate temp_nhs->hydrolysis_nhs Greatly Increases rec Moderate temperatures (e.g., Room Temp) or lower temperatures (4°C) with longer incubation times offer a balance between reaction rate and minimizing side reactions. temp_mal Temperature rate_mal ↑ Thiol Reaction Rate temp_mal->rate_mal Increases side_reactions_mal ↑ Side Reactions (e.g., with amines) temp_mal->side_reactions_mal Increases

References

Technical Support Center: Troubleshooting Protein Solubility After Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein solubility issues following bioconjugation. Protein aggregation and precipitation are common challenges that can impact the efficacy, stability, and manufacturability of protein-based therapeutics and reagents. This guide offers troubleshooting strategies and detailed protocols to help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of protein precipitation or aggregation after conjugation?

Protein aggregation after conjugation can be triggered by several factors that disrupt the delicate balance of forces maintaining protein stability. The most common causes include:

  • Over-labeling: The attachment of too many conjugate molecules can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, leading to reduced solubility and aggregation.[1]

  • Hydrophobicity of the Conjugate/Crosslinker: If the molecule being conjugated or the crosslinker itself is hydrophobic, its attachment to the protein surface increases the overall hydrophobicity of the protein, which can promote self-association and precipitation.[1][2]

  • Sub-optimal Buffer Conditions: Working with a buffer at a pH close to the protein's isoelectric point can minimize its net charge, reducing electrostatic repulsion between protein molecules and increasing the likelihood of aggregation.[3][4] Incorrect ionic strength can also contribute to insolubility.[3][5]

  • High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the probability of intermolecular interactions, which can lead to the formation of aggregates.[1][6]

  • Presence of Unreacted Reagents: Residual unreacted crosslinkers or hydrophobic molecules can sometimes contribute to the instability of the final conjugate.

  • Intermolecular Crosslinking: If the conjugation chemistry is not well-controlled, a single crosslinker molecule can inadvertently link two or more protein molecules together, leading to oligomerization and aggregation.[1]

Q2: My protein solution becomes cloudy or forms a visible precipitate during the conjugation reaction. What should I do?

Visible precipitation is a clear sign of significant protein aggregation.[3] Here are immediate troubleshooting steps to consider:

  • Re-evaluate Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion.[3]

    • Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to shield electrostatic interactions that might be causing aggregation.[3][5]

  • Optimize Labeling Stoichiometry: Reduce the molar ratio of the labeling reagent to the protein. A lower degree of labeling is less likely to drastically alter the protein's physicochemical properties.[1][3]

  • Lower Protein Concentration: Decrease the concentration of your protein during the labeling reaction.[1][3] If a high final concentration is required, perform the conjugation at a lower concentration and then carefully concentrate the purified conjugate.

  • Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C). This can slow down the aggregation process, though it may require a longer reaction time.[1][3]

  • Change the Labeling Reagent: If you are using a particularly hydrophobic dye or molecule, consider switching to a more hydrophilic or sulfonated version.[3][7]

Q3: I don't see any visible precipitate, but I suspect I have soluble aggregates. How can I detect them?

Soluble aggregates are non-covalently associated oligomers that remain in solution and can be difficult to detect visually.[8] Their presence can still compromise the biological activity and immunogenicity of your protein conjugate.[9] Here are some common methods for their detection:

  • Size Exclusion Chromatography (SEC): This is a widely used and reliable method to separate proteins based on their size.[10] Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be a quick way to assess the presence of larger species.

  • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Running the sample on a native gel, which separates proteins based on both size and charge, can reveal the presence of higher molecular weight species.

  • Analytical Ultracentrifugation (AUC): This is a powerful technique for characterizing the size, shape, and association state of macromolecules in solution.

Q4: How can I improve the solubility of my protein conjugate after it has been purified?

If your purified conjugate is prone to aggregation over time, you can try to improve its stability by optimizing the storage buffer. This often involves screening different additives and buffer conditions.

  • Add Stabilizing Excipients: Incorporate additives that are known to enhance protein solubility. Common examples include:

    • Sugars: Sucrose and trehalose (B1683222) are effective stabilizers.[9]

    • Amino Acids: Arginine and glutamate (B1630785) can help to suppress aggregation.[4]

    • Polyols: Glycerol (5-20%) can increase the stability of proteins.[1]

    • Non-ionic Detergents: Low concentrations of detergents like Tween-20 (0.01-0.1%) can prevent aggregation.[1]

  • Optimize pH and Ionic Strength: As with the conjugation reaction itself, the storage buffer should have a pH that is sufficiently far from the protein's pI and an optimal ionic strength.

  • Consider PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to a protein can increase its solubility and stability.[11][12]

Troubleshooting Summary Tables

Table 1: Common Problems and Recommended Solutions

ProblemPossible CauseRecommended Solution(s)
Visible Precipitation During Conjugation High protein concentrationDecrease protein concentration during the reaction.[1][3]
Sub-optimal buffer pH or ionic strengthAdjust buffer pH to be at least 1-1.5 units away from the protein's pI.[3] Increase salt concentration (e.g., 150 mM NaCl).[3][5]
Over-labelingReduce the molar ratio of the labeling reagent to the protein.[1][3]
Hydrophobic nature of the labeling reagentSwitch to a more hydrophilic or sulfonated labeling reagent.[3][7]
Soluble Aggregates Detected Post-Purification Sub-optimal storage bufferScreen different buffer components, pH values, and additives.[3]
Protein instabilityAdd stabilizing excipients such as glycerol, arginine, or non-ionic detergents to the storage buffer.[1][11]
Intermolecular disulfide bond formationIf applicable, consider blocking free cysteines with a reversible agent like N-ethylmaleimide (NEM) before conjugation.[1]
Low Yield of Soluble Conjugate Precipitation during reaction or purificationOptimize reaction conditions as described above. Purify the conjugate immediately after the reaction.[3]
Inefficient conjugationEnsure the crosslinker is not hydrolyzed and that the reaction conditions are optimal for the chosen chemistry.

Table 2: Common Stabilizing Excipients and Their Working Concentrations

ExcipientTypical Working ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes the native protein structure.[1]
Arginine 50-100 mMSuppresses protein aggregation by interacting with hydrophobic patches and charged residues.[1][4]
Sucrose/Trehalose 5-10% (w/v)Preferential exclusion from the protein surface, which favors the compact native state.[9]
Tween-20/Polysorbate 20 0.01-0.1% (v/v)Non-ionic detergent that prevents surface-induced aggregation and can solubilize hydrophobic regions.[1]
Sodium Chloride (NaCl) 50-500 mMShields electrostatic interactions that can lead to aggregation.[5]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol outlines the general steps for using SEC to detect and quantify aggregates in a protein conjugate sample.

Materials:

  • SEC column suitable for the molecular weight range of your protein and its potential aggregates.

  • HPLC or FPLC system with a UV detector (typically monitoring at 280 nm).

  • Mobile phase (e.g., Phosphate Buffered Saline, PBS) filtered and degassed.

  • Your protein conjugate sample, filtered through a 0.22 µm filter.

  • Molecular weight standards for column calibration (optional but recommended).

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Injection: Inject a known volume of your filtered protein conjugate sample onto the column.

  • Chromatographic Run: Run the mobile phase through the column at the same constant flow rate and monitor the UV absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments or unconjugated small molecules.

    • Integrate the area under each peak to determine the relative percentage of aggregates, monomer, and other species.

Protocol 2: Buffer Screening for Improved Conjugate Solubility

This protocol provides a framework for systematically screening different buffer conditions to find an optimal formulation for your protein conjugate.

Materials:

  • A stock solution of your purified protein conjugate.

  • A variety of buffer stock solutions at different pH values (e.g., acetate, phosphate, Tris, HEPES).

  • Stock solutions of various salts (e.g., NaCl, KCl, (NH₄)₂SO₄).

  • Stock solutions of stabilizing excipients (see Table 2).

  • A multi-well plate (e.g., 96-well) for setting up the screening experiment.

  • A method for assessing aggregation (e.g., visual inspection, turbidity measurement, DLS, or analytical SEC).

Methodology:

  • Experimental Design: Design a matrix of conditions to test, varying one or two parameters at a time (e.g., pH and salt concentration, or type and concentration of excipient).

  • Sample Preparation: In the wells of the multi-well plate, prepare the different buffer formulations.

  • Protein Addition: Add a small, consistent volume of your protein conjugate stock solution to each well to reach a final desired protein concentration.

  • Incubation and Stress (Optional): Incubate the plate under desired storage conditions (e.g., 4°C, room temperature, or elevated temperature to accelerate degradation). You can also include a stress factor like agitation.

  • Analysis: At various time points, assess the level of aggregation in each well using your chosen method.

  • Data Interpretation: Identify the buffer conditions that result in the lowest level of aggregation and maintain the desired biological activity of your conjugate.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the underlying causes of protein aggregation.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Protein Precipitation/ Aggregation Overlabeling Over-labeling Problem->Overlabeling Hydrophobicity Hydrophobicity of Conjugate/Linker Problem->Hydrophobicity Buffer Sub-optimal Buffer Conditions Problem->Buffer Concentration High Protein Concentration Problem->Concentration Crosslinking Intermolecular Crosslinking Problem->Crosslinking ControlTemp Control Temperature Problem->ControlTemp ReduceRatio Reduce Molar Ratio Overlabeling->ReduceRatio ChangeReagent Change Labeling Reagent Hydrophobicity->ChangeReagent OptimizeBuffer Optimize Buffer (pH, Ionic Strength) Buffer->OptimizeBuffer AddExcipients Add Stabilizing Excipients Buffer->AddExcipients LowerConc Lower Protein Concentration Concentration->LowerConc

Caption: Troubleshooting logic for protein aggregation after conjugation.

G cluster_workflow Aggregate Detection and Removal Workflow Conjugate Protein Conjugate Sample SEC Size Exclusion Chromatography (SEC) Conjugate->SEC Analysis Analyze Chromatogram SEC->Analysis Monomer Monomeric Conjugate Analysis->Monomer Fractions Collected Aggregates Aggregates Analysis->Aggregates Fractions Discarded FurtherUse Proceed to Downstream Applications Monomer->FurtherUse Optimize Optimize Conjugation/ Formulation Aggregates->Optimize

Caption: Workflow for aggregate detection and removal using SEC.

References

Technical Support Center: In Vivo Stability of Maleimide-Thiol Linkages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability of maleimide-thiol linkages, a critical aspect of bioconjugation for therapeutics like antibody-drug conjugates (ADCs). Here you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause the instability of maleimide-thiol linkages in vivo?

A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions in a physiological environment: the retro-Michael reaction and hydrolysis.[1]

  • Retro-Michael Reaction: This is a reversible process where the thiol is eliminated, leading to the cleavage of the conjugate.[2] This deconjugation is often facilitated by endogenous thiols such as glutathione (B108866) and albumin, which can react with the regenerated maleimide, leading to off-target effects and reduced efficacy.[2][3] This "payload migration" is a significant concern in drug development.[3]

  • Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether.[4][5] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[1][4] However, this process can result in a heterogeneous product, which may present analytical challenges.[1]

Q2: How does pH affect the stability of the maleimide-thiol conjugate?

A2: pH is a critical factor influencing both the conjugation reaction and the subsequent stability of the adduct.

  • During Conjugation: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][6] At this pH range, the reaction is highly chemoselective for thiols. Below pH 6.5, the reaction rate decreases as the thiol is protonated and less nucleophilic. Above pH 7.5, maleimides become more susceptible to hydrolysis and can react with amines, such as the side chain of lysine (B10760008) residues.[1]

  • Post-Conjugation Stability: After the conjugate is formed, a higher pH (e.g., pH 8.0-8.5) can be used to intentionally accelerate the hydrolysis of the thiosuccinimide ring.[1] This strategy is often employed to create a more stable, albeit heterogeneous, product that is resistant to deconjugation via the retro-Michael reaction.[1]

Q3: What are "next-generation maleimides" and how do they improve stability?

A3: "Next-generation maleimides" are chemically modified maleimides designed to overcome the instability issues of traditional maleimide linkers. These advanced versions often facilitate a more stable conjugate by either promoting hydrolysis or by creating a linkage that is inherently more resistant to the retro-Michael reaction.

Examples include:

  • Self-Hydrolyzing Maleimides: These incorporate a basic amino group that catalyzes the intramolecular hydrolysis of the thiosuccinimide ring at neutral pH, leading to a stable, ring-opened product.[2]

  • Diiodomaleimides and Dibromomaleimides: These reagents offer rapid bioconjugation with reduced hydrolysis of the maleimide itself, allowing for the formation of stable conjugates, even in sterically hindered systems.[7][8]

  • N-Aryl Maleimides: The addition of an N-phenyl or N-fluorophenyl group to the maleimide can accelerate the stabilizing thiosuccinimide hydrolysis, resulting in conjugates with significantly less deconjugation in serum compared to those made with N-alkyl maleimides.[9]

Instability Pathways and Stabilization Strategy

cluster_instability Instability Pathways cluster_consequences Consequences Thiol-Maleimide Adduct Thiol-Maleimide Adduct Retro-Michael Reaction Retro-Michael Reaction Thiol-Maleimide Adduct->Retro-Michael Reaction Reversible Hydrolysis Hydrolysis Thiol-Maleimide Adduct->Hydrolysis Irreversible Deconjugated Thiol Deconjugated Thiol Retro-Michael Reaction->Deconjugated Thiol Free Maleimide Free Maleimide Retro-Michael Reaction->Free Maleimide Stable Ring-Opened Product Stable Ring-Opened Product Hydrolysis->Stable Ring-Opened Product Reduced Efficacy Reduced Efficacy Deconjugated Thiol->Reduced Efficacy Off-Target Toxicity Off-Target Toxicity Free Maleimide->Off-Target Toxicity Analytical Heterogeneity Analytical Heterogeneity Stable Ring-Opened Product->Analytical Heterogeneity Enhanced Stability Enhanced Stability Stable Ring-Opened Product->Enhanced Stability

Competing instability pathways for maleimide-thiol conjugates.

Troubleshooting Guide

Problem 1: My antibody-drug conjugate (ADC) is losing its payload during in vitro plasma stability assays.

  • Possible Cause: This is a classic indication of a thiol exchange reaction. The thiosuccinimide linkage is undergoing a retro-Michael reaction, and the released maleimide-payload is subsequently captured by abundant thiols in the plasma, such as albumin.[1]

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the plasma sample after incubation. This will help identify the payload conjugated to albumin or other plasma proteins.[1] A two-step immunocapture LC/MS/MS assay can be employed to quantify both the remaining ADC and the migrated payload on albumin.[4][10]

    • Induce Hydrolysis for Stability: Before introducing the ADC to plasma, perform a controlled hydrolysis step. Incubating the conjugate at a slightly basic pH (e.g., pH 8.5 for 2-4 hours) will promote the formation of the stable, ring-opened succinamic acid thioether, which is resistant to thiol exchange.[1] The half-life of these ring-opened products can exceed two years.[8][11]

    • Re-evaluate Linker Chemistry: Consider using a more stable, next-generation maleimide for your conjugation.

Problem 2: I am observing increasing heterogeneity (e.g., multiple peaks on HPLC) and a loss of activity of my conjugate upon storage.

  • Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation and loss of activity, while hydrolysis creates stable isomers, resulting in analytical heterogeneity.[1]

  • Troubleshooting Steps:

    • Optimize Storage Buffer: Ensure the storage buffer pH is between 6.5 and 7.0. Avoid basic conditions if you want to minimize hydrolysis.[1]

    • Control Storage Temperature: Store conjugates at 4°C for short-term or frozen at -80°C with cryoprotectants for long-term storage to slow down both degradation pathways.

    • Intentional Hydrolysis: If a stable but heterogeneous product is acceptable, consider a controlled hydrolysis step post-purification to prevent further deconjugation.[1]

Problem 3: My conjugation reaction has a low yield.

  • Possible Cause: The maleimide reagent may have hydrolyzed before it could react with the target thiol. This is a common issue if stock solutions are not handled correctly.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1]

    • Optimize Reaction pH: Maintain the reaction buffer pH strictly between 6.5 and 7.5 using a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1]

    • Check for Reducing Agents: Ensure no unintended reducing agents are present in the final reaction mixture, as they will compete with the target thiol for the maleimide.[11]

Quantitative Data on Maleimide-Thiol Adduct Stability

The stability of maleimide-thiol adducts is highly dependent on the N-substituent of the maleimide and the pKa of the thiol. Below is a summary of reported half-lives under different conditions.

Maleimide DerivativeThiol Conjugated ToConditionHalf-life of ConversionReference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA) (pKa 6.6)Incubated with glutathione20-80 hours[1][12]
N-ethyl maleimide (NEM)N-acetylcysteine (pKa 9.5)Incubated with glutathione20-80 hours[1][12]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA) (pKa 6.6)Incubated with glutathione3.1 hours[13]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA) (pKa 6.6)Incubated with glutathione18 hours[13]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC, pKa 9.5)Incubated with glutathione258 hours[13]
Ring-opened adducts with electron-withdrawing N-substituentsVarious thiolsNot specified> 2 years[7][8][11]
N-alkyl maleimide ADCCysteineSerum at 37°C for 7 daysShowed 35-67% deconjugation[9]
N-aryl maleimide ADCCysteineSerum at 37°C for 7 daysShowed < 20% deconjugation[9]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general procedure to evaluate the stability of a bioconjugate in plasma.

  • Objective: To determine the stability of a bioconjugate in plasma by monitoring payload loss over time.

  • Materials:

    • Bioconjugate of interest (e.g., ADC)

    • Human, mouse, or rat plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Immunoaffinity capture beads (e.g., Protein A)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Elution buffer (e.g., low pH glycine (B1666218) buffer)

    • Neutralization buffer (e.g., Tris buffer, pH 8.0)

    • LC-MS system

  • Procedure:

    • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

    • Dilute the bioconjugate into the plasma to a predetermined final concentration (e.g., 1 mg/mL). Prepare a control sample in PBS.

    • Incubate all samples at 37°C.

    • At specified time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.

    • Add the plasma aliquot to pre-washed immunoaffinity beads to capture the conjugate.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.

    • Elute the conjugate from the beads using the elution buffer.

    • Immediately neutralize the eluted sample.

    • Analyze the purified conjugate from each time point by LC-MS to determine the extent of payload loss or modification.[2]

Protocol 2: In Vitro Whole Blood Stability Assay

This assay is often more predictive of in vivo stability compared to plasma-based assays.[14][15]

  • Objective: To assess the stability of a bioconjugate in a more physiologically relevant environment that includes all blood components.[16]

  • Materials:

    • Bioconjugate of interest

    • Freshly collected whole blood (human, mouse, rat, etc.) with anticoagulant

    • Incubator at 37°C

    • Sample processing reagents for immunoprecipitation and LC-MS analysis

  • Procedure:

    • Equilibrate freshly collected whole blood to 37°C.

    • Spike the bioconjugate into the whole blood at the desired concentration.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 6, 24 hours), take aliquots.

    • Process the samples, which typically involves immunoprecipitation of the conjugate from the blood, followed by separation and analysis by LC-MS.[16]

    • Quantify the remaining intact conjugate to determine stability.

Experimental Workflow for Stability Assessment

cluster_workflow In Vitro Stability Assay Workflow Start Start Incubate Conjugate Incubate Conjugate in Plasma/Whole Blood at 37°C Start->Incubate Conjugate Time Points Collect Aliquots at Time Points Incubate Conjugate->Time Points Capture Immunocapture of Conjugate Time Points->Capture Wash Wash to Remove Impurities Capture->Wash Elute Elute and Neutralize Wash->Elute Analyze LC-MS Analysis Elute->Analyze End Determine Stability Analyze->End

Workflow for assessing conjugate stability in vitro.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the clearance rate and half-life of the intact conjugate in a living organism.

  • Methodology:

    • Administer the conjugate (often radiolabeled or fluorescently tagged) to an animal model (e.g., mice or rats).[17][18]

    • Collect blood samples at predetermined time intervals.

    • Process the blood samples to plasma.

    • Quantify the concentration of the intact conjugate and any metabolites in the plasma samples, typically using LC-MS or ELISA.[18]

  • Data Analysis: Calculate pharmacokinetic parameters, including clearance, volume of distribution, and half-life, to assess the in vivo stability of the linkage.

References

Technical Support Center: NHS Ester Reactivity and Buffer Composition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1] The reaction is strongly pH-dependent. At a lower pH, the primary amine is protonated, rendering it unreactive. Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the aminolysis reaction and reduces the overall efficiency.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal.[2]

Q2: Which buffers are recommended for NHS ester conjugations?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[2] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this will slow down the reaction rate and may require longer incubation times.[2]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[2] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility. In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][2] It is crucial to use high-quality, amine-free DMF, as any contaminants can interfere with the reaction.[2] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

Q5: At what temperature should I perform the NHS ester conjugation?

NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[3] Performing the reaction at 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis, which can be advantageous if you suspect hydrolysis is a significant issue.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. Use a freshly calibrated pH meter.
Buffer contains primary amines Ensure you are using a non-amine containing buffer such as phosphate, bicarbonate, or borate buffer.[2]
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use.[2] Consider performing the reaction at a lower temperature (4°C) to decrease the hydrolysis rate.[2]
Low Protein Concentration For optimal results, the protein concentration should be at least 2 mg/mL.
Inactive NHS Ester The NHS ester reagent may have degraded due to improper storage. Store NHS esters in a dry, light-protected container at -20°C and avoid repeated freeze-thaw cycles.
Protein Aggregation/Precipitation High organic solvent concentration Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture to a minimum, typically between 0.5% and 10%.
Protein instability The protein may be unstable at the reaction pH or temperature. Consider using a buffer at a lower pH (e.g., PBS at pH 7.4) and a lower temperature (4°C), although this may require a longer reaction time.
Inconsistent Results Acidification of reaction mixture During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2] Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[2]
Variable reagent quality Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2]

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[4]
8.6410 minutes[4]
7.0N/A4-5 hours[5]
8.0N/A1 hour[5]
8.6N/A10 minutes[5]

Note: "N/A" indicates that the specific temperature was not provided in the source.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[3]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration column, desalting column)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[3] The concentration of the stock solution will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[3]

  • Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive label.[3]

  • Quenching the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added. This will react with any unreacted NHS ester.[3]

  • Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a purification column.

  • Characterization and Storage: Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule. Store the labeled protein under appropriate conditions.

Protocol 2: Assessing the Reactivity of an NHS Ester Reagent

This protocol can be used to determine if an NHS ester reagent is still active. The principle is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be measured spectrophotometrically.

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

  • DMSO or DMF (if the NHS ester is not water-soluble)

Procedure:

  • Weigh 1-2 mg of the NHS ester reagent into a tube.

  • Dissolve the reagent in 2 ml of the amine-free buffer. If necessary, first dissolve the reagent in a small amount of DMSO or DMF before adding the buffer.

  • Prepare a control tube containing only the buffer (and organic solvent if used).

  • Measure the absorbance of the NHS ester solution at 260 nm, using the control solution as a blank.

  • To 1 ml of the NHS ester solution, add 100 µl of 0.5-1.0 N NaOH to induce rapid hydrolysis.

  • Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.

Interpretation:

  • If the absorbance of the base-hydrolyzed solution is significantly higher than the initial absorbance, the NHS ester reagent is active.

  • If there is little to no increase in absorbance after adding NaOH, the NHS ester has likely already hydrolyzed and is inactive.

Visualizations

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) reaction Combine Protein and NHS Ester Incubate RT (1-4h) or 4°C (overnight) prep_protein->reaction prep_nhs Prepare NHS Ester Solution (in anhydrous DMSO or DMF, fresh) prep_nhs->reaction quench Quench Reaction (Optional) (add Tris or Glycine) reaction->quench purify Purify Conjugate (e.g., Gel Filtration) reaction->purify If not quenching quench->purify characterize Characterize and Store (Determine DOL) purify->characterize NHS_Ester_Reaction_Mechanism NHS_Ester NHS Ester (R-CO-O-NHS) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Inactive_Acid Carboxylic Acid (R-COOH) NHS_Ester->Inactive_Acid Competing Reaction Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-Protein) Intermediate->Amide_Bond Forms NHS_Leaving_Group N-Hydroxysuccinimide (NHS-OH) Intermediate->NHS_Leaving_Group Releases Hydrolysis Hydrolysis (H2O) Hydrolysis->Inactive_Acid Troubleshooting_Logic start Low Labeling Efficiency? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_nhs_prep NHS ester fresh? check_buffer->check_nhs_prep Yes change_buffer Change to non-amine buffer check_buffer->change_buffer No check_protein_conc Protein conc. >2mg/mL? check_nhs_prep->check_protein_conc Yes remake_nhs Prepare fresh NHS ester solution check_nhs_prep->remake_nhs No concentrate_protein Concentrate protein check_protein_conc->concentrate_protein No success Labeling Efficiency Improved check_protein_conc->success Yes adjust_ph->check_ph change_buffer->check_buffer remake_nhs->check_nhs_prep concentrate_protein->check_protein_conc

References

Validation & Comparative

A Comparative Guide to the Characterization of Mal-amido-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mal-amido-PEG8-NHS ester, a heterobifunctional crosslinker, with its alternatives. It is designed to assist researchers in selecting the appropriate linker for their bioconjugation needs and to provide detailed methodologies for the characterization of the resulting conjugates. This document outlines the performance of this compound in comparison to other widely used crosslinkers, supported by experimental data and detailed protocols for characterization.

Introduction to this compound

This compound is a heterobifunctional crosslinker that contains a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as those on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether linkage.[4] The PEG8 spacer is hydrophilic, which enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and provides a flexible spacer arm between the conjugated molecules.[5][6]

Comparison with Alternative Crosslinkers

The selection of a crosslinker is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The properties of the linker can significantly impact the stability, solubility, and in vivo performance of the conjugate.[6][7] This section compares this compound with common alternatives.

Key Alternatives:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its PEGylated derivatives (SM(PEG)n): These are widely used heterobifunctional crosslinkers with the same reactive groups as this compound but differ in their spacer arms.[5][8][9] SMCC has a hydrophobic cyclohexane-based spacer, while the SM(PEG)n series offers varying lengths of PEG spacers.[5][10]

  • Vinyl Sulfone-PEG-NHS Ester: This linker has a vinyl sulfone group instead of a maleimide for thiol reactivity. Vinyl sulfones form stable thioether bonds and can be an alternative when maleimide chemistry is not desired.[11][12][13]

  • Iodoacetamide-PEG-NHS Ester: This linker utilizes an iodoacetamide (B48618) group for thiol-specific alkylation, forming a stable thioether bond.[2][4][14]

Data Presentation: Performance Comparison of Crosslinkers

The following table summarizes the key performance characteristics of this compound and its alternatives based on available data for these classes of linkers. Direct head-to-head quantitative data for this compound against all alternatives is limited in publicly available literature.

FeatureThis compoundSMCCSM(PEG)n (n=4, 12, 24)Vinyl Sulfone-PEG-NHS EsterIodoacetamide-PEG-NHS Ester
Spacer Arm PEG8 (Polyethylene Glycol)Cyclohexane (hydrophobic)PEG4, PEG12, PEG24PEGPEG
Solubility HighLowModerate to HighHighHigh
Conjugate Aggregation LowProne to aggregation with hydrophobic payloads[10]Lower than SMCC, decreases with longer PEG chain[15]LowLow
Thiol-Adduct Stability Moderate (susceptible to retro-Michael reaction and thiol exchange)[16]Moderate (susceptible to retro-Michael reaction)[16][17]Moderate (susceptible to retro-Michael reaction)High (forms a stable, irreversible thioether bond)[11]High (forms a stable, irreversible thioether bond)[3]
Reaction pH (Maleimide/Thiol-reactive group) 6.5 - 7.5[18]6.5 - 7.56.5 - 7.5[5]6.5 - 8.5[12]Optimal pH for thiol alkylation is typically around 8.5
Reaction pH (NHS Ester) 7.0 - 8.5[19]7.0 - 8.57.0 - 9.0[5]7.5 - 10.0[11]7.0 - 8.5
Hydrolysis of NHS Ester Susceptible to hydrolysis, especially at higher pH[19][20]Susceptible to hydrolysis[21]Susceptible to hydrolysis[5]Susceptible to hydrolysis[11]Susceptible to hydrolysis
In Vivo Performance PEG spacer can improve pharmacokinetics[6][7]Can lead to faster clearance of ADCs compared to PEGylated linkers[17]Longer PEG chains can improve pharmacokinetics[15]Expected to have favorable in vivo stabilityExpected to have favorable in vivo stability

Experimental Protocols for Characterization

Accurate characterization of this compound conjugates is crucial to ensure the quality, efficacy, and safety of the final product. This section provides detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degree of PEGylation

NMR spectroscopy can be used to determine the average number of PEG chains attached to a protein.

Protocol:

  • Sample Preparation:

    • Purify the PEGylated protein conjugate to remove any free this compound. Size-exclusion chromatography (SEC) is a suitable method for this.

    • Lyophilize the purified conjugate to remove water.

    • Accurately weigh 1-5 mg of the lyophilized conjugate and dissolve it in a known volume of deuterium (B1214612) oxide (D₂O) containing a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate-d4, TMSP).

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) proton (¹H) NMR spectrum of the sample using a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Use water suppression techniques to minimize the residual HDO signal.

  • Data Analysis:

    • Integrate the characteristic PEG signal, which appears as a large singlet at approximately 3.6 ppm, corresponding to the ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-).

    • Integrate a well-resolved protein signal from an amino acid that is not expected to be modified (e.g., the methyl protons of alanine, valine, or leucine (B10760876) in the aliphatic region between 0.8 and 1.5 ppm).

    • Calculate the degree of PEGylation by comparing the integral of the PEG protons to the integral of the protein protons, taking into account the number of protons each signal represents.

Mass Spectrometry (MS) for Confirmation of Conjugation and Drug-to-Antibody Ratio (DAR)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the distribution of conjugated species.

Protocol:

  • Sample Preparation:

    • For intact mass analysis, desalt the conjugate sample using a suitable method like a desalting column or buffer exchange into a volatile buffer such as ammonium (B1175870) acetate.

    • For peptide mapping analysis, denature, reduce, and alkylate the conjugate, followed by enzymatic digestion (e.g., with trypsin).

  • MS Data Acquisition:

    • Intact Mass Analysis: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled with liquid chromatography (LC-MS).

      • Employ size-exclusion chromatography (SEC) or reversed-phase (RP) chromatography with a gradient suitable for large proteins.

      • Acquire the data in positive ion mode.

    • Peptide Mapping: Use LC-MS/MS to separate the digested peptides and fragment them to identify the exact sites of conjugation.

  • Data Analysis:

    • Intact Mass Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different conjugated species. The mass increase compared to the unconjugated protein will correspond to the mass of the attached linker-payload. The distribution of peaks will indicate the drug-to-antibody ratio (DAR).

    • Peptide Mapping: Search the MS/MS data against the protein sequence to identify peptides modified with the Mal-amido-PEG8-linker. This will confirm the site-specificity of the conjugation.

High-Performance Liquid Chromatography (HPLC) for Purity and Aggregation Analysis

HPLC is essential for assessing the purity of the conjugate and quantifying the presence of aggregates.

Protocol:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Mobile Phase: Use a physiological buffer such as phosphate-buffered saline (PBS).

    • Column: Select a SEC column with a pore size appropriate for the size of the protein conjugate.

    • Detection: Use a UV detector at 280 nm to monitor the protein elution.

    • Analysis: The chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. Purity is determined by the percentage of the main peak area.

  • Reversed-Phase HPLC (RP-HPLC):

    • Mobile Phase: Use a gradient of water and an organic solvent (e.g., acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Column: Use a C4 or C8 column suitable for protein separations.

    • Detection: UV detection at 280 nm.

    • Analysis: RP-HPLC can be used to separate different drug-loaded species and to assess the overall hydrophobicity of the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy can be used to assess changes in the secondary structure of a protein upon conjugation.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of the protein conjugate in a suitable buffer. D₂O-based buffers are often used to avoid interference from the strong water absorbance in the amide I region.

    • Lyophilized powder can also be analyzed as a solid sample mixed with potassium bromide (KBr).

  • FTIR Data Acquisition:

    • Acquire the FTIR spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the protein's secondary structure.

  • Data Analysis:

    • Analyze the shape and position of the amide I band. Deconvolution of this band can provide quantitative information about the percentage of α-helix, β-sheet, and other secondary structural elements.

    • Compare the spectrum of the conjugate to that of the unconjugated protein to identify any significant structural changes.

Visualizations

Experimental Workflow for Characterization of this compound Conjugates

G cluster_conjugation Conjugation cluster_characterization Characterization Protein Protein (with Amine and Thiol groups) Conjugation Conjugation Reaction (pH 7.2-7.5) Protein->Conjugation Linker This compound Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Conjugate Purified Conjugate Purification->Conjugate NMR NMR Spectroscopy Conjugate->NMR Degree of PEGylation MS Mass Spectrometry Conjugate->MS Confirmation & DAR HPLC HPLC Conjugate->HPLC Purity & Aggregation FTIR FTIR Spectroscopy Conjugate->FTIR Secondary Structure

Caption: Workflow for conjugation and characterization.

Signaling Pathway of a Hypothetical Antibody-Drug Conjugate (ADC)

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Mal-amido-PEG8-NHS linker) Antigen Tumor-Specific Antigen ADC->Antigen Binding Receptor Antigen-Receptor Complex Antigen->Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage/ Proteolysis Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: ADC mechanism of action.

References

A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading analytical techniques for the characterization of Antibody-Drug Conjugates (ADCs), complete with experimental insights and data to guide researchers, scientists, and drug development professionals.

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the number of drug molecules conjugated to the antibody, a parameter known as the drug-to-antibody ratio (DAR).[][2][3] Accurate and reliable determination of DAR is therefore a crucial aspect of ADC development and quality control.[3][4] This guide provides a comparative overview of the most widely used analytical methods for DAR determination, offering insights into their principles, advantages, and limitations to aid in selecting the most appropriate technique for your research needs.

Comparison of Key Methods for DAR Determination

Several analytical techniques have been developed and are routinely employed to measure the average DAR and assess the distribution of drug-loaded species in ADC preparations.[2][5] The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the drug-linker, and the stage of drug development.[2][6] The most common methods include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method Principle Advantages Disadvantages Best Suited For
UV/Vis Spectroscopy Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of the antibody and the conjugated drug based on their respective extinction coefficients.[][2][7][8]Simple, rapid, and convenient for determining average DAR.[][2][7] Requires minimal sample preparation.Provides only the average DAR, not the distribution of different drug-loaded species.[9] Requires that the drug has a distinct UV/Vis absorbance spectrum from the antibody.[][2] Can be affected by the presence of free drug.[10]Rapid, routine analysis of average DAR for well-characterized ADCs where the drug has a unique absorbance peak.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity.[2][5][11] The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[5][12]Provides information on the distribution of different DAR species and the amount of unconjugated antibody.[2][11] Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[11][13]Not easily compatible with mass spectrometry due to the high salt concentrations used in the mobile phase.[10][14] May not be suitable for all types of ADCs, particularly lysine-conjugated ADCs which can be highly heterogeneous.[2][15]Gold standard for characterization and quality control of cysteine-conjugated ADCs, providing detailed information on DAR distribution.[2][5]
Reversed-Phase Liquid Chromatography (RPLC) Separates molecules based on their hydrophobicity under denaturing conditions.[2] For cysteine-conjugated ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.Can be coupled with mass spectrometry (LC-MS) for detailed characterization.[16] Provides information on the distribution of drug on the light and heavy chains.[2]Denaturing conditions can lead to the disruption of the ADC structure.[2] Not ideal for analyzing intact ADCs, especially those with non-covalent interactions.Analysis of reduced cysteine-conjugated ADCs to determine drug distribution on light and heavy chains, often coupled with MS.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to identify and quantify different ADC species based on their mass-to-charge ratio.[4][17]Provides accurate mass measurements for intact ADCs and their subunits, enabling unambiguous determination of DAR and identification of different drug-loaded species.[4][18] Can be used for both cysteine and lysine-conjugated ADCs.[19]Requires more complex instrumentation and data analysis compared to other methods.[20] The complexity of the mass spectra can increase with the heterogeneity of the ADC.[4]Comprehensive characterization of all types of ADCs, providing detailed information on average DAR, DAR distribution, and conjugation sites.[18]

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, this section outlines the general experimental workflows and key steps for each method.

General Structure of an Antibody-Drug Conjugate

The following diagram illustrates the basic components of an ADC, highlighting the antibody, the linker, and the cytotoxic drug payload.

Caption: A simplified representation of an ADC.

UV/Vis Spectroscopy Workflow

The determination of average DAR by UV/Vis spectroscopy is a straightforward process based on the Beer-Lambert law.[]

UV_Vis_Workflow Figure 2. UV/Vis Spectroscopy Workflow for DAR Determination cluster_prep Sample & Standard Preparation cluster_measurement Absorbance Measurement cluster_calculation DAR Calculation Prep_ADC Prepare ADC Sample Measure_ADC Measure ADC Absorbance at λ1 (e.g., 280 nm) & λ2 (drug λmax) Prep_ADC->Measure_ADC Prep_Ab Prepare Antibody Standard Measure_Ab Determine Antibody Extinction Coefficient at λ1 & λ2 Prep_Ab->Measure_Ab Prep_Drug Prepare Drug Standard Measure_Drug Determine Drug Extinction Coefficient at λ1 & λ2 Prep_Drug->Measure_Drug Calculate Calculate Antibody and Drug Concentrations using Simultaneous Equations Measure_ADC->Calculate Measure_Ab->Calculate Measure_Drug->Calculate DAR Calculate Average DAR = [Drug] / [Antibody] Calculate->DAR

Caption: Workflow for average DAR calculation using UV/Vis spectroscopy.

Experimental Protocol: UV/Vis Spectroscopy

  • Determine Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).

    • Measure the absorbance of the free drug at 280 nm and its λmax.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.[]

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC sample at 280 nm and at the drug's λmax.[]

  • Calculate Concentrations:

    • Use the Beer-Lambert law and simultaneous equations to solve for the concentrations of the antibody and the drug in the ADC sample.[]

  • Calculate Average DAR:

    • The average DAR is calculated as the molar ratio of the drug to the antibody.[]

Hydrophobic Interaction Chromatography (HIC) Workflow

HIC is a powerful technique for resolving ADC species with different DAR values.

HIC_Workflow Figure 3. HIC Workflow for DAR Distribution Analysis cluster_prep Sample Preparation cluster_hic HIC Separation cluster_analysis Data Analysis Prepare_Sample Dilute ADC Sample in High Salt Buffer Inject Inject Sample onto HIC Column Prepare_Sample->Inject Gradient Apply a Decreasing Salt Gradient Inject->Gradient Elution Elute ADC Species Based on Hydrophobicity Gradient->Elution Detect Detect Eluted Species by UV (e.g., 280 nm) Elution->Detect Integrate Integrate Peak Areas for Each DAR Species Detect->Integrate Calculate_DAR Calculate Weighted Average DAR Integrate->Calculate_DAR

Caption: General workflow for HIC-based DAR analysis.

Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)

  • Mobile Phase Preparation:

  • Sample Preparation:

    • Dilute the ADC sample in the high-salt mobile phase.[21]

  • Chromatographic Separation:

    • Equilibrate the HIC column with the high-salt mobile phase.

    • Inject the prepared sample.

    • Elute the bound ADC species using a linear gradient from high to low salt concentration.[10] Species with higher DARs will be more hydrophobic and elute later.[5]

  • Data Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • Identify and integrate the peaks corresponding to the unconjugated antibody and the different drug-loaded species.[11]

    • Calculate the weighted average DAR based on the relative peak areas of each species.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

LC-MS provides the most detailed characterization of ADCs, including accurate mass measurements of all species.

LCMS_Workflow Figure 4. LC-MS Workflow for Comprehensive DAR Characterization cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing Prep Prepare ADC Sample (Intact or Reduced/Deglycosylated) Inject_LC Inject Sample onto LC Column (e.g., Reversed-Phase) Prep->Inject_LC Separate Separate ADC Components Inject_LC->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect_MS Mass Detection (e.g., TOF, Orbitrap) Ionize->Detect_MS Deconvolute Deconvolute Mass Spectra Detect_MS->Deconvolute Identify Identify and Quantify DAR Species Deconvolute->Identify Calculate_Avg_DAR Calculate Average DAR Identify->Calculate_Avg_DAR

Caption: An overview of the LC-MS workflow for DAR analysis.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.[4] Deglycosylation may also be performed to simplify the mass spectra.[4][17]

  • LC Separation:

    • Inject the prepared sample onto an appropriate LC column, typically a reversed-phase column for denaturing analysis.[19]

    • Elute the ADC components using a suitable gradient, for example, an increasing organic solvent gradient.[19]

  • MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • The ADC species are ionized, typically using electrospray ionization (ESI).

    • The mass-to-charge ratios of the ions are measured by the mass analyzer.

  • Data Analysis:

    • The resulting mass spectra, which contain a series of multiply charged ions, are deconvoluted to determine the zero-charge state masses of the different ADC species.[3][17]

    • The relative abundance of each species is determined from the deconvoluted spectrum, and the average DAR is calculated.[][3]

Conclusion

The selection of an appropriate analytical method for DAR determination is a critical decision in the development of ADCs. While UV/Vis spectroscopy offers a rapid and simple means of measuring the average DAR, chromatographic techniques such as HIC and RPLC provide more detailed information on the distribution of drug-loaded species. For the most comprehensive characterization, LC-MS stands out as the gold standard, providing accurate mass measurements and unambiguous identification of all ADC components. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality, efficacy, and safety of these promising biotherapeutics. A combination of orthogonal methods is often recommended for a thorough characterization of ADCs.[15][16]

References

Mass Spectrometry for PEGylated Protein Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is critical for ensuring product safety, efficacy, and consistency. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, offering detailed insights into PEGylation sites, the degree of PEGylation, and the heterogeneity of the resulting bioconjugates. This guide provides an objective comparison of various MS-based approaches and other analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] This modification can increase the protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life, while also shielding it from proteolytic degradation and reducing its immunogenicity.[1] However, PEGylation can result in a heterogeneous mixture of products, including positional isomers and species with varying numbers of PEG chains attached.[2] This heterogeneity, coupled with the polydispersity of many PEG reagents, presents significant analytical challenges.[3]

Comparing Mass Spectrometry Approaches for PEGylated Protein Analysis

Mass spectrometry offers a range of techniques to tackle the complexity of PEGylated proteins. The choice of ionization source, mass analyzer, and overall proteomic strategy significantly impacts the quality and type of data obtained.

Ionization Techniques: MALDI vs. ESI

The two most common soft ionization techniques used for large biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[4]

FeatureMALDI (Matrix-Assisted Laser Desorption/Ionization)ESI (Electrospray Ionization)
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Formation of highly charged droplets from a solution, followed by solvent evaporation to produce gas-phase ions.
Typical Analytes High molecular weight substances like proteins and nucleic acids.[4]Polar molecules with large molecular weights, suitable for LC coupling.[4]
Advantages - High sensitivity for trace samples.[4]- Generates predominantly singly charged ions, leading to simpler spectra.[5]- Easily coupled with liquid chromatography (LC) for online separation.[2]- Automated workflow and reduced sample preparation time.[2][6]
Disadvantages - Matrix can introduce interference peaks.[4]- Can have poorer reproducibility.[4]- Less amenable to online coupling with liquid-phase separations.- Produces multiply charged ions, leading to complex spectra that often require deconvolution.[2][7]- Susceptible to contamination from non-volatile salts and detergents.
Best For Rapid, qualitative analysis of molecular weight and heterogeneity of PEGylated proteins.[2]Quantitative analysis, conformational studies, and detailed characterization when coupled with LC-MS.[2][8]
Mass Analyzers: TOF vs. Orbitrap vs. FT-ICR

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of analysis.

FeatureTOF (Time-of-Flight)OrbitrapFT-ICR (Fourier-Transform Ion Cyclotron Resonance)
Principle Measures the time it takes for an ion to travel a fixed distance.Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the m/z ratio.Traps ions in a magnetic field; the cyclotron frequency of the ions is measured to determine their m/z ratio.
Resolution HighVery High[9]Extremely High[10]
Mass Accuracy Good (ppm)[7]Excellent (sub-ppm)[9]Unsurpassed (sub-ppm)[10]
Advantages - High mass range, suitable for large molecules.[9]- Fast acquisition speeds.- High resolution allows for the separation of isotopic peaks and different PEGylation states.[1][9]- Robust and increasingly used for intact protein analysis.[9]- Highest resolving power and mass accuracy, ideal for complex mixtures and top-down proteomics.[10][11]
Disadvantages - Resolution can be lower than Orbitrap and FT-ICR, potentially limiting the ability to resolve complex glycoforms or PEG distributions.[9]- Can be more expensive than TOF instruments.- Slower scan speeds compared to TOF and some Orbitrap modes.- Higher initial and maintenance costs.
Best For Routine intact mass analysis and when coupled with MALDI.[2]Detailed characterization of heterogeneity, glycoforms, and top-down/middle-down approaches.[1][12]High-end research requiring the utmost resolution and mass accuracy for complex proteoform analysis.[10]

Proteomic Strategies for PEGylated Protein Characterization

The overall analytical workflow, or proteomic strategy, determines the level of detail obtained. The three main approaches are top-down, middle-down, and bottom-up proteomics.[12][13]

Top-Down Proteomics

In top-down proteomics, intact PEGylated proteins are introduced directly into the mass spectrometer for analysis.[12] This approach provides a global overview of the protein, including the distribution of different PEGylated species, and preserves information about co-existing post-translational modifications (PTMs).[14]

Advantages:

  • Provides the molecular weight of the intact PEGylated protein.

  • Allows for the characterization of the overall degree of PEGylation and heterogeneity.[14]

  • Preserves information about combinations of PTMs on a single molecule.

Disadvantages:

  • Requires high-resolution mass spectrometers (Orbitrap or FT-ICR) to resolve the complex spectra.[12]

  • Can be challenging to obtain sequence information and pinpoint the exact location of PEGylation sites on large proteins.[12]

Middle-Down Proteomics

The middle-down approach involves limited proteolysis of the PEGylated protein to generate large peptide fragments (typically 5-20 kDa).[13] These larger peptides, which may still contain the PEG moiety, are then analyzed by MS.

Advantages:

  • Reduces the complexity of the intact protein, making spectral interpretation easier.

  • Can help to localize the PEGylation site to a specific region of the protein.

  • Retains information about PTMs within the large fragments.[13]

Disadvantages:

  • Requires careful optimization of the limited digestion conditions.

  • May not be suitable for all proteins or for pinpointing the modification to a single amino acid residue.

Bottom-Up Proteomics

Bottom-up, or "shotgun," proteomics is the most common approach and involves the complete enzymatic digestion of the PEGylated protein into smaller peptides (typically 6-20 amino acids).[13] These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS) to identify the peptide sequence and the site of PEGylation.

Advantages:

  • Excellent for definitively identifying the specific amino acid residue(s) where PEG is attached.[8]

  • High-throughput and widely applicable.[13]

Disadvantages:

  • Information about the overall PEG distribution on the intact protein is lost.

  • The PEGylated peptides can be difficult to ionize and fragment efficiently.

  • The large PEG moiety can dominate the MS/MS spectrum, making it difficult to obtain peptide sequence information.

Experimental Protocols

Protocol 1: Top-Down Analysis of PEGylated Protein using ESI-Q-TOF MS

This protocol outlines a general procedure for the analysis of an intact PEGylated protein.

Materials:

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.[3] For improved resolution, especially with Orbitrap instruments, the addition of a charge-reducing agent like triethylamine (TEA) can be beneficial to shift the charge-state pattern to a higher m/z range.[1][7]

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C4 or C8 column.

    • Elute the protein using a gradient of increasing acetonitrile concentration.

    • The eluent is introduced into the ESI source of a Q-TOF or Orbitrap mass spectrometer.[3]

  • Mass Spectrometry Parameters (Typical):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150°C

    • Mass Range: 500-4000 m/z (adjust based on expected charge states)

    • Acquisition Mode: Full scan[3]

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. Identify the peaks corresponding to the unmodified protein and the different PEGylated species. The mass difference between peaks will correspond to the mass of the PEG moiety.[3]

Protocol 2: Bottom-Up Analysis for PEGylation Site Identification

This protocol describes the steps to identify the specific site of PEGylation on a protein.

Materials:

  • Purified PEGylated protein

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide, IAA)

  • Proteolytic enzyme (e.g., trypsin)

  • Quenching solution (e.g., formic acid)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the PEGylated protein in 8 M urea (B33335).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with IAA.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to <1 M.

    • Add trypsin and incubate at 37°C for 4-16 hours.

  • Sample Cleanup:

    • Quench the digestion with formic acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using a data-dependent acquisition (DDA) method on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence to identify the peptides and pinpoint the amino acid residue modified with the PEG chain.

Alternative Methods for PEGylated Protein Analysis

While mass spectrometry is a powerful tool, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.- Can provide rapid analysis of the reaction products.- Useful for monitoring the progress of the PEGylation reaction.- May not be able to separate PEGylated protein from free PEG if their hydrodynamic radii are similar.- Provides limited structural information.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.- Can separate species with different degrees of PEGylation.- Can be coupled with UV and evaporative light scattering detectors (ELSD) for quantitation.- The large, hydrophilic PEG chain can lead to poor retention and peak shape.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.- Can separate positional isomers of PEGylated proteins if the PEGylation alters the protein's overall charge.- May not be effective if PEGylation occurs at a site that does not significantly change the protein's charge.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution.[15]- Can be used to study the structural changes induced by PEGylation.[15]- Requires high sample concentrations.- Can be complex for large proteins.

Visualizing the Workflows

Experimental Workflow for Mass Spectrometry Analysis of PEGylated Proteins

experimental_workflow cluster_top_down Top-Down Analysis cluster_middle_down Middle-Down Analysis cluster_bottom_up Bottom-Up Analysis td_start Intact PEGylated Protein td_lc LC Separation (Optional) td_start->td_lc td_ms High-Resolution MS td_lc->td_ms td_deconv Deconvolution td_ms->td_deconv td_result Intact Mass & Heterogeneity td_deconv->td_result md_start Intact PEGylated Protein md_digest Limited Proteolysis md_start->md_digest md_lcms LC-MS/MS of Large Peptides md_digest->md_lcms md_result PEGylation Region ID md_lcms->md_result bu_start Intact PEGylated Protein bu_digest Complete Proteolysis bu_start->bu_digest bu_lcmsms LC-MS/MS of Peptides bu_digest->bu_lcmsms bu_db Database Search bu_lcmsms->bu_db bu_result Precise PEGylation Site ID bu_db->bu_result

Caption: Mass spectrometry workflows for PEGylated protein analysis.

Comparison of Analytical Approaches

analytical_comparison cluster_ms Mass Spectrometry cluster_alternatives Alternative Methods peg_protein PEGylated Protein Sample ms_approaches Top-Down Middle-Down Bottom-Up peg_protein->ms_approaches alt_methods SEC RP-HPLC IEX NMR peg_protein->alt_methods ms_info Detailed Structural Information (Mass, Site, Heterogeneity) ms_approaches->ms_info alt_info Complementary Information (Size, Purity, Conformation) alt_methods->alt_info

Caption: Overview of analytical methods for PEGylated proteins.

Conclusion

The comprehensive characterization of PEGylated proteins is a multifaceted challenge that necessitates the use of advanced analytical techniques. Mass spectrometry, with its various ionization methods, analyzers, and proteomic strategies, stands out as the most powerful and versatile tool for this purpose. While top-down approaches provide a global view of the PEGylated protein population, bottom-up methods are unparalleled for pinpointing the exact sites of modification. The choice of the most appropriate MS technique will depend on the specific analytical question being addressed. Complementary techniques such as SEC, HPLC, and NMR can provide additional valuable information regarding the purity, size distribution, and conformational integrity of the PEGylated product. By leveraging the strengths of these different analytical approaches, researchers and drug developers can gain a thorough understanding of their PEGylated protein therapeutics, ultimately ensuring their quality, safety, and efficacy.

References

A Comparative Guide to HPLC Methods for Antibody-Drug Conjugate (ADC) Analysis: HIC vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) characterization, selecting the appropriate analytical methodology is paramount. High-performance liquid chromatography (HPLC) stands as a cornerstone technique, with Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being two of the most powerful and widely employed methods. This guide provides an objective comparison of HIC and RP-HPLC for ADC analysis, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The conjugation of a cytotoxic small molecule drug to a monoclonal antibody introduces significant heterogeneity, necessitating robust analytical techniques to characterize the resulting ADC species.[1][2] Key quality attributes that require diligent monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the presence of impurities or degradation products. Both HIC and RP-HPLC can provide critical insights into these attributes, but they operate on different principles and are suited for distinct analytical objectives.

Principle of Separation

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity under non-denaturing conditions.[1][3][4] In HIC, a high salt concentration in the mobile phase promotes the interaction of hydrophobic regions on the ADC with the hydrophobic stationary phase.[1] Elution is achieved by decreasing the salt concentration, allowing for the separation of ADC species with varying numbers of conjugated hydrophobic drugs.[1][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , conversely, separates molecules based on their hydrophobicity under denaturing conditions.[2][6] The use of organic solvents in the mobile phase and acidic additives denatures the protein, exposing its hydrophobic core. Separation is achieved by a gradient of increasing organic solvent, which elutes molecules based on their overall hydrophobicity.[2][7]

Comparative Performance Analysis

The choice between HIC and RP-HPLC for ADC analysis hinges on the specific analytical need. HIC is the preferred method for analyzing intact ADCs in their native conformation, providing valuable information on the overall DAR and the distribution of different drug-loaded species.[2][3][8] RP-HPLC, particularly after reduction of the ADC, excels at providing detailed information about the drug load on individual light and heavy chains.[6][8][9]

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)
Principle Separation based on surface hydrophobicity under non-denaturing conditions.[1][3][4]Separation based on overall hydrophobicity under denaturing conditions.[2][6]
Sample State Intact, native conformation of the ADC is maintained.[2][3]ADC is typically denatured and often reduced to separate light and heavy chains.[6][8]
Primary Application Determination of drug-to-antibody ratio (DAR) and distribution of drug-loaded species on the intact ADC.[1][8]Analysis of drug load on individual light and heavy chains after reduction.[6][8][9] Can also be used for intact ADC analysis, especially for site-specific ADCs.[10][11]
Mobile Phase High concentration of salt (e.g., ammonium (B1175870) sulfate) in an aqueous buffer.[1][5]Aqueous buffer with an organic modifier (e.g., acetonitrile) and an acidic additive (e.g., TFA).[7][10]
MS Compatibility Generally not directly compatible with MS due to high salt concentrations, requiring offline desalting.[1][12][13]Readily compatible with MS, allowing for mass identification of separated species.[14][15]
Resolution Good resolution of species with different numbers of conjugated drugs.[1] May have difficulty resolving positional isomers.[1][9]High resolution of light and heavy chain fragments. Can resolve positional isomers in some cases.[11][15]
Advantages - Preserves the native structure of the ADC.[2][3] - Provides a direct measure of the heterogeneity of the intact ADC.[1] - Generally mild conditions.[1]- High resolution and efficiency.[9] - Direct compatibility with mass spectrometry.[14][15] - Provides detailed information on drug distribution on subunits.[6]
Limitations - Incompatible with direct MS analysis.[1][12][13] - May not resolve positional isomers.[1][9] - High salt concentrations can be corrosive to HPLC systems.[5]- Denaturing conditions can alter the molecule.[2] - May not be suitable for analyzing all types of ADCs (e.g., lysine-linked).[6] - Potential for on-column degradation at elevated temperatures.[11][14]

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for ADC DAR Analysis

This protocol provides a general framework for the analysis of an intact ADC to determine its DAR distribution.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC System with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-2 min: 0% B

      • 2-22 min: 0-100% B (linear gradient)

      • 22-27 min: 100% B

      • 27-30 min: 0% B (re-equilibration)

  • Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated by the weighted average of the peak areas.

Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis

This protocol outlines a general method for analyzing the drug load on the light and heavy chains of a reduced ADC.

Materials:

  • RP-HPLC Column (e.g., Agilent ZORBAX RRHD SB300-C8)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

  • HPLC System with UV detector (and optional Mass Spectrometer)

Procedure:

  • Sample Preparation:

    • To 50 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.

  • HPLC Method:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 25% B

      • 5-25 min: 25-50% B (linear gradient)

      • 25-30 min: 50-90% B (linear gradient)

      • 30-35 min: 90% B

      • 35-40 min: 25% B (re-equilibration)

  • Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. The relative peak areas can be used to calculate the average DAR.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HIC and RP-HPLC analysis of ADCs.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Decreasing Salt Gradient Elution Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram of DAR Species Detection->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc Calculate Average DAR and Distribution Integration->DAR_Calc

Caption: Workflow for ADC analysis using HIC.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction Injection Inject onto RP-HPLC Column Reduction->Injection Gradient Increasing Organic Solvent Gradient Injection->Gradient Detection UV (280 nm) and/or MS Detection Gradient->Detection Chromatogram Chromatogram of Light & Heavy Chains Detection->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

Caption: Workflow for ADC analysis using RP-HPLC.

Conclusion

Both HIC and RP-HPLC are indispensable tools in the analytical arsenal (B13267) for ADC characterization. The choice between them is not a matter of superiority but of suitability for the analytical question at hand. HIC provides a global overview of the intact ADC population under native conditions, making it ideal for routine DAR monitoring and assessment of overall heterogeneity. RP-HPLC, particularly when coupled with reduction, offers a more granular view of drug distribution at the subunit level and benefits from direct MS compatibility for mass confirmation. For comprehensive characterization of ADCs, a dual approach employing both HIC and RP-HPLC is often the most effective strategy, providing orthogonal data that contributes to a complete understanding of these complex and promising biotherapeutics.

References

A Comparative Guide to Mal-amido-PEG8-NHS Ester and Other PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic efficacy. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of Mal-amido-PEG8-NHS ester with other PEG linkers, supported by experimental data, to inform the selection of the optimal linker for ADC development.

The Role of PEG Linkers in ADCs

The conjugation of potent, often hydrophobic, cytotoxic payloads to monoclonal antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] PEG linkers are incorporated into ADC design to mitigate these issues. The hydrophilic and flexible nature of the PEG chain imparts several favorable characteristics:

  • Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units of PEG create a hydration shell around the payload, improving the overall solubility of the ADC and reducing aggregation, especially at higher drug-to-antibody ratios (DARs).[1][3]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[4][5] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[6]

  • Improved Stability: The PEG linker can sterically hinder the premature release of the payload in circulation, enhancing the stability of the ADC.[7] Shorter linkers are sometimes associated with better stability by keeping the payload within the spatial shield of the antibody.[7]

  • Reduced Immunogenicity: The shielding effect of the PEG chain can mask the payload and potentially immunogenic epitopes on the antibody, reducing the risk of an immune response.[1]

This compound: A Heterobifunctional Linker

This compound is a heterobifunctional linker that features a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by an 8-unit PEG chain.[8][9] This architecture allows for a two-step conjugation process:

  • The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[10]

  • The maleimide group reacts specifically with thiol groups (e.g., from reduced interchain cysteines or engineered cysteines) on the payload or a payload-containing moiety to form a stable thioether bond.[10]

The 8-unit PEG spacer provides a balance of hydrophilicity and length, contributing to the overall performance of the ADC.

Comparative Analysis of PEG Linker Properties

The choice of PEG linker, including its length and architecture (linear vs. branched), can significantly impact the performance of an ADC. The following tables summarize quantitative data from various studies to facilitate comparison.

Note: The data presented below is compiled from different studies using various antibodies, payloads, and experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
LinkerPEG LengthAntibody-PayloadAnimal ModelClearance RatePlasma Half-life (t½)Reference
PEGylated Glucuronide-MMAEPEG2UndisclosedRatIncreasedShorter[4]
PEGylated Glucuronide-MMAEPEG4UndisclosedRatIncreasedShorter[4]
PEGylated Glucuronide-MMAEPEG8 UndisclosedRatOptimal (Slower) Longer [4]
PEGylated Glucuronide-MMAEPEG12UndisclosedRatSlowerLonger[4]
PEGylated Glucuronide-MMAEPEG24UndisclosedRatSlowerLonger[2][4]

Data suggests that clearance rates decrease with increasing PEG length, with PEG8 representing a point of significant improvement.[4]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
Linker ArchitecturePEG LengthCell LineIC50 (nM)Reference
Linear PEG-MMAEPEG4HER2+~0.5 (for DAR 2)[11]
Branched PEG-MMAE ("Short")Not specifiedHER2+0.68 (for DAR 6)[11]
Branched PEG-MMAE ("Long")Additional PEG4HER2+0.074 (for DAR 6)[11]
Val-Cit-PABC-MMAENo PEGKPL-4 (HER2+)Potent[12]
β-Galactosidase-cleavable MMAENot specifiedHER2+8.8 pM[12]

Longer or branched PEG linkers can sometimes lead to slightly reduced in vitro potency, potentially due to steric hindrance affecting payload release or target binding.[11] However, this can be offset by improved pharmacokinetics in vivo.

Table 3: Comparison of Linear vs. Branched PEG Linkers
FeatureLinear PEG Linkers (e.g., Mal-amido-PEG8-NHS)Branched PEG LinkersReference
Architecture Single PEG chainMultiple PEG arms from a central core[11][13]
Drug-to-Antibody Ratio (DAR) Typically lower per attachment sitePotentially higher, allowing for multi-loading[11]
Hydrodynamic Volume SmallerLarger, leading to reduced renal clearance[14]
Steric Hindrance LowerHigher, which can impact binding or enzymatic cleavage[11]
In Vivo Half-Life Generally shorterOften significantly longer[14]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of ADCs. Below are protocols for key experiments cited in the comparison of different PEG linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.[15][16][17][18]

Materials:

  • Target cancer cell lines (e.g., HER2-positive SK-BR-3)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Antibody-Drug Conjugates (ADCs) with different linkers

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 2: ADC Stability Assay (Plasma Incubation)

This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.[19]

Materials:

  • ADCs with different linkers

  • Human plasma (or plasma from other species)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for detecting free payload (e.g., LC-MS/MS)

Procedure:

  • Incubation: Dilute the ADCs in plasma to a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), take aliquots of the plasma samples.

  • Sample Preparation: Precipitate the proteins from the plasma aliquots (e.g., with acetonitrile) to separate the free payload from the conjugated ADC.

  • Quantification of Free Payload: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of released payload over time to determine the stability of the ADC linker in plasma.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This in vivo study assesses the clearance rate and half-life of ADCs.[4][5]

Materials:

  • ADCs with different linkers

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Formulation buffer

  • Method for quantifying total antibody and/or conjugated ADC in plasma (e.g., ELISA)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADCs to the animals at a specific concentration (e.g., 3 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Analyze the plasma samples using an ELISA method to determine the concentration of total antibody or conjugated ADC.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Visualizing ADC Mechanisms and Workflows

The following diagrams illustrate the general mechanism of action for an ADC and a typical experimental workflow for comparing different linkers.

ADC_Mechanism cluster_blood Systemic Circulation cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for an Antibody-Drug Conjugate.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection A1 Antibody + Linker A (e.g., Mal-amido-PEG8-NHS) A3 Conjugation to Payload A1->A3 A2 Antibody + Linker B (e.g., Branched PEG) A2->A3 A4 Purification & Characterization (DAR, Aggregation) A3->A4 B1 Cytotoxicity Assay (IC50) A4->B1 B2 Plasma Stability Assay A4->B2 C1 Pharmacokinetic Study (PK) B1->C1 B2->C1 C2 Efficacy Study (Tumor Xenograft Model) C1->C2 D1 Compare Performance & Select Lead Candidate C2->D1

References

Comparing PEG Chain Lengths for Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. By strategically altering the length of the PEG chain, researchers can fine-tune critical parameters such as a bioconjugate's stability, pharmacokinetic profile, and immunogenicity. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal PEG linker for their specific application.

Data Presentation: Impact of PEG Chain Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, illustrating the influence of PEG chain length on key performance indicators of bioconjugates.

Table 1: Pharmacokinetics of PEGylated Antibody-Drug Conjugates (ADCs)

PEG Chain LengthClearance Rate (mL/day/kg)Plasma Exposure (AUC)Reference
No PEGHighLow[1][2]
PEG2HighLow[1][2]
PEG4HighLow[1][2]
PEG8LowHigh[1][2]
PEG12LowHigh[1][2]
PEG24LowHigh[1][2]

As observed in preclinical models, a clear threshold effect is seen where PEG chains of 8 units or more significantly decrease the clearance rate and increase plasma exposure of ADCs.[1][2]

Table 2: In Vivo Efficacy of PEGylated Antibody-Drug Conjugates (ADCs) in a Xenograft Model

PEG Chain LengthTumor Growth Inhibition (%)Tumor UptakeReference
No PEG11Low[2]
PEG235-45Low[2]
PEG435-45Low[2]
PEG875-85High[2]
PEG1275-85High[2]
PEG2475-85High[2]

Similar to the pharmacokinetic profile, a significant improvement in antitumor efficacy is observed with PEG chains of 8 units or longer, correlating with increased tumor exposure.[2]

Table 3: In Vitro Potency of PEGylated Antibody-Drug Conjugates (ADCs)

PEG Chain LengthEC50 (ng/mL) on CD30+ Lymphoma LinesReference
Various PEG lengthsComparable across different lengths[1]

In this particular study, the inclusion of a PEG linker, regardless of its length, did not significantly impact the in vitro potency of the ADC, indicating that the improved in vivo efficacy is primarily due to enhanced pharmacokinetics.[1]

Table 4: Effect of PEG Molecular Weight on Immunogenicity

PEG Molecular WeightAnti-PEG Antibody ResponseReference
2 kDaLow incidence[3]
5 kDaDependent on protein immunogenicity and extent of PEGylation[4][5][6]
10 kDaAssociated with reactivity to pre-existing antibodies[3]
20 kDaAssociated with reactivity to pre-existing antibodies[3][4][5][6]

The immunogenicity of PEG is complex and can be influenced by the size of the PEG chain, the nature of the conjugated protein, and pre-existing antibodies in the patient.[3][4][5][6] Generally, higher molecular weight PEGs have been associated with a greater potential for an anti-PEG immune response.[3]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the impact of PEG chain length on bioconjugate performance.

Protocol 1: Determination of Plasma Clearance of PEGylated Bioconjugates

Objective: To determine the pharmacokinetic profile and clearance rate of bioconjugates with varying PEG chain lengths in a preclinical model.

Materials:

  • PEGylated bioconjugates (with different PEG chain lengths)

  • Sprague-Dawley rats (or other appropriate animal model)

  • Intravenous (IV) injection supplies

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for quantification of the bioconjugate in plasma (e.g., ELISA, LC-MS/MS)

Procedure:

  • Administer a single intravenous dose of the PEGylated bioconjugate to each animal. A typical dose might be 3 mg/kg.[1]

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via an appropriate route (e.g., tail vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Plot the plasma concentration versus time data for each PEG variant.

  • Perform a non-compartmental or compartmental analysis of the pharmacokinetic data to calculate parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

  • Compare the pharmacokinetic parameters across the different PEG chain lengths to determine the effect on plasma clearance.

Protocol 2: In Vitro Cytotoxicity Assay of PEGylated Antibody-Drug Conjugates

Objective: To assess the in vitro potency of ADCs with different PEG linkers on a target cancer cell line.

Materials:

  • PEGylated ADCs (with different PEG chain lengths)

  • Target cancer cell line (e.g., CD30+ lymphoma cell lines for an anti-CD30 ADC)[1]

  • Control (non-targeting) cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the PEGylated ADCs in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 96 hours).[1]

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Normalize the data to the untreated control and plot the cell viability versus ADC concentration.

  • Calculate the EC50 (the concentration of ADC that causes 50% of the maximal effect) for each PEG variant using a suitable curve-fitting software.

  • Compare the EC50 values to determine the effect of PEG chain length on in vitro potency.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of bioconjugates with varying PEG chain lengths in a tumor-bearing mouse model.

Materials:

  • PEGylated bioconjugates (with different PEG chain lengths)

  • Immunodeficient mice (e.g., SCID mice)

  • Tumor cells for implantation (e.g., L540cy cells)[2]

  • Calipers for tumor measurement

  • Dosing supplies (e.g., IV or intraperitoneal injection)

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups, including a vehicle control group and groups for each PEGylated bioconjugate.

  • Administer the bioconjugates to the mice at a specified dose and schedule.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

  • Compare the antitumor efficacy across the different PEG chain lengths.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of PEG chain lengths in bioconjugation.

Experimental_Workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection S1 Protein/Antibody S4 PEGylation Reaction S1->S4 S2 PEG Linkers (Varying Lengths) S2->S4 S3 Drug/Payload S3->S4 C1 Purification S4->C1 C2 Analytical Characterization (e.g., SEC, IEX, MS) C1->C2 E1 In Vitro Assays (Potency, Stability) C2->E1 E2 In Vivo Studies (PK, Efficacy, Immunogenicity) C2->E2 A1 Compare Performance Metrics E1->A1 E2->A1 A2 Select Optimal PEG Length A1->A2

Caption: Experimental workflow for comparing different PEG chain lengths.

Pharmacokinetics_Impact cluster_peg_length PEG Chain Length cluster_pk_parameters Pharmacokinetic Parameters Short_PEG Shorter PEG (< 8 units) Clearance Plasma Clearance Short_PEG->Clearance Increased HalfLife Half-life Short_PEG->HalfLife Decreased Exposure Plasma Exposure (AUC) Short_PEG->Exposure Decreased Long_PEG Longer PEG (≥ 8 units) Long_PEG->Clearance Decreased Long_PEG->HalfLife Increased Long_PEG->Exposure Increased

Caption: Impact of PEG chain length on pharmacokinetics.

Efficacy_vs_Immunogenicity PEG_Length Increasing PEG Chain Length Immunogenicity Potential for Immunogenicity PEG_Length->Immunogenicity May Increase (especially high MW) PK_Profile Improved Pharmacokinetics PEG_Length->PK_Profile Improves Tumor_Uptake Tumor Uptake & Efficacy PK_Profile->Tumor_Uptake Enhances

Caption: Relationship between PEG size, efficacy, and immunogenicity.

References

A Comparative Guide to NHS Ester Alternatives for Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent linkage of molecules to primary amines (-NH₂) on proteins, peptides, and other biomolecules is a fundamental technique. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose, valued for their ability to form stable amide bonds.[1][2][3] However, the significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can lower conjugation efficiency and reproducibility, especially under the slightly alkaline conditions required for the reaction.[4][5][6]

This guide provides a comprehensive comparison of alternatives to NHS esters, with a primary focus on tetrafluorophenyl (TFP) esters. We will delve into their chemical properties, compare their performance using quantitative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

The Chemistry of Amine Acylation: NHS vs. TFP Esters

The core reaction for both NHS and TFP esters is nucleophilic acyl substitution. A primary amine on a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of a leaving group.[1]

The key difference lies in this leaving group. For NHS esters, it is N-hydroxysuccinimide. For TFP esters, it is 2,3,5,6-tetrafluorophenol. The electron-withdrawing fluorine atoms on the TFP leaving group make it a better leaving group, but more importantly, they render the TFP ester significantly more resistant to spontaneous hydrolysis compared to the NHS ester.[4][7][8][9] This enhanced stability in aqueous buffers provides a wider experimental window and leads to more efficient and reproducible conjugations.[7]

Performance Comparison: NHS Esters vs. TFP Esters

The primary advantage of TFP esters over NHS esters is their superior stability in aqueous environments, particularly at the basic pH levels required for efficient amine labeling.[7][8][9]

FeatureNHS (N-hydroxysuccinimide) EsterTFP (Tetrafluorophenyl) EsterOther Alternatives
Reaction Forms a stable amide bond with primary amines.[2]Forms a stable amide bond with primary amines, similar to NHS esters.[7][8]Imidoesters (form amidine bonds), Isothiocyanates (form thiourea (B124793) bonds), "Click Chemistry" linkers.[10][11][12]
Optimal pH 7.2 - 8.5[1][3][6]7.0 - 9.0[7][11]Varies by chemistry (e.g., Imidoesters: pH 8-10).[1]
Stability/Hydrolysis Highly susceptible to hydrolysis, especially as pH increases. Half-life can be minutes at pH 8.6.[5][6]Much more resistant to hydrolysis. Half-life is nearly 10-fold longer than NHS esters at pH 10.[4]Varies.
Half-Life (t½) at pH 10 ~39 minutes[4]~355 minutes (almost 6 hours)[4]Not directly comparable.
Byproduct N-hydroxysuccinimide (absorbs at 260-280 nm).[6]2,3,5,6-tetrafluorophenolVaries by chemistry.
Key Advantage Widely used and well-documented.[1]Higher resistance to hydrolysis leads to greater efficiency and reproducibility.[4][7]Orthogonal reactivity (e.g., maleimides for thiols) or bio-orthogonal reactions (Click Chemistry).[10]
Key Disadvantage Poor stability in aqueous buffers, leading to low conjugation yields.[4][5]Can be more hydrophobic than NHS esters.[5][13]Different bond types (e.g., thiourea less stable than amide), potential for cytotoxicity (copper catalysts in CuAAC).[10][11]

Other Alternatives for Amine Conjugation

While TFP esters offer a direct improvement over NHS esters for amine acylation, other chemistries provide alternative strategies:

  • Sulfodichlorophenol (SDP) and Sulfotetrafluorophenyl (STP) Esters : These are water-soluble versions of activated esters that are also less susceptible to hydrolysis than standard NHS esters, offering greater control in aqueous reactions.[11][14]

  • Imidoesters : These reagents react with primary amines at alkaline pH (8-10) to form amidine bonds.[1][12] A key feature is that they retain the positive charge of the original amine, which can be important for preserving protein structure.[1]

  • Isothiocyanates (ITC) : These react with amines to form thiourea bonds. While commonly used, the resulting thiourea linkage has been reported to be less stable over time compared to the amide bond formed by NHS or TFP esters.[11][15]

  • "Click Chemistry" Reagents : For a two-step approach, molecules can be modified with an NHS ester that contains an azide (B81097) or a strained alkyne (e.g., DBCO).[10] This allows for subsequent, highly specific and efficient "click" reactions (CuAAC or SPAAC) with a molecule bearing the corresponding reaction partner, avoiding direct modification of the target biomolecule with a large payload in the first step.[10]

Visualizing the Chemistry and Workflow

To better understand the processes, the following diagrams illustrate the chemical pathways and a typical experimental workflow.

G cluster_0 NHS Ester Reaction cluster_1 TFP Ester Reaction NHS_Ester R-C(=O)O-NHS NHS_Intermediate Transition State NHS_Ester->NHS_Intermediate Amine Protein-NH₂ Amine->NHS_Intermediate + Amide_NHS Protein-NH-C(=O)-R (Stable Amide Bond) NHS_Intermediate->Amide_NHS NHS_Leaving_Group N-Hydroxysuccinimide NHS_Intermediate->NHS_Leaving_Group + TFP_Ester R-C(=O)O-TFP TFP_Intermediate Transition State TFP_Ester->TFP_Intermediate Amine2 Protein-NH₂ Amine2->TFP_Intermediate + Amide_TFP Protein-NH-C(=O)-R (Stable Amide Bond) TFP_Intermediate->Amide_TFP TFP_Leaving_Group 2,3,5,6-Tetrafluorophenol TFP_Intermediate->TFP_Leaving_Group +

Diagram 1: Amine conjugation reaction pathways for NHS and TFP esters.

G start Start: Prepare Protein (e.g., Antibody in amine-free buffer, pH 7.2-9.0) prep_reagent Prepare Amine-Reactive Reagent (Dissolve NHS or TFP Ester in anhydrous DMSO/DMF) start->prep_reagent conjugation Conjugation Reaction (Add ester solution to protein solution. Incubate for 1-4 hours at RT.) start->conjugation prep_reagent->conjugation quench Quench Reaction (Optional) (Add Tris or Glycine to consume excess ester) conjugation->quench purification Purification (Remove excess reagent and byproducts via desalting column / gel filtration) quench->purification analysis Analysis (Determine Degree of Labeling via UV-Vis Spectroscopy) purification->analysis end End: Purified Conjugate analysis->end

Diagram 2: General experimental workflow for protein conjugation.

Experimental Protocols

Herein are generalized protocols for a typical protein conjugation experiment and for comparing the stability of activated esters.

Protocol 1: General Protein Conjugation with an Amine-Reactive Ester

This protocol is a general guideline optimized for conjugating an amine-reactive compound to an IgG antibody.[11][15] The reaction can be scaled, but maintaining a protein concentration of at least 2 mg/mL is recommended for optimal results.[11][15]

Materials:

  • Protein solution (e.g., IgG antibody at 2-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[11][16]

  • Amine-reactive ester (TFP or NHS ester of the desired label)

  • Anhydrous DMSO or DMF[11][16]

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8.0)

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein: Dissolve or dialyze the protein into the chosen amine-free reaction buffer. Ensure the protein concentration is at least 2 mg/mL.[15]

  • Prepare the Reagent Stock: Immediately before use, dissolve the amine-reactive ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Perform Conjugation:

    • While gently stirring the protein solution, slowly add the desired molar excess of the reactive ester solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[16]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the Conjugate: Separate the labeled protein from excess reagent and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the label (e.g., a fluorescent dye).

Protocol 2: Comparing Hydrolysis Rates of Activated Esters

This method is based on techniques used to compare the stability of NHS and TFP ester-terminated self-assembled monolayers (SAMs), which can be adapted for solution-phase studies.[4]

Materials:

  • NHS ester of a chromophoric molecule

  • TFP ester of the same chromophoric molecule

  • Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 10.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Create concentrated stock solutions of both the NHS and TFP esters in an organic solvent like DMSO.

  • Initiate Hydrolysis:

    • For each pH buffer to be tested, dilute a small volume of the ester stock solution into the buffer to a final concentration suitable for spectrophotometric analysis. Start the timer immediately.

  • Monitor Hydrolysis:

    • At regular time intervals (e.g., every 5 minutes for pH 10, every 30 minutes for pH 7), measure the absorbance of the solution.

    • The hydrolysis of the ester can be monitored in two ways:

      • Decrease in Ester Absorbance: If the ester has a distinct absorbance peak, monitor its decrease over time.

      • Increase in Byproduct Absorbance: Monitor the increase in absorbance of the N-hydroxysuccinimide byproduct, which absorbs around 260-280 nm.[6] The TFP leaving group will have a different absorbance maximum.

  • Calculate Hydrolysis Rate:

    • Plot the natural logarithm of the remaining ester concentration (or a related absorbance value) versus time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k') for hydrolysis.

    • Calculate the half-life (t₁/₂) for each ester at each pH using the formula: t₁/₂ = ln(2) / k' .[4]

  • Compare: Tabulate and compare the calculated half-lives for the NHS and TFP esters at each pH to quantitatively assess their relative stability.

Conclusion

While NHS esters have long been a staple in bioconjugation, their inherent instability in aqueous solutions presents a significant challenge. TFP esters emerge as a superior alternative, offering the same robust amide bond formation but with a markedly increased resistance to hydrolysis.[4][7] This enhanced stability translates to more efficient, consistent, and reproducible conjugation outcomes. For researchers seeking to optimize their amine-labeling protocols, especially under basic conditions or with valuable reagents, TFP esters represent a reliable and highly effective choice. By understanding the chemical properties and leveraging the protocols outlined in this guide, scientists can make informed decisions to advance their research and development goals.

References

stability comparison of different crosslinkers in serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the covalent linkage between a biomolecule and its payload is a critical determinant of the efficacy and safety of bioconjugates, particularly in therapeutic applications such as antibody-drug conjugates (ADCs). Premature cleavage of the crosslinker in systemic circulation can lead to off-target toxicity and reduced therapeutic index. This guide provides an objective comparison of the serum stability of commonly used crosslinkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linker chemistry for their specific application.

Data Presentation: Quantitative Comparison of Crosslinker Stability

The following table summarizes the serum stability of various crosslinker types. It is important to note that direct comparison of half-lives across different studies can be challenging due to variations in experimental conditions (e.g., conjugate structure, incubation temperature, serum source).

Crosslinker TypeChemistryStability in SerumKey Findings & Considerations
Maleimide (B117702) Thiol-reactiveVariable to Moderate The thioether bond formed is susceptible to retro-Michael addition, leading to payload exchange with serum thiols like albumin. This can result in significant loss of payload.[1] Some studies report that ADCs with conventional cysteine-maleimide conjugation can lose half of their payload in serum incubation assays.[1]
Next-Generation Maleimides Thiol-reactiveHigh Modifications such as hydrolysis of the succinimide (B58015) ring or the use of disubstituted maleimides (e.g., dibromomaleimide, dithiomaleimide) significantly increase stability by preventing the retro-Michael reaction. Ring-opened maleimide conjugates have demonstrated impressive stability with half-lives reported to be over two years.[2]
NHS Ester Amine-reactiveLow to Moderate N-hydroxysuccinimide (NHS) esters are prone to hydrolysis in aqueous environments, a reaction that is accelerated at higher pH.[3][4] While reactive towards primary amines, their stability in serum is generally lower than that of maleimides, making them less suitable for applications requiring long-term stability in circulation.[3]
Sulfone Thiol-reactiveHigh Sulfone-based linkers, such as phenyloxadiazole sulfone, have emerged as a stable alternative to maleimides for cysteine conjugation. They have been shown to be resistant to thioether exchange with albumin in human plasma, offering improved conjugate stability.[5]
Disulfide Thiol-reactive (reversible)Tunable Disulfide linkers are designed to be cleaved in the reducing environment of the cell. Their stability in serum is influenced by steric hindrance around the disulfide bond.[6] While some disulfide-linked conjugates can be unstable, strategic placement within the biomolecule can enhance their stability in circulation while still allowing for efficient intracellular cleavage.[6]
Click Chemistry (SPAAC) BioorthogonalVery High Strain-promoted azide-alkyne cycloaddition (SPAAC) offers excellent stability due to the bioorthogonal nature of the reaction and the resulting stable triazole linkage.[7][8][9] The reaction kinetics are favorable for bioconjugation, and the resulting conjugates are highly stable in biological media.[9][10]
Click Chemistry (CuAAC) BioorthogonalVery High Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) also forms a highly stable triazole linkage.[11] However, the potential toxicity of the copper catalyst can be a concern for in vivo applications, although methods exist to minimize this issue.[7]

Experimental Protocols

A generalized protocol for assessing the stability of a crosslinker in a bioconjugate (e.g., an ADC) in serum is provided below. This protocol is based on commonly employed LC-MS methods.

Objective: To determine the in vitro stability of a bioconjugate in serum by monitoring the change in drug-to-antibody ratio (DAR) or the concentration of intact conjugate over time.

Materials:

  • Bioconjugate of interest

  • Human or animal serum (e.g., rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or Protein G)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration of approximately 100 µg/mL in pre-warmed (37°C) serum.

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the serum sample and immediately store it at -80°C to quench any further reaction.

  • Immunoaffinity Capture:

    • Thaw the serum samples on ice.

    • Add an appropriate amount of immunoaffinity capture beads to each sample.

    • Incubate for 1-2 hours at 4°C with gentle mixing to allow the bioconjugate to bind to the beads.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound serum proteins.

  • Elution:

    • Add elution buffer to the beads and incubate for a short period (e.g., 5-10 minutes) to release the bound bioconjugate.

    • Pellet the beads and carefully transfer the supernatant containing the purified bioconjugate to a new tube.

    • Immediately neutralize the eluate with neutralization buffer.

  • LC-MS Analysis:

    • Analyze the purified bioconjugate by reversed-phase liquid chromatography-mass spectrometry (RPLC-MS).

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Column: A suitable reversed-phase column for protein analysis (e.g., C4 or C8).

    • Gradient: A linear gradient from low to high organic content to elute the bioconjugate.

    • Mass Spectrometry: Acquire data in a mass range appropriate for the intact bioconjugate. Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded species.

  • Data Analysis:

    • Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded species in the deconvoluted mass spectrum.

    • Plot the average DAR as a function of time to determine the stability profile of the bioconjugate.

    • Alternatively, monitor the peak area of the intact bioconjugate over time to determine its degradation kinetics and half-life.

Mandatory Visualizations

experimental_workflow cluster_incubation Incubation cluster_purification Immunoaffinity Purification cluster_analysis Analysis start Bioconjugate + Serum incubate Incubate at 37°C start->incubate timepoints Collect Aliquots at Time Points (0, 6, 24h...) incubate->timepoints freeze Store at -80°C timepoints->freeze thaw Thaw Samples freeze->thaw capture Immunoaffinity Capture thaw->capture wash Wash Beads capture->wash elute Elute Conjugate wash->elute neutralize Neutralize elute->neutralize lcms LC-MS Analysis neutralize->lcms data Data Processing & DAR Calculation lcms->data

Caption: Experimental workflow for assessing crosslinker stability in serum.

crosslinker_stability_pathways cluster_stable Stable Linkages sulfone Sulfone spaac Click Chemistry (SPAAC) nextgen_maleimide Next-Gen Maleimide (e.g., ring-opened) maleimide Maleimide retro_michael Retro-Michael Addition (Thiol Exchange) maleimide->retro_michael serum thiols nhs_ester NHS Ester hydrolysis Hydrolysis nhs_ester->hydrolysis aqueous environment disulfide Disulfide reduction Reduction disulfide->reduction reducing agents (intracellular)

Caption: Mechanisms of instability for common crosslinkers in a biological environment.

References

A Researcher's Guide to Bioconjugation: Comparing the Efficiency of Common Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, directly impacting the stability, efficacy, and therapeutic index of molecules like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the bioconjugation efficiency of different linker types, supported by experimental data and detailed protocols to inform the selection of the most suitable conjugation strategy.

The primary role of a linker is to covalently connect a biomolecule, such as an antibody, to another molecule, like a therapeutic payload.[1] An ideal linker must maintain a stable connection in the systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient release of the active molecule at the target site.[2][3]

Quantitative Comparison of Linker Efficiency

The efficiency of a bioconjugation reaction is a key performance metric. The following table summarizes the typical reaction conditions, times, and efficiencies for several common linker types based on available experimental data.

Linker TypeTarget Functional GroupTypical Reaction ConditionsReaction TimeConjugation Efficiency
N-Alkyl Maleimide (B117702) Thiol (-SH)pH 6.5-7.5, Room Temperature< 1 hour>90%[4]
N-Aryl Maleimide Thiol (-SH)pH 7.4, Room Temperature< 1 hour>90%[4]
Vinyl Sulfone Thiol (-SH)pH 7-9, Room Temperature2-4 hours>90%[4]
Thiol-yne (Click Chemistry) Thiol (-SH)Catalyst (e.g., phosphine), Room Temperature1-4 hours>95%[4]
EDC/NHS Amine (-NH2)pH 7.2-8.5, Room Temperature1-4 hoursVariable, can be modest but optimized to 62-70%[5]
Sortase-Mediated Ligation (SML) C-terminal LPXTG motifNi2+ additive (for MA-SML), 37°C1-18 hoursModest (38%) to High (>83%) with optimization[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing conjugation efficiencies. Below are representative protocols for key bioconjugation reactions.

Maleimide-Thiol Conjugation

This protocol describes a general procedure for conjugating a maleimide-functionalized molecule to a protein containing a free thiol group (e.g., a cysteine residue).

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)[9]

  • Maleimide-functionalized molecule

  • Reaction buffer: Phosphate buffer (pH 6.5-7.5) with 2-5 mM EDTA to prevent thiol oxidation[9]

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the maleimide-functionalized molecule in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer.

  • Add the maleimide reagent to the protein solution at a molar ratio of 5-20 fold excess of the maleimide to the protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of a free thiol-containing reagent to consume any unreacted maleimide.

  • Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterize the conjugate to determine the conjugation ratio using methods like MALDI-mass spectrometry or UV-Vis spectroscopy.[10]

EDC/NHS Amine Conjugation

This two-step protocol is for conjugating a carboxyl-containing molecule to a primary amine on a protein.

Materials:

  • Molecule with a carboxyl group

  • Protein with accessible primary amines (e.g., lysine (B10760008) residues)

  • Activation Buffer: MES buffer (pH 6.0)

  • Coupling Buffer: PBS (pH 7.2-8.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Dissolve the carboxyl-containing molecule in the Activation Buffer.

  • Add EDC and Sulfo-NHS to the solution to activate the carboxyl groups, forming a more stable Sulfo-NHS ester intermediate.

  • Incubate for 15-30 minutes at room temperature.

  • Add the activated molecule to the protein solution in the Coupling Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution.

  • Purify the conjugate using a desalting column to remove unreacted reagents.

Sortase-Mediated Ligation (SML)

This enzymatic method allows for site-specific protein modification. The protocol below is for a Metal-Assisted Sortase-Mediated Ligation (MA-SML) which enhances efficiency.[6][7]

Materials:

  • Protein substrate with a C-terminal LPXTGGHH5 tag.[6][11]

  • Nucleophile with an N-terminal glycine (B1666218) (e.g., a peptide or small molecule with a (G)n motif).

  • Sortase A enzyme (SrtA).

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5.

  • NiCl2 solution.

  • Purification system (e.g., IMAC for His-tagged proteins).

Procedure:

  • Combine the protein substrate and the glycine nucleophile in the reaction buffer. A 1:1 molar ratio can be used for MA-SML.[6][7]

  • Add NiCl2 to the reaction mixture.

  • Initiate the ligation by adding Sortase A.

  • Incubate the reaction at a suitable temperature (e.g., 37°C) for 1 to 18 hours.[8] Reaction progress can be monitored by RP-HPLC.[6][7]

  • Purify the resulting bioconjugate. If the starting protein has a His-tag, IMAC can be used to separate the ligated product from unreacted starting material and the enzyme.

Visualizing Bioconjugation Workflows and Mechanisms

Diagrams created using Graphviz illustrate the experimental workflows and chemical reactions involved in different bioconjugation strategies.

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis p Protein of Interest r Reaction Mixture (Controlled pH, Temp, Time) p->r l Linker-Payload l->r pu Purification (e.g., SEC, Dialysis) r->pu c Characterization (e.g., MS, HPLC, UV-Vis) pu->c

Caption: General experimental workflow for bioconjugation.

cluster_maleimide Maleimide-Thiol Conjugation Protein_SH Protein-SH (Thiol Group) Thioether Protein-S-Linker (Stable Thioether Bond) Protein_SH->Thioether Michael Addition pH 6.5-7.5 Maleimide Maleimide-Linker Maleimide->Thioether

Caption: Mechanism of Maleimide-Thiol conjugation.

cluster_edc EDC/NHS Amine Conjugation COOH R-COOH (Carboxyl Group) Intermediate O-acylisourea (Unstable) COOH->Intermediate Activation EDC EDC EDC->Intermediate NHS NHS NHSEster NHS Ester (More Stable) NHS->NHSEster Intermediate->NHSEster Stabilization Amide R-CO-NH-Protein (Stable Amide Bond) NHSEster->Amide Coupling Protein_NH2 Protein-NH2 (Amine Group) Protein_NH2->Amide

Caption: Two-step EDC/NHS reaction mechanism.

cluster_sortase Sortase-Mediated Ligation Protein_LPXTG Protein-LPXTG Acyl_Enzyme Acyl-Enzyme Intermediate Protein_LPXTG->Acyl_Enzyme Sortase Sortase A Sortase->Acyl_Enzyme Cleavage Ligated_Product Protein-LPXT-Gly-Nucleophile Acyl_Enzyme->Ligated_Product Ligation Gly_Nuc Glycine-Nucleophile Gly_Nuc->Ligated_Product

References

Safety Operating Guide

Proper Disposal of Mal-amido-PEG8-NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of Mal-amido-PEG8-NHS ester, a heterobifunctional crosslinker. Due to its reactive nature, this compound requires deactivation prior to entering the chemical waste stream to mitigate potential hazards. Adherence to institutional and local environmental regulations is mandatory for all disposal methods.

This compound is classified as a hazardous substance, known to be harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn at all times when handling this chemical. All procedures should be conducted within a certified chemical fume hood.

Summary of Hazards and Protective Measures

For quick reference, the following table summarizes the key hazard information and recommended safety protocols.

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedGHS07 (Harmful)P264: Wash hands thoroughly after handling.Safety goggles or face shield
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.Nitrile gloves
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.Lab coat
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.Use in a chemical fume hood
P304+P340: IF INHALED: Remove victim to fresh air...
P501: Dispose of contents/container in accordance with local regulation.[2]

Step-by-Step Disposal Protocol

The following protocol details the chemical inactivation of this compound prior to final disposal. This procedure deactivates both the maleimide (B117702) and the N-hydroxysuccinimide (NHS) ester functional groups.

Experimental Protocol: Deactivation of this compound

Objective: To safely quench the reactive maleimide and NHS ester moieties of this compound before disposal.

Materials:

  • Waste this compound (solid or in an organic solvent like DMSO or DMF)

  • A thiol-containing reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)

  • A primary amine-containing buffer (e.g., 1M Tris-HCl, pH 8.5) or a strong base (e.g., 1M NaOH)

  • Appropriate chemical waste container, properly labeled

  • Stir plate and stir bar

Procedure:

  • Waste Segregation: Collect all waste containing this compound, including unused solid reagent, concentrated stock solutions, and reaction mixtures, in a dedicated, clearly labeled hazardous chemical waste container. Do not mix with incompatible waste streams.

  • Quenching the Maleimide Group:

    • Transfer the waste solution to a suitable flask or beaker within a chemical fume hood.

    • For each 10 mg of this compound, add a 5- to 10-fold molar excess of a thiol-containing reagent. For example, add a small amount of 2-mercaptoethanol. The reaction between maleimides and thiols is highly efficient at a pH range of 6.5-7.5.[3]

    • Allow the mixture to stir at room temperature for at least 2 hours to ensure the complete conversion of the maleimide to a stable thioether.[4]

  • Quenching the NHS Ester Group:

    • After quenching the maleimide, deactivate the NHS ester via hydrolysis.

    • Add a sufficient volume of a 1M Tris-HCl buffer to adjust the final pH of the solution to approximately 8.5.[5][6]

    • Alternatively, carefully add 1M NaOH dropwise while stirring to raise the pH to above 8.6. At this pH, the half-life of the NHS ester is approximately 10 minutes, leading to rapid hydrolysis.[6][7]

    • Continue stirring the solution for at least 1 hour at room temperature to ensure complete hydrolysis of the NHS ester. This process converts the reactive ester to a non-reactive carboxylate.

  • Final Disposal:

    • Once both reactive groups are quenched, the resulting solution is still considered hazardous chemical waste.

    • Ensure the waste container is securely sealed and properly labeled with "Hazardous Waste," the full chemical name (including "quenched this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store the waste in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_quench Chemical Deactivation cluster_dispose Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste into a Labeled, Dedicated Container PPE->Segregate FumeHood Work in a Chemical Fume Hood Segregate->FumeHood QuenchMal Step 1: Quench Maleimide Add excess thiol (e.g., 2-mercaptoethanol) Stir for 2 hours at RT FumeHood->QuenchMal QuenchNHS Step 2: Quench NHS Ester Adjust pH to >8.5 with Tris or NaOH Stir for 1 hour at RT QuenchMal->QuenchNHS FinalContainer Ensure Final Waste Container is Sealed and Properly Labeled QuenchNHS->FinalContainer Store Store in Designated Hazardous Waste Accumulation Area FinalContainer->Store EHS Arrange for Pickup by Certified EHS Provider Store->EHS

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Mal-amido-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling Mal-amido-PEG8-NHS ester. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Overview

This compound is a bifunctional crosslinker containing a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. The maleimide moiety is a potent thiol-reactive agent, while the NHS ester reacts with primary amines.[1][2] Due to the reactivity of these functional groups, the compound requires careful handling. The primary hazards are associated with the maleimide group, which can be toxic if swallowed, cause severe skin burns and eye damage, and may lead to an allergic skin reaction.[3] The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions.[4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound in both solid and solution form.[5][6][7]

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for all laboratory work.[6][8]

    • Chemical Splash Goggles: Wear chemical splash goggles when there is a risk of splashes, particularly when working with solutions.[8]

    • Face Shield: A face shield worn over safety glasses or goggles is required when handling larger volumes of liquids or when a significant splash hazard is present.[6][8]

  • Hand Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[5] Always inspect gloves for tears or holes before use.

    • Double Gloving: Consider wearing two pairs of nitrile gloves, especially during procedures with a higher risk of contamination.[5]

    • Changing Gloves: Change gloves immediately if they become contaminated. Do not reuse disposable gloves. Always remove gloves and wash your hands thoroughly before leaving the laboratory.[5]

  • Body Protection:

    • Lab Coat: A lab coat is required to protect clothing and skin from potential splashes.[7]

    • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6][9]

  • Respiratory Protection:

    • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust particles.[1]

Safety and Handling Summary

The following table summarizes the essential quantitative and qualitative safety information for handling this compound.

ParameterGuidelineRationale & References
Storage (Solid) -20°C, protected from light and moisture.To prevent degradation and maintain stability.[1][10]
Storage (Stock Solutions) -20°C for up to one month; -80°C for up to six months (in anhydrous DMSO or DMF).To prevent hydrolysis of the reactive maleimide and NHS ester groups.[10]
Primary PPE Lab coat, safety glasses with side shields, nitrile gloves.To prevent skin and eye contact with the reactive compound.[1][6]
Handling Location Well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or aerosols.[1][3]
Spill Management Absorb with inert material, collect in a sealed container for chemical waste disposal.To safely contain and remove the reactive compound.[1]
NHS Ester Hydrolysis (pH) Half-life of 4-5 hours at pH 7; 1 hour at pH 8; 10 minutes at pH 8.6.NHS esters are susceptible to hydrolysis, which increases with higher pH.[11]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound

1. Preparation and Weighing (Solid Form):

  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.[4]
  • Don all required PPE (lab coat, safety goggles, nitrile gloves).
  • Conduct all weighing and handling of the solid powder inside a chemical fume hood to prevent inhalation of dust.[3]
  • Use non-sparking tools for handling the solid.[3]
  • Tightly reseal the container immediately after use and store it at the recommended temperature.[1]

2. Solution Preparation:

  • Prepare solutions in a chemical fume hood.
  • If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester.[12]
  • For aqueous solutions, be aware that the NHS ester will begin to hydrolyze. Prepare these solutions immediately before use.[11] The maleimide group is also susceptible to hydrolysis at higher pH.[1]

3. Performing Reactions:

  • Carry out all reactions in a well-ventilated area or a fume hood.
  • Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
  • Keep all containers tightly closed when not in use.

Disposal Plan: Step-by-Step Guidance

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][13]

1. Waste Segregation:

  • Use separate, clearly labeled, and sealed waste containers for solid and liquid chemical waste.[13]

2. Disposal of Unused/Expired Solid:

  • Collect the original vial containing the unused or expired solid in a designated container for solid hazardous waste.[13]
  • Do not dispose of the solid powder in the regular trash.[13]

3. Disposal of Liquid Waste (Solutions):

  • Organic Solutions: Collect solutions of this compound in solvents like DMSO or DMF in a designated container for non-halogenated organic solvent waste.
  • Aqueous Solutions: Before disposal, the reactive NHS ester can be intentionally hydrolyzed. Adjust the pH of the aqueous solution to between 7 and 8.5 and let it stand for several hours to ensure complete hydrolysis.[13] After quenching, collect the solution in a designated container for aqueous hazardous waste. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13][14]

4. Disposal of Contaminated Labware:

  • All materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves, paper towels) must be disposed of as solid hazardous waste.[13]
  • Collect these materials in a designated, labeled solid waste container.

Emergency Procedures: Spills and Exposure
  • Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with an appropriate solvent.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate emergency medical help.[3]

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound prep Preparation (Equilibrate to Room Temp) ppe Don PPE (Lab Coat, Goggles, Gloves) prep->ppe handling Handling Solid (In Fume Hood) ppe->handling storage Storage (-20°C, Desiccated) handling->storage Reseal & Store solution_prep Solution Preparation (In Fume Hood) handling->solution_prep reaction Perform Reaction solution_prep->reaction decon Decontaminate Work Area reaction->decon disposal Waste Disposal decon->disposal solid_waste Solid Waste (Unused chemical, tips, gloves) disposal->solid_waste liquid_waste Liquid Waste (Quench aqueous, collect organic) disposal->liquid_waste

A diagram illustrating the safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-amido-PEG8-NHS ester
Reactant of Route 2
Reactant of Route 2
Mal-amido-PEG8-NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.